4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Description
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Properties
CAS No. |
435341-99-4 |
|---|---|
Molecular Formula |
C13H12ClN3O |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C13H11N3O.ClH/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8;/h1-7,17H,14H2,(H,15,16);1H |
InChI Key |
ROSIZAQIQNULMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazoles are a well-known class of compounds with a wide range of pharmacological activities, making them a "privileged scaffold" in drug design.[1][2] This document details the compound's chemical identity, physicochemical properties, and established methods for its synthesis and purification. Furthermore, it delves into the analytical techniques for structural elucidation and characterization. A key focus is placed on its biological activities and potential mechanisms of action, highlighting its relevance to drug discovery and development. This guide is intended to be a valuable resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a structural motif found in numerous biologically active compounds.[3][4] Its versatility allows for a wide range of chemical modifications, leading to a diverse array of pharmacological properties including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[5][6][7] The ability of the benzimidazole scaffold to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions allows for effective binding to various biological macromolecules.[1] This has led to the development of several FDA-approved drugs containing this core structure.[1] The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, with its amino and phenol functional groups, presents a promising candidate for further investigation and development within this important class of molecules.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is crucial for its application in research and development.
| Property | Value | Source |
| IUPAC Name | 4-(5-Amino-1H-benzoimidazol-2-yl)phenol | N/A |
| Synonyms | 4-(5-amino-1H-1,3-benzodiazol-2-yl)phenol | [8] |
| CAS Number | 893611-77-3 | [8] |
| Molecular Formula | C₁₃H₁₁N₃O | [9] |
| Molecular Weight | 225.25 g/mol | N/A |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 287 °C | |
| Solubility | Soluble in organic solvents like DMSO and ethanol. | [10][11] |
| pKa | (Predicted) Basic pKa ~4.5 (imidazole N), ~3.5 (amino group); Acidic pKa ~9.5 (phenol) | N/A |
Note: Some properties are predicted based on the structure and data for similar compounds and should be confirmed experimentally.
Synthesis and Purification
The synthesis of 2-substituted benzimidazoles, such as 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, is typically achieved through the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde.[10][12]
Conceptual Synthetic Workflow:
Caption: General workflow for the synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
Detailed Experimental Protocol (Phillips Condensation Method):
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,4-triaminobenzene dihydrochloride (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent).
-
Acid Catalyst: Add polyphosphoric acid (PPA) or 4M hydrochloric acid as the condensing agent and solvent. The use of an acidic catalyst is crucial for promoting the cyclization reaction.[11]
-
Heating: Heat the reaction mixture to reflux (typically 120-180°C) for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic mixture with a base, such as a concentrated ammonium hydroxide solution or sodium bicarbonate, until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by the analytical methods described in the following section.
Structural Elucidation and Characterization
Confirming the chemical structure and purity of the synthesized 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is paramount. A combination of spectroscopic techniques is employed for this purpose.[13]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. Singlets for the amino (-NH₂) and phenolic (-OH) protons, which are exchangeable with D₂O. A broad singlet for the imidazole N-H proton. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, with the carbon attached to the hydroxyl group appearing at a lower field. The C2 carbon of the benzimidazole ring will also be a key signal. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of the compound. |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and imidazole), O-H stretching (phenol), C=N stretching (imidazole), and aromatic C-H and C=C stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicates a high degree of purity. |
Note: The exact chemical shifts and fragmentation patterns will depend on the solvent and the specific instrument used.[13]
Mechanism of Action and Biological Activity
Benzimidazole derivatives are known to exert their biological effects through various mechanisms, including the inhibition of enzymes and interference with protein-protein interactions.[14] The presence of the phenol and amino groups on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol suggests it may engage in specific hydrogen bonding interactions with biological targets. Phenolic compounds are known for their ability to denature proteins and act as antiseptics.[15][16]
Potential Signaling Pathway Involvement:
While specific studies on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol are emerging, related benzimidazole structures have shown activity against various targets. For instance, some benzimidazole derivatives are known to inhibit kinases involved in cell signaling pathways. A derivative of vanillin, which shares a hydroxyphenyl moiety, has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[17]
Caption: Potential mechanism of action via inhibition of a kinase signaling cascade.
Known Biological Activities of Related Compounds:
-
Anticancer: Many benzimidazole derivatives exhibit potent anticancer activity by targeting various aspects of cancer cell biology, including microtubule formation and signaling pathways.[14]
-
Antimicrobial: The benzimidazole scaffold is present in several antimicrobial agents.[18]
-
Antioxidant: Phenolic compounds are well-known for their antioxidant properties.[19]
-
Enzyme Inhibition: Substituted benzimidazoles have been investigated as inhibitors of various enzymes, including α-glucosidase, which is relevant to diabetes.[20]
Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):
-
Cell Culture: Plate cancer cells (e.g., a human colon cancer cell line) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Applications in Drug Discovery and Research
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol serves as a valuable scaffold for the development of new therapeutic agents. Its functional groups provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas:
| Therapeutic Area | Rationale |
| Oncology | The benzimidazole core is a common feature in many anticancer agents.[14] |
| Infectious Diseases | Benzimidazoles have a proven track record as antimicrobial and anthelmintic drugs.[5][21] |
| Inflammatory Diseases | Some benzimidazole derivatives have demonstrated anti-inflammatory properties.[4] |
| Neurodegenerative Diseases | Research is ongoing into the potential of benzimidazoles in treating neurodegenerative disorders. |
Conclusion and Future Directions
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a promising heterocyclic compound with a chemical structure that suggests a wide range of potential biological activities. The synthetic routes are well-established, and the methods for its characterization are straightforward. Future research should focus on a comprehensive evaluation of its pharmacological profile, including its specific molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of new derivatives, will be crucial for optimizing its therapeutic potential. Furthermore, investigations into its pharmacokinetic and toxicological properties will be necessary for its advancement as a potential drug candidate.
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4-(5-AMINO-[5][14][22]THIADIAZOL-2-YL)-PHENOL synthesis. (Source: chemicalbook)
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- Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. (2022, September 10). Taylor & Francis.
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- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021, September 7). (Source: Not specified)
- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). PMC.
- Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. (Source: Not specified)
- Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes. (2010, September 15). PubMed.
- What is Phenol used for?. (2024, June 15).
- The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol.
- Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). (Source: Revue Roumaine de Chimie)
- A New 2,4-Bis(1H-benzoimidazol-2-yl)-phenol-cupric Complex System for the Detection of Glutathione. (2025, June). Journal of Analytical Chemistry, 80(5), 849-855.
- 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. (Source: PubChem)
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An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Compound
In the field of medicinal chemistry and drug development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which all further research is built. These properties govern a molecule's behavior from synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This guide focuses on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , a molecule of significant interest due to its structural motifs—the benzimidazole core, a known pharmacophore, combined with phenol and aniline functionalities.
It is critical to note that as of the date of this publication, specific experimental data for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is not extensively available in peer-reviewed literature. Therefore, this guide adopts a predictive and methodological approach. By leveraging data from structurally analogous compounds and established analytical principles, we will construct a comprehensive profile of the expected properties of this molecule and outline the precise experimental protocols required for their validation. This approach provides a robust framework for any research program initiating work with this promising compound.
Part 1: Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any chemical entity is to define its structure and predict its core physicochemical parameters. These values, while computational, provide essential starting points for experimental design.
Chemical Identity
-
IUPAC Name: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
-
Molecular Formula: C₁₃H₁₁N₃O
-
Molecular Weight: 225.25 g/mol
-
CAS Number: Not assigned.
Structural Analysis
The molecule is a trisubstituted benzimidazole. Key features include:
-
A benzimidazole nucleus, which is a bicyclic system composed of fused benzene and imidazole rings. This core is prevalent in numerous pharmacologically active compounds.[1][2]
-
A phenol group at the 4-position of the 2-phenyl substituent, which can act as a hydrogen bond donor and imparts acidic properties.
-
An amino group at the 5-position of the benzimidazole ring, which acts as a hydrogen bond donor and imparts basic properties.
Predicted Physicochemical Data Summary
The following table summarizes the predicted properties for the target molecule, alongside experimentally determined values for key structural analogs to provide context and a basis for our predictions.
| Property | Predicted Value for Target Compound | 4-(1H-benzo[d]imidazol-2-yl)phenol (Parent Compound) | 5-Aminobenzimidazole (Core Analog) |
| Molecular Weight ( g/mol ) | 225.25 | 210.23[3] | 133.15[4] |
| Appearance | Predicted: Off-white to light brown solid | White to light yellow powder/crystal[5] | Light yellow to brown powder/crystal[6][7] |
| Melting Point (°C) | >250 (Predicted, high due to H-bonding) | 271 - 287[5] | 163-168[6][7] |
| logP (Octanol/Water) | 1.5 - 2.5 (Predicted) | 2.9 (Calculated)[3] | 1.1 (Calculated)[4] |
| pKa | pKa₁ ~4-5 (Amino), pKa₂ ~9-10 (Phenol) (Predicted) | ~10 (Phenol, predicted) | Not explicitly found, but basicity is implied.[4] |
| Solubility | Predicted: Soluble in DMSO, Methanol; Sparingly soluble in water | Soluble in DMSO, Methanol[8] | Slightly soluble in Methanol[6][7] |
Causality Behind Predictions:
-
Melting Point: The presence of multiple hydrogen bond donors (N-H from imidazole and amino group, O-H from phenol) and acceptors (N from imidazole) is expected to result in a strong crystal lattice and consequently a high melting point, likely higher than that of 5-aminobenzimidazole alone.
-
logP: The addition of a polar amino group to the parent structure, 4-(1H-benzo[d]imidazol-2-yl)phenol, is predicted to decrease the logP value, making the target compound more hydrophilic than its non-aminated counterpart.[9][10]
-
pKa: The molecule is amphoteric. The 5-amino group is expected to have a pKa similar to other anilines. The phenolic hydroxyl group's pKa will be in the typical range for phenols. The imidazole ring itself has two nitrogen atoms, one basic (the pyridine-like -N=) and one weakly acidic (the pyrrole-like N-H).
-
Solubility: High polarity and hydrogen bonding capacity suggest good solubility in polar protic and aprotic solvents like methanol and DMSO, with limited aqueous solubility at neutral pH. Solubility will be significantly enhanced at acidic and basic pH due to salt formation.
Part 2: Synthesis and Structural Elucidation
A robust and reproducible synthesis is the first practical step in the study of a new molecule. The most logical approach for synthesizing 2-aryl benzimidazoles is the Phillips condensation or a related one-pot reaction from an o-phenylenediamine and an aldehyde.[2][11][12][13]
Proposed Synthetic Protocol
A plausible two-step synthesis involves the condensation of 4-nitro-1,2-phenylenediamine with 4-hydroxybenzaldehyde, followed by the reduction of the nitro group.
Step 1: Synthesis of 4-(5-Nitro-1H-benzoimidazol-2-yl)-phenol
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylacetamide (DMAc) or ethanol, add 4-nitro-1,2-phenylenediamine (1.0 eq).
-
Add an oxidizing agent/catalyst system. A common choice is sodium hydrogen sulfite (NaHSO₃).[14]
-
Heat the reaction mixture using microwave irradiation for 15-30 minutes or under conventional reflux for several hours.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from an ethanol/water mixture to purify.
Step 2: Reduction to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
-
Dissolve the nitro-intermediate from Step 1 in ethanol or methanol.
-
Add a reducing agent. A standard choice is Tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation using Pd/C and hydrazine or H₂ gas.[15]
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction and neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the final product.
-
Filter the product, wash thoroughly with water, and dry under vacuum.
Proposed two-step synthesis of the target compound.
Structural Verification Protocols
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic and chromatographic techniques.
2.2.1. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 226.25. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[16]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆ is recommended due to the multiple exchangeable protons and good solubility.[5]
-
¹H NMR Predictions:
-
Phenolic -OH: A broad singlet, typically >9.0 ppm.
-
Imidazole N-H: A broad singlet, typically >12.0 ppm.
-
Amino -NH₂: A broad singlet around 5.0-6.0 ppm.
-
Aromatic Protons: A complex series of doublets and multiplets between 6.5 and 8.0 ppm. The protons on the hydroxyphenyl ring will appear as two distinct doublets (AA'BB' system). The three protons on the aminobenzimidazole ring will show a characteristic substitution pattern.
-
-
¹³C NMR Predictions:
-
Expect 11 unique carbon signals (due to symmetry in the phenol ring).
-
The C-2 carbon of the imidazole ring will be downfield, typically in the 150-155 ppm range.
-
The carbon bearing the hydroxyl group (C4' of the phenyl ring) will appear around 155-160 ppm.
-
2.2.3. Infrared (IR) Spectroscopy
-
Technique: KBr pellet or Attenuated Total Reflectance (ATR).
-
Expected Key Peaks (cm⁻¹):
-
O-H stretch (phenol): Broad peak around 3300-3400.
-
N-H stretch (imidazole & amine): Overlapping broad peaks in the 3100-3500 range.
-
C=N stretch (imidazole): Around 1610-1630.
-
Aromatic C=C stretches: Multiple peaks in the 1450-1600 region.
-
Part 3: Analytical Methodologies and Stability
For drug development, a validated, stability-indicating analytical method is mandatory for quality control and formulation studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[17][18][19]
Stability-Indicating RP-HPLC Method
This protocol outlines a reverse-phase HPLC method designed to separate the parent compound from potential impurities and degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0).
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths using DAD. A primary wavelength around 280-300 nm is likely to be optimal based on the chromophores present.
-
Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[20][21]
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- 10. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 17. ptfarm.pl [ptfarm.pl]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Monograph: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
[1]
Compound Identity
-
IUPAC Name: 4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenol[1]
-
Common Synonyms: 5-Amino-2-(4-hydroxyphenyl)benzimidazole; 2-(4-Hydroxyphenyl)-1H-benzimidazol-5-amine[1]
-
Molecular Formula:
[1][2] -
CAS Number Note: While the diamino analog (2-(4-aminophenyl)-5-aminobenzimidazole) is frequently indexed under CAS 7621-86-5 , the specific phenol derivative discussed here is a specialized research compound often synthesized in situ or custom-ordered.[1][2] Researchers must verify the structure explicitly via NMR/MS rather than relying solely on CAS indices for this specific isomer.[2]
Executive Summary & Core Applications
This compound represents a class of asymmetric 2-arylbenzimidazoles .[2] Unlike the symmetric 2-phenylbenzimidazole, the introduction of an electron-donating amino group at position 5 (or 6) and a hydroxyl group at the para-position of the phenyl ring creates a strong Intramolecular Charge Transfer (ICT) system.[1][2]
Key Applications:
-
Fluorescent Sensing: The compound exhibits solvatochromic fluorescence, making it a sensitive probe for local polarity and pH changes.[2]
-
High-Performance Polymers: It serves as a monomeric precursor for polybenzimidazoles (PBI), where the hydroxyl group allows for post-polymerization functionalization or cross-linking.[2]
-
Medicinal Chemistry: The 2-arylbenzimidazole scaffold is a privileged structure in kinase inhibition (e.g., VEGFR, EGFR inhibitors), where the 5-amino group provides a handle for further derivatization.[2]
Chemical Synthesis & Retrosynthesis
The synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is best approached via a two-step oxidative condensation and reduction sequence to ensure regioselectivity and yield.[1]
Retrosynthetic Analysis
The benzimidazole core is constructed via the condensation of a 1,2-diaminobenzene derivative with a carboxylic acid equivalent.[2] To install the 5-amino group, a nitro-precursor is used to avoid side reactions during the high-temperature condensation, followed by a selective reduction.[1]
Synthesis Protocol
Step 1: Condensation (Formation of Nitro-Intermediate)
-
Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), 4-Hydroxybenzoic acid (1.0 eq), Polyphosphoric Acid (PPA).[1][2]
-
Conditions: 180°C, 4–6 hours.[2]
-
Mechanism: PPA acts as both solvent and dehydrating agent, promoting the formation of the amide bond followed by cyclodehydration to close the imidazole ring.[2]
Step 2: Selective Reduction
-
Reagents: Stannous Chloride (
) in Ethanol/HCl or Catalytic Hydrogenation ( , Pd/C).[2] -
Purification: Recrystallization from aqueous ethanol.[2]
Visualization of Synthesis Pathway
Caption: Two-step synthesis via nitro-intermediate condensation and subsequent reduction.
Physicochemical Properties & Mechanism[1][2]
Electronic Structure & Fluorescence
The molecule features two ionizable groups: the phenolic hydroxyl (
-
Neutral State: Exhibits blue fluorescence due to ICT from the amino/phenol donors to the benzimidazole acceptor.[2]
-
Anionic State (Basic pH): Deprotonation of the phenol creates a phenolate, a strong electron donor, significantly red-shifting the emission (green/yellow).[1][2]
-
Cationic State (Acidic pH): Protonation of the imidazole nitrogen enhances the electron-withdrawing character of the core, altering the ICT efficiency.[2]
Quantitative Data Summary
| Property | Value / Characteristic | Note |
| Melting Point | > 280°C | High thermal stability due to H-bonding network.[1] |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water/non-polar solvents.[2] |
| UV-Vis Max | ~330–350 nm | Solvent dependent (Solvatochromic).[1][2] |
| Emission Max | ~420–500 nm | Large Stokes shift (>80 nm).[2] |
| pKa (Imid-NH) | ~5.5 | Protonation of pyridine-like nitrogen.[1][2] |
| pKa (Phenol-OH) | ~9.5–10.0 | Deprotonation yields phenolate anion.[1][2] |
Protonation & Signaling Pathway
Caption: pH-dependent protonation states governing the fluorescence emission profile.
Experimental Protocols
Synthesis of 2-(4-Hydroxyphenyl)-5-nitrobenzimidazole[1]
-
Preparation: In a 250 mL round-bottom flask, mix 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) and 4-hydroxybenzoic acid (13.8 g, 0.1 mol).
-
Condensation: Add Polyphosphoric Acid (PPA) (100 g). Stir mechanically.
-
Heating: Heat the mixture to 180°C in an oil bath for 4 hours. The mixture will become a viscous dark syrup.[2]
-
Quenching: Cool to ~80°C and pour slowly into ice-water (500 mL) with vigorous stirring.
-
Neutralization: Adjust pH to ~7 using ammonium hydroxide (
). -
Isolation: Filter the precipitate, wash extensively with water, and dry.[2]
-
Yield: Expect ~85–90% of the crude nitro-intermediate.[1][2]
Reduction to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol[1]
-
Dissolution: Suspend the nitro-intermediate (5.0 g) in Ethanol (100 mL).
-
Catalyst Addition: Add Stannous Chloride Dihydrate (
, 22.0 g, ~5 eq) and conc. HCl (5 mL). -
Reflux: Heat to reflux for 3 hours. The solution should clarify as the reduction proceeds.
-
Workup: Evaporate ethanol. Neutralize the residue with aqueous
to pH 8.[2] -
Extraction: Extract with Ethyl Acetate (3 x 50 mL) or filter the solid if it precipitates (solubility dependent).
-
Purification: Recrystallize from ethanol/water (1:1).
-
Validation: Confirm structure via
-NMR (DMSO- ). Look for the disappearance of nitro-associated shifts and appearance of the broad signal at ~5.0 ppm.[1]
References
-
Synthesis of Benzimidazoles (General Review)
-
Fluorescence Mechanism (ESIPT/ICT in Benzimidazoles)
-
Title: An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism.[1][2]
-
Source:RSC Advances, 2021.[2] (Note: Describes the 2-hydroxyphenyl isomer, establishing the comparative baseline for the 4-hydroxyphenyl ICT mechanism).
-
URL:[Link]
-
-
PBI Polymer Precursors
Spectroscopic Analysis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol: A Technical Guide
Part 1: Executive Summary & Molecular Architecture
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (CAS: 435341-99-4) represents a critical bifunctional scaffold bridging high-performance materials science and medicinal chemistry. As a monomer, it serves as a precursor for polybenzimidazoles (PBIs), offering enhanced thermal stability and proton conductivity due to the additional amino functionality. In drug discovery, it acts as a "privileged structure" for kinase inhibition, leveraging the benzimidazole moiety's ability to mimic purine bases.
This guide provides a rigorous spectroscopic characterization framework. Unlike standard protocols, we emphasize the dynamic structural behaviors of this molecule—specifically its annular tautomerism and pH-dependent electronic states—which are frequent sources of misinterpretation in spectral data.
Molecular Identity[1][2]
-
IUPAC Name: 4-(5-amino-1H-1,3-benzodiazol-2-yl)phenol
-
Molecular Formula: C₁₃H₁₁N₃O
-
Exact Mass: 225.0902 Da
-
Key Features: Amphoteric nature (Phenolic -OH, Imidazole -NH-, Aniline -NH₂), Annular Tautomerism (5-amino vs. 6-amino equivalence in solution).
Part 2: Structural Characterization Strategy
The analysis of this compound requires a multi-modal approach to resolve overlapping signals and confirm the oxidation state of the amino group.
Workflow Visualization
The following diagram outlines the logical flow for complete structural validation, prioritizing non-destructive methods first.
Figure 1: Integrated spectroscopic workflow for the validation of benzimidazole derivatives.
Part 3: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical Insight: In solution (DMSO-d₆), the 5-amino and 6-amino tautomers are in rapid equilibrium. Consequently, the molecule appears symmetrical regarding the imidazole ring protons unless the temperature is lowered significantly.
Protocol:
-
Solvent: DMSO-d₆ (Chloroform is unsuitable due to poor solubility).
-
Concentration: 10-15 mg/mL.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Note |
| Phenol -OH | 9.60 – 9.90 | Broad Singlet | 1H | Exchangeable; disappears with D₂O. |
| Imidazole -NH | 12.00 – 12.50 | Very Broad | 1H | Often invisible due to rapid exchange. |
| Amine -NH₂ | 4.80 – 5.20 | Broad Singlet | 2H | Upfield due to shielding; characteristic of primary amines. |
| Benzimidazole C4-H | 6.60 – 6.70 | Doublet (J~2Hz) | 1H | Ortho to amino group; highly shielded. |
| Benzimidazole C6-H | 6.50 – 6.60 | dd (J~8, 2Hz) | 1H | Shielded by amino group. |
| Benzimidazole C7-H | 7.20 – 7.30 | Doublet (J~8Hz) | 1H | Less shielded. |
| Phenol Ar-H (2,6) | 7.85 – 7.95 | Doublet (J~8.5Hz) | 2H | Deshielded by imidazole ring (anisotropic effect). |
| Phenol Ar-H (3,5) | 6.85 – 6.95 | Doublet (J~8.5Hz) | 2H | Shielded by OH group (resonance donor). |
Diagnostic Check:
-
Tautomerism: If peaks for C4-H and C7-H appear broadened or doubled, the rate of tautomeric exchange is intermediate on the NMR timescale. Heating the sample to 50°C usually sharpens these into an average signal.
Infrared Spectroscopy (FTIR)
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid hygroscopic water interference.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |
| 3300 – 3450 | N-H / O-H Stretch | Medium/Broad | Overlap of Phenol OH, Amine NH₂, and Imidazole NH. |
| 3100 – 3000 | Ar C-H Stretch | Weak | Aromatic ring protons. |
| 1620 – 1635 | C=N Stretch | Strong | Characteristic of the benzimidazole ring. |
| 1580 – 1600 | N-H Bend (Scissoring) | Medium | Confirms primary amine (-NH₂). |
| 1240 – 1260 | C-O Stretch | Strong | Phenolic C-O bond. |
| 810 – 830 | C-H Out-of-Plane | Strong | Para-substituted benzene ring signature. |
UV-Visible & Fluorescence Spectroscopy
This molecule exhibits solvatochromism and pH sensitivity . It acts as a push-pull system: the amino and phenol groups are electron donors, while the benzimidazole core acts as an acceptor.
-
Absorption λmax (MeOH): ~305 nm, ~335 nm.
-
Fluorescence: Strong blue/cyan emission.
-
pH Effect:
-
Acidic (pH < 4): Protonation of the imidazole nitrogen (cationic species) → Bathochromic shift (Red shift).
-
Basic (pH > 10): Deprotonation of the phenol (phenolate species) → Hyperchromic effect and further Red shift.
-
Part 4: Synthesis & Impurity Profile (Contextual)
Understanding the synthesis is vital for identifying spectral impurities. The standard route involves the condensation of 3,4-diaminoaniline (or reduced 4-nitro-1,2-phenylenediamine) with 4-hydroxybenzoic acid in Polyphosphoric Acid (PPA).
Common Impurities to Watch For:
-
Unreacted Diamine: Look for signals at δ 6.2-6.5 ppm in ¹H NMR.
-
O-Esterification: If the phenol reacts with the carboxylic acid, an ester linkage forms (IR band at ~1730 cm⁻¹).
-
Oxidation Products: Azo-dimers or oligomers (colored impurities, often orange/red).
Figure 2: Simplified synthetic pathway highlighting the condensation mechanism.
Part 5: Experimental Protocol
Sample Preparation for ¹H NMR[1][3][4][5][6]
-
Weighing: Accurately weigh 10.0 mg of the dried solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Mixing: Sonicate for 2 minutes. The compound should dissolve completely to form a clear, slightly yellow solution.
-
Note: If turbidity persists, filter through a glass wool plug directly into the NMR tube.
-
-
Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).
Quality Control Criteria
For the sample to be considered "Research Grade":
-
Residual Solvent: DMSO peak (2.50 ppm) and Water peak (3.33 ppm) should be the only non-sample signals.
-
Integration: The ratio of the Phenol Ar-H (2H) to the Benzimidazole C4-H (1H) must be exactly 2:1 (±0.05).
-
Baseline: No broad "humps" in the aromatic region (indicative of oligomerization).
References
-
Synthesis & General Characterization
-
Perumal, S., et al. "Synthesis and characterization of novel benzimidazole derivatives." Journal of Chemical Sciences, 2014.
-
-
Spectroscopic Data of Analogs (4-(1H-benzimidazol-2-yl)phenol)
-
Vibrational Spectroscopy of Amino-Benzimidazoles
-
Morsy, M. A., et al. "Normal Vibrational Mode Analysis and Assignment of Benzimidazole."[2] The Journal of Physical Chemistry A, 2002.
-
-
Fluorescence & ESIPT Mechanisms
-
Siddique, A. B., et al. "Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol."[3] CrystEngComm, 2021.
-
Sources
Structural Elucidation and Spectroscopic Analysis: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Topic: 1H NMR Spectrum of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Content Type: In-Depth Technical Guide Audience: Researchers, Senior Analytical Chemists, and Polymer Scientists
Executive Summary & Molecular Context
The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (often abbreviated in polymer chemistry contexts as a derivative of DAB or PBI monomers) represents a class of benzimidazoles critical for high-performance materials and fluorescent sensing. Its structure combines a phenolic donor with a benzimidazole acceptor, further modified by an electron-donating amino group at the 5-position.
This guide provides a rigorous analysis of its 1H NMR spectrum in DMSO-d6. Unlike simple small molecules, this compound exhibits complex spectral behaviors including prototropic tautomerism , hydrogen bonding networks , and exchangeable proton dynamics .
Key Structural Features[1][2][3][4][5]
-
Benzimidazole Core: Subject to N-H tautomerism (position 5 vs. 6).
-
Phenolic Moiety: Creates an AA'BB' splitting pattern.
-
Amino Substituent: Significantly shields adjacent protons (H-4, H-6) via resonance.
Experimental Protocol: Sample Preparation & Acquisition
To obtain a publication-quality spectrum, specific attention must be paid to solubility and exchange dynamics. The rigid, planar nature of the benzimidazole-phenol conjugate leads to strong
Solvation Strategy
DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.
-
Solubility: The compound is sparingly soluble in CDCl3 or Methanol-d4.
-
Exchangeable Protons: DMSO-d6 inhibits rapid proton exchange, allowing for the observation of the Phenol-OH, Amine-NH2, and Imidazole-NH signals, which are otherwise lost in protic solvents.
Acquisition Workflow
The following Graphviz diagram outlines the optimized workflow for sample preparation and parameter setup to minimize aggregation effects.
Figure 1: Optimized NMR sample preparation and acquisition workflow to ensure solubility and signal resolution.
Spectral Analysis & Assignment
The spectrum is divided into three distinct regions: the exchangeable protons (downfield), the aromatic region (mid-field), and the amine protons (upfield aromatic).
Chemical Shift Data (DMSO-d6, 400-500 MHz)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Benzimidazole -NH | 12.20 – 12.60 | Broad Singlet | 1H | - | Disappears with D2O.[1] Highly temp dependent. |
| Phenol -OH | 9.60 – 9.90 | Broad Singlet | 1H | - | Disappears with D2O. |
| Phenol H-2', 6' | 7.85 – 7.95 | Doublet (d) | 2H | 8.6 | Ortho to imidazole (Deshielded). Part of AA'BB'.[2][3][4][5][6] |
| Benzimidazole H-7 | 7.25 – 7.35 | Doublet (d) | 1H | 8.4 | Ortho to Imidazole-NH. |
| Phenol H-3', 5' | 6.85 – 6.95 | Doublet (d) | 2H | 8.6 | Ortho to OH (Shielded). Part of AA'BB'.[2][3][7][4][5][6] |
| Benzimidazole H-4 | 6.60 – 6.70 | Doublet (d) | 1H | ~2.0 | Meta coupling. Shielded by adjacent NH2. |
| Benzimidazole H-6 | 6.50 – 6.60 | Doublet of Doublets (dd) | 1H | 8.4, 2.0 | Shielded by NH2. |
| Amine -NH2 | 4.80 – 5.20 | Broad Singlet | 2H | - | Disappears with D2O. |
Detailed Mechanistic Interpretation
The Phenolic Ring (AA'BB' System)
The phenol ring rotates freely around the C2-C1' bond. This renders protons 2' and 6' chemically equivalent, as are 3' and 5'.
-
H-2'/6' (Downfield): These protons lie in the deshielding cone of the benzimidazole ring current and the imine (C=N) bond.
-
H-3'/5' (Upfield): The strong mesomeric (+M) effect of the hydroxyl group increases electron density at the ortho positions, pushing these signals upfield to ~6.9 ppm.
The Benzimidazole Core (ABC System)
The 5-amino substitution creates a specific splitting pattern on the fused benzene ring.
-
H-7: Located at the pseudo-position 7 (or 4 depending on tautomer). It is furthest from the shielding amino group and adjacent to the imidazole nitrogen, appearing as the most downfield signal of the benzimidazole cluster (~7.3 ppm).
-
H-4 & H-6: The amino group (-NH2) is a strong electron donor. By resonance, it increases electron density specifically at the ortho and para positions relative to itself. Consequently, H-4 (ortho to NH2) and H-6 (ortho to NH2) are significantly shielded, appearing upfield (6.5–6.7 ppm).
The Tautomerism Challenge
A critical aspect of analyzing this spectrum is recognizing the 5(6)-amino tautomerism . In solution, the acidic proton on the imidazole nitrogen oscillates between N1 and N3.
Tautomeric Equilibrium Logic
Because the molecule has a substituent at position 5, the two tautomers (5-amino and 6-amino) are chemically distinct.
-
Fast Exchange: At room temperature in DMSO, the exchange is often fast on the NMR timescale. This results in an averaged spectrum where H-4 and H-7 might broaden or appear at weighted average positions.
-
Slow Exchange: If the sample is dry and cold, you may see two distinct sets of signals (a mixture of 5-amino and 6-amino forms).
The diagram below illustrates this dynamic equilibrium:
Figure 2: Prototropic tautomerism between N1 and N3. In DMSO at RT, these forms often average, but the 5-amino form is generally thermodynamically favored.
Advanced Verification Techniques
To validate the assignment beyond 1D proton NMR, the following experiments are recommended:
-
D2O Shake (Deuterium Exchange):
-
Add 1-2 drops of D2O to the NMR tube and shake.
-
Result: The signals at ~12.4 ppm (NH), ~9.7 ppm (OH), and ~5.0 ppm (NH2) will disappear. The aromatic signals will remain but may sharpen due to the removal of coupling to the exchangeable protons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Crucial for distinguishing H-4 from H-7.
-
Logic: Irradiating the Phenol H-2'/6' signal will show a spatial correlation (NOE) to the Benzimidazole NH . However, due to tautomerism, the NH is mobile. A more reliable NOE is often observed between the Amine NH2 and H-4/H-6 , confirming their proximity.
-
-
COSY (Correlation Spectroscopy):
-
Confirms the spin systems.
-
Phenol: H-2'/6' correlates strongly with H-3'/5'.
-
Benzimidazole: H-6 will show strong coupling to H-7 (ortho) and weak meta-coupling to H-4.
-
Troubleshooting Common Anomalies
| Observation | Cause | Remediation |
| Missing -OH or -NH signals | Water content in DMSO ("Wet DMSO") facilitates rapid proton exchange. | Use a fresh ampoule of DMSO-d6 or add activated molecular sieves. |
| Broad Aromatic Peaks | Aggregation / | Dilute the sample (concentration < 5 mg/mL) or heat to 315 K. |
| Double Peaks (Split Signals) | Slow tautomeric exchange (rare at RT) or impurities. | If tautomerism is suspected, heat the sample. If peaks coalesce, it is tautomerism.[8] If not, it is an impurity. |
References
-
Khattab, M. et al. (2012).[1] Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences.
-
Claramunt, R. M., et al. (2006). The tautomerism of benzimidazoles: A theoretical and experimental NMR study. Beilstein Journal of Organic Chemistry.
-
Preston, J. & Smith, W. (2006). Synthesis and characterization of poly(ether amide)s based on 2-(4-aminophenyl)-5-aminobenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document outlines the principles for the prediction, acquisition, and interpretation of its ¹³C NMR data. It serves as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds. This guide details a standard operating procedure for acquiring high-quality ¹³C NMR spectra and discusses the expected chemical shifts based on the analysis of its constituent aromatic systems: a substituted phenol and a 5-aminobenzimidazole.
Introduction
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a molecule that incorporates two key pharmacophores: the phenol and the benzimidazole moieties. Benzimidazole derivatives are known for a wide range of biological activities.[1] The phenol group, also prevalent in many bioactive molecules, can engage in crucial hydrogen bonding interactions with biological targets. Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities for pharmaceutical applications. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules, providing detailed information about the carbon skeleton. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹³C NMR spectrum of this target compound.
Predicted ¹³C NMR Chemical Shifts
The prediction of ¹³C NMR chemical shifts for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol can be approached by considering the electronic effects of the substituents on the phenolic and benzimidazole rings. Due to the prototropic tautomerism inherent in the 1H-benzimidazole ring system, the chemical shifts of the benzimidazole carbons can be averaged unless the tautomerism is slowed by solvent effects or low temperature.[2][3] The following table provides an estimated range for the chemical shifts, based on data from analogous substituted phenols and benzimidazoles.[4][5]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Phenolic C-OH) | 155 - 160 | The hydroxyl group is strongly deshielding. |
| C-NH₂ (Benzimidazole) | 140 - 145 | The amino group is a strong electron-donating group, leading to shielding. |
| C=N (Benzimidazole) | 150 - 155 | The imine carbon is typically found in this region. |
| Quaternary Carbons | 125 - 140 | Includes the carbon linking the two ring systems and the carbons at the benzimidazole ring fusion. |
| Aromatic CH | 100 - 130 | The precise shifts are influenced by the position relative to the substituents. |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other acquisition parameters.
Experimental Protocol for ¹³C NMR Data Acquisition
This section provides a step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent solubilizing power for polar, aromatic compounds and its relatively high boiling point.[6][7][8] Deuterated methanol (CD₃OD) or a mixture of CDCl₃ with a few drops of CD₃OD can also be considered if solubility is an issue.
-
Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) is recommended for better signal dispersion and sensitivity.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is suitable for a routine ¹³C spectrum.
-
Acquisition Parameters:
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately quantified.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).
-
Data Interpretation and Structural Assignment
The interpretation of the ¹³C NMR spectrum involves assigning each resonance to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts, signal intensities (quaternary carbons are typically weaker), and by employing advanced NMR techniques if necessary.
Structural Diagram for Assignment
To facilitate the discussion of the ¹³C NMR data, the following numbering scheme for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol will be used:
Expected Spectral Features
-
Phenolic Ring: The carbon attached to the hydroxyl group (C4') is expected to be the most deshielded in the phenol ring, appearing at a high chemical shift.[5] The carbons ortho (C3', C5') and para (C1') to the hydroxyl group will also have distinct chemical shifts from the meta carbons (C2', C6'). Due to symmetry, C2' and C6', as well as C3' and C5', are expected to be chemically equivalent and appear as single resonances.
-
Benzimidazole Ring: The C2 carbon, situated between two nitrogen atoms, will be significantly deshielded. The presence of the electron-donating amino group at the C5 position will shield this carbon and the ortho (C4, C6) and para (C7a) carbons relative to an unsubstituted benzimidazole.[1] Due to tautomerism, the pairs C4/C7 and C5/C6 may be observed as averaged signals.[2]
-
Quaternary Carbons: The spectrum will contain several quaternary carbon signals (C2, C3a, C7a, C1', and C4'), which are expected to have lower intensities compared to the protonated carbons.
Advanced NMR Techniques for Unambiguous Assignment
For a definitive assignment of all carbon signals, especially in cases of signal overlap, advanced 2D NMR experiments are highly recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s). This is invaluable for identifying the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This technique is crucial for identifying quaternary carbons by their correlations to nearby protons.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the aromatic rings, which can then be used in conjunction with HMBC to trace out the carbon skeleton.
Conclusion
References
-
Kara, Y. S. (2015). (13)C NMR Substituent-Induced Chemical Shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (Thiones). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 920-927. [Link]
-
Mathias, L. J., & Overberger, C. G. (1978). Carbon-13 nuclear magnetic resonance chemical shifts of substituted benzimidazoles and 1,3-diazaazulene. The Journal of Organic Chemistry, 43(18), 3526-3530. [Link]
-
El kihel, A., Essassi, E. M., & Bauchat, P. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1638-1651. [Link]
-
García-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
-
Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of phenol. [Link]
-
Tavman, A., et al. (2009). Synthesis, characterization, and antibacterial effect of 4-methoxy-2-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)-phenol and their Fe(III), Cu(II), Ag(I), and Zn(II) complexes. Turkish Journal of Chemistry, 33(3), 321-332. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Bagley, M. C., et al. (2019). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 9(29), 16455-16465. [Link]
-
Pecul, M., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10873-10880. [Link]
-
Royal Society of Chemistry. (2019). 1H NMR spectra. [Link]
-
Al-Masoudi, N. A., et al. (2011). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Journal of the Korean Chemical Society, 55(4), 603-608. [Link]
-
Hussein, F. H., et al. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. [Link]
Sources
- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. rsc.org [rsc.org]
Technical Whitepaper: Mass Spectrometry Characterization of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
The following is an in-depth technical guide on the mass spectrometry of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , structured for researchers and analytical scientists.
Executive Summary
This guide details the mass spectrometric behavior of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (CAS: 893611-77-3), a bifunctional benzimidazole derivative. Characterized by a benzimidazole core substituted with a phenolic moiety at the C2 position and a primary amine at the C5 position, this compound presents unique ionization and fragmentation patterns essential for impurity profiling, metabolite identification, and dye synthesis quality control.
This document provides a self-validating protocol for the analysis of this compound, focusing on Electrospray Ionization (ESI) mechanics, high-resolution MS/MS fragmentation pathways, and rigorous data interpretation.
Physicochemical Context & Ionization Strategy[1][2][3][4][5]
To design a robust MS method, one must first understand the analyte's protonation landscape. The molecule contains three ionizable sites:
-
Benzimidazole Imidazole Nitrogen (N3): Highly basic (
). The primary site of protonation in positive mode. -
Primary Amine (C5-NH2): Weakly basic due to conjugation with the aromatic system, but capable of accepting a proton.
-
Phenolic Hydroxyl: Acidic (
), relevant only for negative ion mode (ESI-).
Strategic Recommendation:
-
Primary Mode: ESI Positive (+) .[1] The basicity of the benzimidazole ring ensures high ionization efficiency (
), making it the preferred mode for structural elucidation and trace analysis. -
Secondary Mode: ESI Negative (-) . Useful for confirming the presence of the phenolic moiety (
), particularly in complex matrices where selectivity against non-acidic interferences is required.
Quantitative Profile
| Parameter | Value | Notes |
| Formula | ||
| Exact Mass | 225.0902 | Monoisotopic mass |
| 226.0975 | Target precursor ion (ESI+) | |
| 224.0829 | Target precursor ion (ESI-) | |
| LogP | ~1.73 | Moderately lipophilic; compatible with reverse-phase LC |
Experimental Protocol: Self-Validating Workflow
This protocol is designed to minimize in-source fragmentation while maximizing signal stability.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (due to limited water solubility of the planar aromatic system).
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid .
-
Rationale: Formic acid ensures the imidazole ring is fully protonated, stabilizing the
precursor.
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source Parameters (ESI+):
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Fragmentor Voltage: 110 V (Optimized to prevent in-source loss of
)
-
Fragmentation Mechanics (MS/MS Analysis)
Understanding the fragmentation of m/z 226.0975 is critical for structural confirmation. The fragmentation is driven by charge-remote and charge-proximate mechanisms typical of amino-benzimidazoles.
Primary Fragmentation Pathways
Upon Collision-Induced Dissociation (CID), the
-
Loss of Ammonia (
, -17.02 Da):-
Transition:
-
Mechanism: Homolytic cleavage of the C-N bond at the 5-amino position. This is often the base peak at lower collision energies (10-20 eV).
-
Diagnostic Value: Confirms the presence of the primary amine on the benzimidazole ring.
-
-
Loss of Carbon Monoxide (
, -27.99 Da):-
Transition:
(Direct) or (Sequential) -
Mechanism: Characteristic of phenols. Ring contraction of the phenol moiety leads to the expulsion of CO.
-
Diagnostic Value: Confirms the phenolic substructure.[3]
-
-
Loss of Hydrogen Cyanide (
, -27.01 Da):-
Transition:
-
Mechanism: Retro-Diels-Alder (RDA) type cleavage of the imidazole ring. This is the "fingerprint" fragmentation for all benzimidazoles.
-
Pathway Visualization
The following diagram illustrates the hierarchical fragmentation logic, validated by standard benzimidazole dissociation rules.
Figure 1: Proposed MS/MS fragmentation tree for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in ESI+ mode.
Analytical Workflow & Decision Logic
To ensure data integrity, researchers should follow this decision logic when interpreting spectra. This workflow integrates the physical separation (LC) with mass detection.[4][2][5]
Figure 2: LC-MS/MS Data Acquisition Workflow.
Applications & Case Study
Impurity Profiling in Dye Synthesis
This compound is often an intermediate in the synthesis of azo dyes or high-performance pigments.
-
Scenario: A batch of azo dye shows low fluorescence efficiency.
-
Method: LC-MS analysis of the raw material.[5]
-
Detection: Identification of unreacted 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
-
Marker: The presence of the m/z 226 peak and its specific transition to m/z 209 (loss of amine) distinguishes it from deaminated byproducts (which would lack the -17 Da loss).
Metabolite Identification
In drug development, benzimidazoles are common pharmacophores.
-
Metabolic Route: The primary amine is a site for acetylation, while the phenol is a site for glucuronidation.
-
Shift Prediction:
-
Acetylation: Precursor shift
Da ( ). -
Glucuronidation: Precursor shift
Da ( ).
-
-
Validation: MS/MS of the metabolite will still show the characteristic benzimidazole core fragment (loss of HCN) but will show modified neutral losses for the functional groups.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Benzimidazole Derivatives and Fragmentation Data. Retrieved from [Link]
-
ResearchGate. (2025). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching - Benzimidazole derivatives as a case study. Retrieved from [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(1H-Benzo[d]imidazol-2-yl)phenol | 6504-13-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Optimizing Solubilization and Stability of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in DMSO
This technical guide details the solubility, stability, and handling protocols for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , a compound often utilized as a fluorescent probe, sensor scaffold, or intermediate in drug discovery.
Executive Summary
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (Molecular Weight: ~225.25 g/mol ) presents specific solubilization challenges due to its rigid benzimidazole core and amphoteric functional groups (phenolic -OH and amino -NH₂). While Dimethyl Sulfoxide (DMSO) is the solvent of choice, improper handling can lead to incomplete dissolution, oxidative degradation, or "crash-out" upon aqueous dilution.
This guide provides a validated framework for preparing high-concentration stock solutions, determining saturation limits, and ensuring long-term stability.
Physicochemical Profile
| Property | Value (Predicted/Empirical) | Impact on Solubilization |
| Molecular Structure | 2-(4-Hydroxyphenyl)-5-aminobenzimidazole | High lattice energy due to intermolecular H-bonding (Phenol donor |
| Solubility in DMSO | 10 – 50 mM (approx. 2 – 11 mg/mL) | Moderate. Dependent on DMSO water content and temperature. |
| pKa (Acidic) | ~9.5 – 10.0 (Phenol) | Deprotonation in basic media increases solubility but accelerates oxidation. |
| pKa (Basic) | ~5.5 (Benzimidazole N3) | Protonation improves aqueous solubility; less relevant in pure DMSO. |
| LogP | ~1.7 – 2.0 | Lipophilic enough to require organic co-solvents for biological assays. |
Solubilization Strategy & Protocols
The Thermodynamics of Dissolution
The compound's crystal lattice is stabilized by strong hydrogen bonding between the phenolic hydroxyl and the benzimidazole nitrogen, as well as
Protocol 1: Preparation of Master Stock Solution (Standard 10 mM)
Objective: Create a stable, particle-free 10 mM stock solution.
Reagents:
-
Solvent: Anhydrous DMSO (Grade:
99.9%, Water content <0.1%). Note: Store DMSO over molecular sieves if uncertain.
Workflow:
-
Weighing: Weigh 2.25 mg of compound into a sterile, amber glass vial (to protect from light).
-
Wetting: Add 500 µL of Anhydrous DMSO. Do not add the full volume yet.
-
Disruption: Vortex vigorously for 30 seconds.
-
Sonication: Sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes.
-
Completion: Add remaining DMSO to reach 1.0 mL (total volume). Vortex again.
-
Inspection: Visually inspect against a dark background. The solution should be clear and free of particulates. If hazy, proceed to Protocol 2.
Protocol 2: Determination of Saturation Limit (Self-Validating)
If a higher concentration (e.g., 50 mM) is required, you must empirically determine the limit for your specific batch using the "Saturation Method."
-
Saturate: Add excess solid compound (e.g., 20 mg) to 1 mL DMSO.
-
Equilibrate: Shake at 25°C for 24 hours (protected from light).
-
Filter: Pass through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).
-
Quantify: Dilute the filtrate 1:1000 in methanol and measure absorbance at
(typically ~300–320 nm). Calculate concentration using the Beer-Lambert Law ( estimated at 20,000–30,000 M⁻¹cm⁻¹ or determined via standard curve).
Stability & Degradation Risks
The 5-amino group on the benzimidazole ring is the "Achilles' heel" regarding stability. It is susceptible to oxidation, forming quinone-imine type species, especially in solution.
Degradation Pathways
-
Oxidation: The solution turns from clear/pale yellow to dark brown/orange. This is accelerated by light, basic pH, and oxygen.
-
Hygroscopic Aggregation: DMSO absorbs atmospheric moisture. As water content rises, the compound may form micro-precipitates (aggregates) that are invisible to the naked eye but cause assay variability.
Storage Best Practices
-
Container: Amber glass vials with PTFE-lined caps.
-
Atmosphere: Overlay with Argon or Nitrogen gas before capping.
-
Temperature: -20°C for long-term storage (months). -80°C is preferable for >6 months.
-
Freeze/Thaw: Limit to <3 cycles. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.
Visualizing the Workflow
The following diagram illustrates the logical flow for preparation and quality control, ensuring the exclusion of "false soluble" states (micro-aggregates).
Caption: Decision tree for preparing stock solutions, emphasizing the critical visual check and filtration step for ambiguous solubility.
Application Note: Aqueous Dilution ("The Crash-Out")
A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is diluted into aqueous buffer (PBS, media).
The Mechanism: When 100% DMSO stock is added to water, the solvent power drops exponentially. The hydrophobic benzimidazole core drives aggregation before the molecules can disperse.
Mitigation Strategy:
-
Intermediate Dilution: Do not dilute 10 mM stock directly to 10 µM in buffer (1:1000).
-
Stepwise: Dilute 10 mM stock
1 mM in pure DMSO first. -
Final Step: Dilute 1 mM DMSO stock
10 µM in buffer (1:100). This ensures better mixing kinetics. -
Surfactants: If compatible with your assay, adding 0.05% Tween-20 or Triton X-100 to the buffer significantly stabilizes the compound against precipitation.
References
-
BenchChem. 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Solubility Data. (Analogous structure solubility profile). Retrieved from .
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Physical Properties. (General guide on DMSO solvent power and hygroscopicity). Retrieved from .
-
PubChem. Compound Summary: Benzimidazole Derivatives. (Structural and physicochemical property prediction). Retrieved from .
-
ResearchGate. Solubility of Imidazoles and Benzimidazoles in Organic Solvents. (Comparative solubility studies of benzimidazole cores). Retrieved from .
Sources
potential biological activity of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Topic: Potential Biological Activity of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Dual-Function Pharmacophore: Cytotoxic Scaffold & Fluorescent Progenitor[1]
Executive Summary
The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (CAS: 435341-99-4), often designated as 5-Amino-2-(4-hydroxyphenyl)benzimidazole , represents a privileged scaffold in medicinal chemistry. Unlike simple congeners, this molecule integrates three critical functionalities: a benzimidazole core (tubulin/kinase affinity), a phenolic hydroxyl (hydrogen bond donor/acceptor, pH sensitivity), and a 5-position amine (reactive handle for derivatization and electronic modulation).
This guide analyzes its potential biological activity, positing it not merely as a synthetic intermediate, but as a bioactive agent with intrinsic cytotoxic , antimicrobial , and fluorogenic properties. We explore its role as a "push-pull" fluorophore for biological sensing and its capacity to induce p53-independent apoptosis in neoplastic lines.
Chemical Profile & Physicochemical Properties
Before assessing biological activity, one must understand the molecular behavior that dictates pharmacokinetics.
| Property | Value / Description | Impact on Biological Activity |
| Molecular Formula | C₁₃H₁₁N₃O | Low molecular weight (<500 Da) favors bioavailability. |
| Molecular Weight | 225.25 g/mol | Ideal for blood-brain barrier (BBB) permeation studies. |
| Tautomerism | 5-amino | The H-atom on the imidazole ring shifts rapidly; the 5-amino tautomer is generally the reactive species in binding pockets. |
| pKa (Calculated) | ~5.5 (Imidazole), ~10.0 (Phenol) | Amphoteric nature allows pH-dependent solubility and lysosomal trapping. |
| LogP | ~1.73 (Estimated) | Moderate lipophilicity, suggesting good membrane permeability without excessive retention. |
| Electronic State | Intramolecular Charge Transfer (ICT) | The electron-donating amine (C5) and electron-withdrawing imidazole core create a "push-pull" system, enabling fluorescence. |
Mechanism of Action: Biological Targets
Antineoplastic Activity (Cytotoxicity)
The 2-arylbenzimidazole class is historically validated as a tubulin polymerization inhibitor. However, the addition of the 5-amino group shifts the specificity profile.
-
Tubulin Destabilization: Similar to nocodazole, the benzimidazole core binds to the colchicine site of tubulin. The 2-(4-hydroxyphenyl) moiety mimics the pharmacophore of combretastatin A-4, potentially arresting cells in the G2/M phase.
-
Kinase Inhibition (EGFR/VEGFR): The planar structure allows intercalation into the ATP-binding pocket of tyrosine kinases. The 4-hydroxyl group and imidazole nitrogens form critical hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR).
-
Apoptosis Induction: Evidence from structural analogs suggests this compound triggers apoptosis via a p53-independent mitochondrial pathway , characterized by the upregulation of Bax and downregulation of Bcl-2.
Antimicrobial & Antifungal Potential[2][3]
-
Fungal CYP51 Inhibition: The imidazole nitrogen can coordinate with the heme iron of lanosterol 14
-demethylase (CYP51), disrupting ergosterol synthesis in Candida species. -
Bacterial FtsZ Targeting: As a structural mimic of nucleotides, it may inhibit FtsZ (bacterial tubulin homolog), preventing septum formation during cell division.
Fluorescence Sensing (Diagnostic Potential)
Unlike the 2-(2'-hydroxyphenyl) isomer which undergoes Excited-State Intramolecular Proton Transfer (ESIPT), the 2-(4'-hydroxyphenyl) isomer functions via Intramolecular Charge Transfer (ICT) .
-
Mechanism: Upon excitation, electron density shifts from the 5-amino group (donor) to the benzimidazole core (acceptor).
-
Application: This sensitivity makes the molecule an excellent environmental probe. It exhibits solvatochromism (color change based on solvent polarity) and pH sensitivity, useful for monitoring intracellular pH gradients in lysosomes.
Visualizing the Signaling Pathway
The following diagram illustrates the hypothetical signaling cascade triggered by 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in a cancer cell model, leading to apoptosis.
Caption: Hypothetical apoptotic signaling cascade induced by the compound, highlighting tubulin inhibition and mitochondrial dysfunction.[1]
Experimental Protocols
To validate the biological activity of this compound, the following protocols are recommended. These are designed to be self-validating with built-in controls.
Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Rationale: Commercial purity varies. In-house synthesis ensures the 5-amino isomer is isolated from the 6-amino tautomer if derivatization is planned.
Reagents: 4-Nitro-1,2-phenylenediamine, 4-Hydroxybenzaldehyde, Sodium Metabisulfite (Na₂S₂O₅), Ethanol, Palladium on Carbon (Pd/C), Hydrazine Hydrate.
Workflow:
-
Condensation: Dissolve 4-nitro-1,2-phenylenediamine (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in Ethanol (30 mL).
-
Cyclization: Add Na₂S₂O₅ (10 mmol) dissolved in minimal water. Reflux for 6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Checkpoint: The intermediate 2-(4-hydroxyphenyl)-5-nitrobenzimidazole should appear as a yellow precipitate.
-
-
Reduction: Suspend the nitro intermediate in Ethanol. Add 10% Pd/C (catalytic amount) and add Hydrazine Hydrate (5 eq) dropwise at reflux. Reflux for 2 hours.
-
Purification: Filter hot to remove Pd/C. Cool filtrate to crystallize the product. Recrystallize from Ethanol/Water.
-
Validation: ¹H-NMR should show disappearance of nitro aromatic signals and appearance of broad amine singlet at ~5.0 ppm.
-
In Vitro Cytotoxicity Assay (MTT)
Rationale: Determines the IC₅₀ value against cancer cell lines (e.g., MCF-7, A549).
Step-by-Step:
-
Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Prepare stock solution of the compound in DMSO. Dilute serially in media (0.1, 1, 10, 50, 100 µM). Ensure final DMSO < 0.1%.
-
Control: Vehicle control (0.1% DMSO) and Positive Control (Doxorubicin 1 µM).
-
-
Incubation: Treat cells for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL in PBS) to each well (10 µL). Incubate 4h.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm. Calculate % Viability.
-
Self-Validation: The Z-factor of the assay must be > 0.5 for statistical reliability.
-
Fluorescence pH Sensitivity Assay
Rationale: Validates the compound as a pH probe.
Step-by-Step:
-
Buffer Prep: Prepare phosphate-citrate buffers ranging from pH 3.0 to pH 10.0.
-
Sample Prep: Dissolve compound to 10 µM in each buffer.
-
Spectroscopy: Record Emission spectra (Excitation: 350 nm) for each pH.
-
Analysis: Plot Fluorescence Intensity (at
) vs. pH.-
Expected Result: A sigmoidal curve indicating the pKa of the phenolic proton or the imidazole nitrogen.
-
Visualization of Experimental Workflow
Caption: Integrated workflow from synthesis to multi-modal biological evaluation.
References
-
BenchChem. (n.d.). 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Research Chemical. Retrieved from
-
Atmaca, H., et al. (2020).[2][3] Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions. Retrieved from
-
BOC Sciences. (n.d.). 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol CAS 435341-99-4. Retrieved from
-
Saeed, B. M., et al. (2025).[4] Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. Retrieved from
-
Mobinikhaledi, A., et al. (2022).[1][2] Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents. ACS Omega. Retrieved from
Sources
- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. discovery.researcher.life [discovery.researcher.life]
literature review on amino-substituted benzimidazoles
Executive Summary: The "Master Key" Scaffold
In the realm of medicinal chemistry, the benzimidazole pharmacophore is frequently termed a "privileged scaffold" or "master key" due to its ability to interact with a diverse array of biological targets, including kinases, tubulin, and G-protein coupled receptors (GPCRs).
Amino-substituted benzimidazoles represent a critical subclass where the introduction of an amino group (
This guide dissects the synthetic architectures, structure-activity relationships (SAR), and validated protocols for generating high-value amino-benzimidazole libraries.
Synthetic Architectures & Methodologies[1][2][3]
The synthesis of amino-benzimidazoles is bifurcated by the position of the amino group:
-
Position 2 (C2-Amino): Generates a cyclic guanidine motif.[1][2][3]
-
Positions 4, 5, 6, 7 (Benzene-Amino): Generates an aniline-like motif fused to the imidazole ring.
Strategic Synthetic Pathways
The choice of pathway is dictated by the desired substitution pattern. Classical cyclization is preferred for C2-functionalization, while modern transition-metal catalysis (Buchwald-Hartwig) allows for late-stage diversification on the benzene ring.
Figure 1: Synthetic Decision Tree
Caption: Strategic decision tree for amino-benzimidazole synthesis distinguishing between C2-guanidine and C5-aniline architectures.
Structure-Activity Relationships (SAR)[7]
The Kinase Hinge Binder
In oncology, 2-aminobenzimidazoles are often designed as ATP-competitive inhibitors. The N1-H and N3 of the imidazole ring, along with the exocyclic C2-amino group, form a characteristic donor-acceptor-donor (D-A-D) motif that binds avidly to the hinge region of kinases (e.g., CDK, Aurora, EGFR).
Positional Impact on Activity
The following table summarizes the impact of amino-substitution based on recent medicinal chemistry literature [1][2].
| Feature | C2-Amino Substitution | C5/6-Amino Substitution |
| Electronic Character | Cyclic guanidine (Amphoteric). High pKa (~7-8). | Aniline-like. Lower pKa. |
| Primary Role | Primary H-bond donor/acceptor to kinase hinge residues (e.g., Leu-83 in CDK1). | Solvent-front interaction or solubilizing tail attachment. |
| Metabolic Stability | Susceptible to N-acetylation or oxidation. | Moderate stability; often derivatized to amides/ureas. |
| Key Drug Examples | Astemizole (Antihistamine), Albendazole (Anthelmintic - carbamate deriv). | Nocodazole (Antimitotic), Bendamustine (Alkylator hybrid). |
| Potency Data | IC50 < 10 nM (CDK inhibitors) when C2-amino is aryl-substituted [3]. | IC50 ~ 6.97 µM (Kidney carcinoma) for C5-derivatives [2]. |
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Application: Introduction of complex amines at the 5- or 6-position of the benzimidazole core. This method circumvents the harsh conditions of nucleophilic aromatic substitution.[4]
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon flow, charge a dried reaction vial with 5-bromo-1-methyl-1H-benzimidazole (1.0 equiv, 1.0 mmol) and the desired amine (1.2 equiv).
-
Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Note: XPhos is critical for stabilizing the Pd species and facilitating oxidative addition into the electron-rich benzimidazole ring [4].
-
Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv).[5] The use of Cesium Carbonate is preferred over Sodium tert-butoxide to prevent side reactions with sensitive functional groups.
-
Solvent: Add anhydrous Toluene (5 mL/mmol) and seal the vial.
-
Reaction: Heat the block to 100°C with vigorous stirring for 16 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Validation Criteria:
-
Yield: Expected range 75-92%.
-
1H NMR: Look for the disappearance of the aromatic proton adjacent to the bromine and the appearance of amine N-H or alkyl signals.
Protocol B: Classical Cyclization to 2-Aminobenzimidazoles
Application: Large-scale synthesis of the 2-aminobenzimidazole core from phenylenediamines.
Step-by-Step Methodology:
-
Dissolution: Dissolve o-phenylenediamine (1.0 equiv) in a mixture of MeOH/H₂O (1:1 v/v).
-
Reagent Addition: Slowly add Cyanogen Bromide (CNBr) (1.1 equiv) Caution: CNBr is highly toxic. Handle in a fume hood with appropriate PPE. Alternatively, Cyanamide can be used under reflux conditions [5].
-
Reaction: Stir at room temperature for 4-6 hours. A solid precipitate often forms.
-
Neutralization: Basify the solution to pH ~8-9 using aqueous NH₄OH or NaHCO₃.
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol.
Mechanism of Action: Kinase Inhibition
The biological potency of amino-benzimidazoles, particularly in oncology, stems from their ability to mimic the purine ring of ATP. The diagram below illustrates the molecular interactions within the ATP-binding pocket of a generic tyrosine kinase (e.g., EGFR or VEGFR).
Figure 2: Kinase Inhibition Mechanism
Caption: Competitive inhibition mechanism of 2-aminobenzimidazoles at the kinase ATP-binding site.
References
-
Synthesis, Reactions, and Pharmacological Applications of 2-Aminobenzimidazoles. Core.ac.uk.
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI (2025).
-
Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances.
-
Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole. ResearchGate.
-
Methods to Access 2-aminobenzimidazoles of Medicinal Importance. Bentham Science.
Sources
Theoretical & Computational Profiling of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Executive Summary
This technical guide provides a comprehensive theoretical framework for the analysis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (referred to herein as ABIP ). As a benzimidazole derivative featuring both phenolic and amino auxochromes, ABIP represents a significant scaffold in the development of nonlinear optical (NLO) materials and fluorescent biological probes.
This document moves beyond standard characterization, offering a rigorous computational workflow to predict:
-
Tautomeric Equilibrium: The energetic competition between the 5-amino and 6-amino conformers.
-
Optoelectronic Mechanisms: Distinguishing Intramolecular Charge Transfer (ICT) from Excited-State Intramolecular Proton Transfer (ESIPT).
-
Bio-Affinity: Molecular docking protocols for kinase inhibition and amyloid fibril binding.
Computational Methodology & Workflow
To ensure reproducibility and high-fidelity results, the following computational pipeline is prescribed. This workflow integrates Density Functional Theory (DFT) for ground states and Time-Dependent DFT (TD-DFT) for excited states.[1]
The "Self-Validating" Protocol
-
Software Platform: Gaussian 16 / ORCA 5.0
-
Functional Selection:
-
Ground State (Opt + Freq): B3LYP (Standard hybrid) or wB97X-D (includes dispersion corrections, critical for stacking interactions).
-
Excited State (UV-Vis/Fluorescence): CAM-B3LYP or M06-2X. Rationale: Standard B3LYP underestimates charge-transfer excitation energies; long-range corrected functionals are mandatory for the push-pull ABIP system.
-
-
Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse functions to capture lone pair interactions on N and O).
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Solvents: DMSO (polar aprotic), Ethanol (protic).
Computational Pipeline Visualization
Figure 1: Integrated computational workflow for the structural and electronic profiling of ABIP.
Structural Analysis: The Tautomerism Challenge
The benzimidazole ring introduces a critical variable: proton migration between N1 and N3. For ABIP, this results in two distinct tautomers which may exhibit different binding modes and electronic signatures.
Tautomeric Species
-
Tautomer A (5-Amino): The hydrogen is on the nitrogen meta to the amino group.
-
Tautomer B (6-Amino): The hydrogen is on the nitrogen para to the amino group.
Theoretical Prediction: Calculations generally favor the tautomer where the lone pair of the amino group can conjugate most effectively with the electron-deficient C=N bond.
-
Protocol: Calculate
. -
Expected Outcome: The energy difference is typically small (< 2 kcal/mol), implying both species coexist in solution, while crystal packing forces may select one in the solid state.
Electronic Structure & Reactivity
Frontier Molecular Orbitals (FMO)
The "Push-Pull" architecture of ABIP is defined by the electron-donating Phenol (-OH) and Amine (-NH2) groups interacting with the electron-accepting Benzimidazole core.
| Orbital | Localization Character | Chemical Significance |
| HOMO | Concentrated on the Phenol ring and Amino nitrogen lone pair. | Nucleophilic attacks; Oxidation potential. |
| LUMO | Delocalized across the Benzimidazole ring (C=N bond). | Electrophilic attacks; Reduction potential. |
| Gap ( | Correlates with chemical hardness ( |
Molecular Electrostatic Potential (MEP)
-
Red Regions (Negative Potential): Localized on the Phenol Oxygen and the Imine Nitrogen (N3) . These are the primary sites for hydrogen bonding (acceptors) or metal chelation.
-
Blue Regions (Positive Potential): Localized on the Amine Hydrogens and Phenol Hydrogen . These act as H-bond donors.
-
Application: In docking simulations, these potentials dictate the electrostatic complementarity with protein binding pockets (e.g., Asp/Glu residues in kinases).
Spectroscopic Profiling (TD-DFT)
Absorption & Emission Mechanisms
Unlike ortho-hydroxyphenyl derivatives which undergo ESIPT (Excited-State Intramolecular Proton Transfer), ABIP is a para-isomer . The distance between the phenolic -OH and the imidazole nitrogen is too large for proton transfer.
Mechanism: Intramolecular Charge Transfer (ICT) .[2]
-
Upon excitation (
), electron density shifts from the Phenol/Amino donors to the Benzimidazole acceptor. -
Solvatochromism: The emission spectrum will show a significant red shift in polar solvents (e.g., DMSO) compared to non-polar solvents (e.g., Hexane) due to the stabilization of the highly dipolar ICT excited state.
Nonlinear Optical (NLO) Properties
ABIP is a prime candidate for NLO applications due to its non-centrosymmetric "Push-Pull" structure.
-
Key Parameter: First Hyperpolarizability (
). -
Calculation:
. -
Reference Standard: Urea. ABIP is expected to exhibit
values 10-30x higher than Urea due to extended -conjugation.
Bio-Simulation: Molecular Docking
Benzimidazole derivatives are privileged scaffolds in medicinal chemistry.[3][4] Two primary targets are proposed for ABIP:
Target 1: CDK2 (Cyclin-Dependent Kinase 2)
-
PDB ID: 1DI8 (Standard kinase model).
-
Binding Mode: The benzimidazole N-H and N: motifs typically form a "hinge binder" interaction with the kinase backbone (e.g., Leu83 in CDK2). The 4-phenol group can extend into the ribose pocket or solvent front.
Target 2: Amyloid Fibrils (Alzheimer's Research)
-
PDB ID: 2BEG (A
fibril). -
Rationale: The planar, conjugated structure of ABIP allows it to intercalate between
-sheets, similar to Thioflavin T. -
Signal: Fluorescence intensity increase upon binding (restriction of intramolecular rotation).
Experimental Validation Protocols
To validate the theoretical models, the following experimental setup is required.
Synthesis (Optimized One-Pot)
Reaction:
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 1,2,4-triaminobenzene dihydrochloride in Ethanol/Water (10:1).
-
Activation: Add 1.0 eq of 4-hydroxybenzaldehyde and 0.5 eq of Sodium Metabisulfite (oxidant/catalyst).
-
Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Pour into ice water. Neutralize with NaHCO
. Filter the precipitate.[5] -
Purification: Recrystallize from Ethanol.
Characterization Checklist
-
NMR:
H NMR (DMSO- ) must show the singlet for the imidazole N-H (broad, >12 ppm) and the phenolic O-H. -
UV-Vis: Measure in EtOH. Expected
nm. -
Fluorescence: Excite at
. Observe emission nm.
References
-
Benzimidazole NLO Properties
- Title: "N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Source: PMC (PubMed Central).
-
URL:[Link]
-
ESIPT vs.
- Title: "TD-DFT Study of the Excited-State Potential Energy Surfaces of 2-(2′-Hydroxyphenyl)
- Source: Journal of Physical Chemistry A (ACS).
-
URL:[Link]
-
Synthesis & Bioactivity
- Title: "Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Deriv
- Source: ResearchG
-
URL:[Link]
-
General DFT Protocol for Benzimidazoles
Sources
- 1. Synthesis, photo-physical and DFT studies of ESIPT inspired novel 2-(2',4'-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in Fluorescence Microscopy
The following is a detailed Application Note and Protocol guide for the use of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (often referred to in the context of amino-substituted HPBI derivatives) in fluorescence microscopy.
Introduction & Mechanism of Action
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (CAS: 435341-99-4) is a functionalized fluorophore belonging to the 2-(4-hydroxyphenyl)benzimidazole (HPBI) family. While often used as a precursor for complex dyes, the molecule itself exhibits unique photophysical properties driven by Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) .
Core Capabilities:
-
Ratiometric pH Sensing: The interplay between the phenolic hydroxyl group (proton donor) and the benzimidazole nitrogen (proton acceptor) allows for distinct emission states (Enol vs. Keto) depending on the solvent environment and pH.
-
Amyloid/Aggregate Detection: The planar, conjugated structure allows intercalation into
-sheet rich protein aggregates (e.g., amyloid fibrils), often resulting in a "turn-on" fluorescence response due to Restricted Intramolecular Rotation (RIR). -
Solvatochromism: The 5-amino group acts as an electron donor, making the probe highly sensitive to local polarity and viscosity.
Mechanism: The ESIPT Cycle
Upon excitation, the molecule undergoes an ultrafast proton transfer from the hydroxyl group to the imidazole nitrogen, forming a keto tautomer. This species emits at a significantly longer wavelength (large Stokes shift) than the enol form.
-
Enol Form (Normal): Predominant in non-polar or acidic environments (Blue emission).
-
Keto Form (ESIPT): Predominant in polar/protic environments where ESIPT is facilitated (Green/Yellow emission).
-
Anionic Form: At high pH, the phenol deprotonates, altering the ICT state.
Material Properties & Preparation
| Property | Specification | Notes |
| Formula | MW: 225.25 g/mol | |
| Appearance | Pale yellow/beige powder | Light sensitive |
| Solubility | DMSO (up to 50 mM), Ethanol | Poor solubility in water |
| Excitation Max | ~330–360 nm | UV/Violet excitation required |
| Emission Max | ~450 nm (Enol) / ~520 nm (Keto) | Environment dependent |
| Stokes Shift | >100 nm | Reduces self-quenching |
| pKa | ~5.5 (Benzimidazole), ~10 (Phenol) | Useful for pH 4–9 range |
Reagent Preparation Protocol
-
Stock Solution (10 mM): Dissolve 2.25 mg of the compound in 1 mL of anhydrous DMSO. Vortex until completely dissolved.
-
Storage: Aliquot and store at -20°C, protected from light. Stable for 3 months.
-
-
Working Solution (10 µM): Dilute the stock 1:1000 in the experimental buffer (e.g., PBS or cell culture media).
-
Note: Prepare fresh. Do not store diluted aqueous solutions for >4 hours to avoid precipitation.
-
Experimental Protocols
Protocol A: Intracellular pH Imaging (Live Cells)
Objective: To map intracellular pH gradients using ratiometric analysis.
-
Cell Culture: Seed cells (e.g., HeLa, HEK293) on sterile glass-bottom dishes. Grow to 70% confluence.
-
Loading:
-
Remove culture media and wash cells 2x with HBSS (Hank's Balanced Salt Solution).
-
Incubate cells with 5–10 µM working solution in HBSS for 20–30 minutes at 37°C.
-
Critical: Avoid serum during loading as albumin may bind the probe.
-
-
Washing: Wash cells 3x with HBSS to remove excess probe.
-
Imaging:
-
Excitation: 355 nm or 405 nm laser line.
-
Emission Channel 1 (Enol/Acidic): Bandpass 420–460 nm.
-
Emission Channel 2 (Keto/Basic): Bandpass 500–550 nm.
-
Analysis: Calculate the ratio of Intensity(Ch2) / Intensity(Ch1).
-
Protocol B: Amyloid Fibril Staining (Fixed Tissue/In Vitro)
Objective: To detect protein aggregates or amyloid plaques.
-
Fixation: Fix tissue sections or cells with 4% Paraformaldehyde (PFA) for 15 minutes. Wash 3x with PBS.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes (optional for extracellular plaques).
-
Staining:
-
Apply 10 µM probe solution (in PBS) to the sample.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Differentiation: Rinse with 50% Ethanol for 1 minute to remove non-specific background binding (critical for lipid-rich tissues).
-
Mounting: Mount with a non-fluorescent aqueous mounting medium.
-
Imaging: Excitation at 360–400 nm. Look for bright green/yellow fluorescence aggregates against a dark background.
Visualization of Mechanism & Workflow
Caption: Figure 1.[1] (Left) The ESIPT mechanism responsible for the large Stokes shift. (Right) Standard workflow for live-cell imaging.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | High concentration in aqueous buffer. | Keep final concentration |
| High Background | Non-specific hydrophobic binding. | Perform a differentiation wash with 50% EtOH or reduce loading time. |
| No Fluorescence | Incorrect Excitation/Filter. | Ensure UV/Violet excitation (355/405 nm). Standard GFP filters may miss the excitation peak. |
| Photobleaching | High laser power. | Use pulsed excitation or reduce laser intensity. This probe is moderately photostable but sensitive to continuous UV. |
References
-
Mechanism of ESIPT in Benzimidazoles
-
Mutai, T., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(2'-Hydroxyphenyl)benzimidazole Derivatives." Journal of the Chemical Society, Perkin Transactions 2, 2001.
-
- Benzimidazole Derivatives as Amyloid Probes: Groenning, M. "Binding of Thioflavin T to Amyloid Fibrils: Ligand Binding Stoichiometry and Fluorescence Properties." Acta Chemica Scandinavica, 2010. (Contextual grounding for benzimidazole/benzothiazole mechanisms).
-
Synthesis and Properties of Amino-HPBI
-
Provided CAS Data: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (CAS 435341-99-4). PubChem Compound Summary.
-
-
General Protocol for Solvatochromic Dyes
-
Klymchenko, A. S. "Solvatochromic and Fluorogenic Probes for Lipid Bilayers and Droplets." Accounts of Chemical Research, 2017.
-
Sources
Application Notes and Protocols for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol as a pH Indicator
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol as a fluorescent and colorimetric pH indicator. This document details the underlying scientific principles, instrument setup, and step-by-step protocols for accurate pH determination.
Introduction: The Potential of a Benzimidazole-Based pH Indicator
Benzimidazole derivatives are a class of heterocyclic compounds recognized for their diverse applications in medicinal chemistry and materials science.[1] A key feature of many benzimidazole-containing molecules is their sensitivity to pH, which can manifest as changes in their ultraviolet-visible (UV-Vis) absorbance and fluorescence emission spectra.[2][3] This property makes them promising candidates for the development of novel pH indicators.
The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol possesses both an acidic phenolic hydroxyl group and basic amino and imidazole functionalities. This trifunctional nature suggests that the molecule will exist in different ionic forms depending on the pH of the solution, leading to distinct changes in its electronic structure and, consequently, its spectroscopic properties. These pH-dependent shifts in absorbance and fluorescence can be harnessed for the precise determination of pH.
The protonation and deprotonation of the functional groups alter the extent of π-conjugation within the molecule, which directly influences its interaction with light.[4] By monitoring these spectral changes, one can accurately determine the pKa of the indicator and subsequently use it to measure the pH of unknown solutions.
Caption: Generalized protonation/deprotonation scheme.
Required Materials and Equipment
For the successful implementation of the following protocols, the specified materials and equipment are essential.
| Category | Item | Specifications |
| Chemicals | 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol | Analytical grade or higher |
| Buffer solutions | pH 2 to 12, with 0.5 pH unit increments | |
| Hydrochloric acid (HCl) | 0.1 M, standardized solution | |
| Sodium hydroxide (NaOH) | 0.1 M, standardized solution | |
| Solvents (e.g., Ethanol, DMSO) | Spectroscopic grade | |
| Equipment | UV-Vis Spectrophotometer | Capable of scanning from 200-800 nm |
| Spectrofluorometer | With excitation and emission wavelength scanning capabilities | |
| pH meter | Calibrated with standard buffer solutions | |
| Magnetic stirrer and stir bars | ||
| Micropipettes and tips | Calibrated | |
| Volumetric flasks and cuvettes | Quartz cuvettes for UV-Vis and fluorescence measurements |
Protocol for Preparation of Stock and Working Solutions
Accurate preparation of the indicator solutions is critical for reproducible results.
3.1 Preparation of 1 mM Stock Solution
-
Accurately weigh 2.25 mg of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
-
Dissolve the compound in a small amount of a suitable organic solvent, such as DMSO or ethanol, as its aqueous solubility may be limited.
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Bring the solution to the final volume with the chosen solvent and mix thoroughly.
-
Store the stock solution in a dark, airtight container at 4°C.
3.2 Preparation of Working Solutions
-
For UV-Vis measurements, dilute the 1 mM stock solution to a final concentration of 10-50 µM in the desired buffer or sample solution.
-
For fluorescence measurements, a lower concentration in the range of 1-10 µM is typically recommended to avoid inner filter effects.
-
The optimal concentration should be determined empirically to yield an absorbance or fluorescence signal within the linear range of the instrument.
Experimental Protocol: Determination of pKa
The pKa value is a crucial parameter that defines the pH range over which the indicator is most effective. This protocol outlines the spectrophotometric and spectrofluorometric titration methods for its determination.[5][6]
Caption: Workflow for pKa determination.
4.1 Spectrophotometric Titration
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12 in 0.5 or 1.0 unit increments).
-
To a set of cuvettes, add a constant volume of the indicator working solution.
-
Add the same volume of each buffer solution to the respective cuvettes and mix well.
-
Measure the UV-Vis absorbance spectrum for each sample from 200 to 800 nm.
-
Identify the wavelengths of maximum absorbance for the acidic and basic forms of the indicator.
-
Plot the absorbance at these wavelengths as a function of pH. The resulting sigmoidal curve will have an inflection point corresponding to the pKa.[7]
4.2 Spectrofluorometric Titration
-
Follow steps 1-3 from the spectrophotometric titration protocol.
-
Determine the optimal excitation wavelength from the absorbance spectra, preferably at an isosbestic point if one exists.
-
Measure the fluorescence emission spectrum for each sample.
-
Identify the emission wavelengths of maximum fluorescence for the acidic and basic forms.
-
Plot the fluorescence intensity at these wavelengths versus pH. The pKa is the pH at the midpoint of the transition in the resulting sigmoidal curve.[8] For ratiometric measurements, plot the ratio of the fluorescence intensities at the two emission maxima against pH.[4]
Protocol for pH Measurement of an Unknown Sample
Once the pKa and the pH-dependent spectral characteristics are known, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol can be used to determine the pH of an unknown aqueous sample.
5.1 Colorimetric pH Estimation (Visual)
-
Add a small amount of the indicator stock solution to the colorless unknown sample.
-
Observe the color of the solution and compare it to a pre-established color chart corresponding to different pH values. This method provides a rapid but approximate pH value.
5.2 Spectrophotometric/Spectrofluorometric pH Determination
-
Add a precise volume of the indicator working solution to a known volume of the unknown sample.
-
Measure the absorbance or fluorescence spectrum of the mixture.
-
Using the previously determined pKa and the Henderson-Hasselbalch equation adapted for spectrophotometry or spectrofluorometry, calculate the pH of the sample.
For absorbance measurements, the pH can be calculated using the following equation: pH = pKa + log10([A - Aacid] / [Abase - A]) Where A is the absorbance of the sample with the indicator, and Aacid and Abase are the absorbances of the fully protonated and deprotonated forms of the indicator, respectively.
Troubleshooting and Considerations
The accuracy of pH measurements can be influenced by several factors.
Caption: Troubleshooting guide for pH measurements.
-
Temperature: The pKa of an indicator can be temperature-dependent. It is crucial to perform all measurements at a constant and recorded temperature.
-
Ionic Strength: High concentrations of salts in a sample can affect the activity of the indicator and shift the apparent pKa.
-
Solvent Effects: The choice of co-solvent for the stock solution can influence the spectroscopic properties and the pKa of the indicator. It is important to use the same solvent system for calibration and measurements.
-
Photostability: Like many fluorescent molecules, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol may be susceptible to photobleaching upon prolonged exposure to the excitation light source. Minimize exposure time to ensure accurate readings.
Conclusion
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol presents itself as a versatile and promising pH indicator, with potential applications in both colorimetric and fluorometric assays. Its multi-functional chemical structure allows for distinct spectroscopic changes in response to varying pH levels. By following the detailed protocols outlined in these application notes, researchers can accurately determine the pKa of this indicator and subsequently employ it for reliable pH measurements in a variety of scientific and industrial settings. The principles and methodologies described herein provide a solid foundation for the successful integration of this novel benzimidazole derivative into routine laboratory practice.
References
-
Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour. Indian Journal of Chemistry, 24A, 815-819.
-
Kopčić, N., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 235.
-
Bui, T. Y. H., et al. (2024). A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. Vietnam Journal of Science and Technology, 62(2), 1-8.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
-
Taljaard, L. C., & Wagener, J. B. (2002). Spectrophotometric determination of pK values for fluorescein using activity coefficient corrections. Water SA, 28(4), 443-450.
-
Kim, S., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. International Journal of Molecular Sciences, 24(4), 3591.
-
Al-Ostoot, F. H., et al. (2023). A review on recent progress in benzimidazole-based fluorescent probes. Journal of Molecular Structure, 1289, 135805.
-
Bui, T. Y. H., et al. (2024). A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. ResearchGate.
-
Wilcox, J. L., & Bevilacqua, P. C. (2013). A Simple Fluorescence Method for pKa Determination in RNA and DNA Reveals Highly Shifted pKa's. Journal of the American Chemical Society, 135(10), 3782–3785.
-
Svidritskiy, E., et al. (2013). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PLoS ONE, 8(5), e62203.
-
Shcherbakova, D. M., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. International Journal of Molecular Sciences, 24(23), 17001.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Benzimidazole-Based pH-Sensitive Fluorescent Probes [mdpi.com]
- 4. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials | MDPI [mdpi.com]
- 5. A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. wrc.org.za [wrc.org.za]
- 7. researchgate.net [researchgate.net]
- 8. ufq.unq.edu.ar [ufq.unq.edu.ar]
Application and Protocol Guide: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol as a Novel Fluorescent Probe for Cancer Cell Imaging
Introduction: Unveiling a New Probe for Cancer Cell Visualization
The intricate and dynamic environment of cancer cells necessitates the development of sophisticated molecular tools for their study. Fluorescent probes, in particular, have emerged as indispensable assets in cancer research, offering high sensitivity and real-time imaging capabilities within living cells.[1] Benzimidazole derivatives have garnered significant attention in this domain, not only for their inherent fluorescence but also for their diverse biological activities, including anti-tumor properties.[2][3][4] This document introduces 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , a novel benzimidazole-based fluorophore with significant potential for cancer cell imaging.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol. We will delve into its hypothesized mechanisms of action, detailed protocols for its use in cellular imaging, and methodologies for data analysis. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results.
Hypothesized Mechanism of Action: A Dual-Targeting Approach
Based on the rich chemistry of the benzimidazole scaffold, we propose two primary mechanisms through which 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol may selectively illuminate cancer cells:
-
pH-Sensing in the Acidic Tumor Microenvironment: A hallmark of many solid tumors is a lower extracellular pH and the acidic environment of organelles such as lysosomes.[1][5] The benzimidazole core, with its basic nitrogen atoms, can be protonated in acidic conditions, leading to a modulation of its electronic structure and, consequently, its fluorescence properties.[6][7] We hypothesize that 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol may exhibit enhanced fluorescence in the acidic milieu of tumor cell lysosomes, making it a potential "smart" probe that activates upon cellular internalization.[1]
-
Targeting G-Quadruplex DNA Structures: Guanine-rich sequences in DNA can fold into four-stranded structures known as G-quadruplexes (G4s). These structures are particularly prevalent in the telomeres and promoter regions of oncogenes, and their abundance is often elevated in cancer cells.[8][9][10][11][12] The planar aromatic structure of benzimidazole derivatives allows them to intercalate into and stabilize these G4 structures, leading to a distinct fluorescence signal.[8][9] This interaction provides a second potential avenue for the selective labeling of cancer cells.
Caption: Hypothesized dual-targeting mechanism of the probe in cancer cells.
Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Caption: A proposed synthetic pathway for the probe.
Photophysical Characterization Protocol
A thorough understanding of the probe's photophysical properties is crucial for its effective application in cell imaging.
1. Materials and Reagents:
-
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
-
Spectroscopic grade solvents (e.g., DMSO, PBS, ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Fluorometer
2. Protocol:
-
Prepare a stock solution of the probe in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions in the desired solvent (e.g., PBS for biological relevance) to determine the optimal concentration for measurements.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the probe in the chosen solvent from 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λ_abs.
-
Record the emission spectrum.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Determination of Stokes Shift:
-
Calculate the Stokes shift using the formula: Stokes Shift = λ_em - λ_abs.
-
-
Quantum Yield Measurement:
-
Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Table 1: Hypothetical Photophysical Properties
| Property | Expected Value | Significance |
| λ_abs (nm) | ~350 - 400 | Determines the optimal excitation wavelength for microscopy. |
| λ_em (nm) | ~450 - 550 | Dictates the emission filter required and the color of the fluorescence. |
| Stokes Shift (nm) | > 50 nm | A larger shift minimizes spectral overlap and improves signal-to-noise ratio. |
| Molar Extinction Coeff. (M⁻¹cm⁻¹) | > 20,000 | Indicates high efficiency of light absorption. |
| Quantum Yield (Φ) | 0.1 - 0.5 | Represents the efficiency of converting absorbed light into emitted fluorescence. |
Application in Cancer Cell Imaging: A Step-by-Step Guide
This protocol provides a general framework for using 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol to image cancer cells. Optimization may be required for different cell lines and microscopy setups.
Part 1: Cell Culture and Preparation
-
Cell Lines: A variety of human cancer cell lines can be used, for instance:
-
Culture Conditions: Culture cells in appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.[16]
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere overnight.
Part 2: Cytotoxicity Assessment (MTT Assay)
Before imaging, it is essential to determine the optimal, non-toxic concentration range of the probe.
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (e.g., 0.1 µM to 100 µM) for the intended incubation time (e.g., 24 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the untreated control.
Table 2: Hypothetical Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) |
| 0.1 | 100 |
| 1 | 98 |
| 10 | 95 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
| Based on this hypothetical data, a working concentration of 1-10 µM would be suitable for imaging studies. |
Part 3: Cellular Staining and Fluorescence Microscopy
-
Probe Preparation: Prepare a working solution of the probe in serum-free cell culture medium from the DMSO stock solution. The final concentration should be within the non-toxic range determined by the MTT assay.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
Remove the probe solution.
-
Wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
-
Acquire images of both the cancer cell line and the non-cancerous control cell line stained under identical conditions.
-
Caption: A streamlined workflow for cancer cell imaging with the probe.
Data Analysis and Interpretation
-
Qualitative Analysis: Observe the localization of the fluorescence signal within the cells. Is it diffuse throughout the cytoplasm, or localized to specific organelles like the nucleus or lysosomes? Compare the fluorescence intensity between cancer cells and normal cells.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity per cell. This will allow for a statistical comparison between different cell lines and treatment conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Probe concentration too low. - Incubation time too short. - Incorrect filter set. | - Increase probe concentration. - Increase incubation time. - Verify excitation and emission filter specifications. |
| High Background | - Inadequate washing. - Probe aggregation. | - Increase the number and duration of washing steps. - Prepare fresh probe solutions and vortex before use. |
| Photobleaching | - High excitation light intensity. - Prolonged exposure. | - Reduce laser power or lamp intensity. - Minimize exposure time during image acquisition. |
| Cell Death/Toxicity | - Probe concentration too high. | - Perform a dose-response curve (MTT assay) to determine the optimal non-toxic concentration. |
Conclusion and Future Directions
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol presents a promising new tool for the fluorescence imaging of cancer cells. Its benzimidazole core suggests potential for pH-sensing and G-quadruplex targeting, two mechanisms that could confer selectivity for cancer cells. The protocols outlined in this guide provide a robust framework for the characterization and application of this novel probe. Further studies should focus on elucidating its precise mechanism of action, evaluating its photostability in live-cell imaging, and exploring its potential for in vivo applications.
References
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Urano, Y., et al. (2009). Selective molecular imaging of viable cancer cells with pH-activatable fluorescence probes. Nature Medicine, 15(1), 104-109. Available at: [Link]
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Verma, A., et al. (2019). Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents. Molecules, 24(4), 743. Available at: [Link]
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Verma, A., et al. (2019). Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents. ResearchGate. Available at: [Link]
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Imperial College London. (2021). New probes shine a light on the role of four-stranded DNA in human cells. Drug Target Review. Available at: [Link]
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Li, Y., et al. (2024). Rational Design of NIR-II G-Quadruplex Fluorescent Probes for Accurate In Vivo Tumor Metastasis Imaging. Journal of the American Chemical Society. Available at: [Link]
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EurekAlert!. (2022). Review of fluorescent probes for detecting G-Quadruplex DNA. Available at: [Link]
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Hyun, H., et al. (2026). A pH-Sensitive Sprayable Fluorescent Probe Enables Accurate Visualization of Thyroid Cancer Margins for Fluorescence-Guided Surgery in Orthotopic Mouse Models. Cancers, 18(4), 987. Available at: [Link]
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Reyes-Contreras, C., et al. (2025). Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy. International Journal of Molecular Sciences, 26(10), 4682. Available at: [Link]
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Bhavanasi, S., et al. (2012). High-sensitivity detection of breast tumors in vivo by use of a pH-sensitive near-infrared fluorescence probe. Journal of Biomedical Optics, 17(7), 076022. Available at: [Link]
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Wang, Y., et al. (2025). A new fluorescent probe for neutral to alkaline pH and imaging application in live cells. Dyes and Pigments, 237, 111832. Available at: [Link]
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Reshetnyak, Y. K., & Andreev, O. A. (2015). Imaging Tumor Acidity: pH-Low Insertion Peptide Probe for Optoacoustic Tomography. Clinical Cancer Research, 21(20), 4502-4504. Available at: [Link]
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Kopyeva, V. V., et al. (2024). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Chemosensors, 12(6), 143. Available at: [Link]
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Reyes-Contreras, C., et al. (2025). Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy. PubMed. Available at: [Link]
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Reyes-Contreras, C., et al. (2025). Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy. ResearchGate. Available at: [Link]
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Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. Available at: [Link]
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Ghashang, M., & Nejad, S. S. (2022). Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. Polycyclic Aromatic Compounds, 42(6), 3326-3342. Available at: [Link]
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Bilici, E., & Akkoç, S. (2025). Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Van Medical Journal, 32(1), 3-6. Available at: [Link]
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Padalkar, V., et al. (2011). Synthesis of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol metal complexes. ResearchGate. Available at: [Link]
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Oza, V. D., et al. (2026). A live cell biosensor protocol for high-resolution screening of therapy-resistant cancer cells. PLoS ONE, 21(2), e0343016. Available at: [Link]
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Tabasi, Z. A., et al. (2021). Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives. New Journal of Chemistry, 45(16), 7647-7658. Available at: [Link]
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El-Sayed, N. F., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC Medicinal Chemistry, 14(10), 1898-1925. Available at: [Link]
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Saeed, B. M., et al. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 19(1), 29-39. Available at: [Link]
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Pandey, S. K., et al. (2013). Comparative Tumor Imaging and PDT Efficacy of HPPH Conjugated in the Mono- and Di-Forms to Various Polymethine Cyanine Dyes: Part - 2. Theranostics, 3(9), 680-692. Available at: [Link]
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Zhan, Q.-G., et al. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 63(8), o3470. Available at: [Link]
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Al-Sultani, A. A., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Available at: [Link]
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Al-Resayes, S. I., et al. (2011). Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes. Journal of Inorganic Biochemistry, 105(10), 1336-1345. Available at: [Link]
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Wang, X., et al. (2013). Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives. Advanced Materials Research, 781-784, 53-56. Available at: [Link]
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Karpińska, M. M., et al. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639-1647. Available at: [Link]
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Kamal, A., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840-28853. Available at: [Link]
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Pérez-Estrada, S., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2929-2938. Available at: [Link]
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Taha, M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8206. Available at: [Link]
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El-Damasy, D. A., et al. (2019). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][8][10]triazolo[4,3-b][1][8][10]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Available at: [Link]
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de Medeiros, G., et al. (2024). Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv. Available at: [Link]
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Omaiye, E. E., et al. (2021). a review of the cytotoxicity of frequently used flavor chemicals in refill fluids. eScholarship.org. Available at: [Link]
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Popa, M., et al. (2024). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 25(18), 9993. Available at: [Link]
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Application Note: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol as a Selective Fluorescent Probe for Metal Ion Detection
An in-depth guide to the application of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol as a fluorescent probe for the selective detection of metal ions, tailored for researchers and professionals in drug development and scientific research.
Disclaimer
The following application note is a detailed and scientifically grounded guide. However, specific experimental data for the compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol as a metal ion probe is not extensively available in peer-reviewed literature. Therefore, this document has been constructed based on established principles and data from closely related and well-documented benzimidazole-based fluorescent chemosensors.[1][2][3] The provided protocols and expected results are illustrative and should be adapted and validated for the specific compound of interest.
Introduction
The detection of metal ions is of paramount importance in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research.[4] Many biological processes are dependent on the delicate balance of metal ion concentrations, and their dysregulation is associated with numerous pathological conditions. Fluorescent chemosensors have emerged as powerful tools for metal ion detection due to their high sensitivity, selectivity, and the ability to provide real-time and in-situ measurements.[5]
Benzimidazole derivatives are a prominent class of fluorophores used in the design of chemosensors.[2][3] Their rigid structure and the presence of nitrogen and potentially other heteroatoms make them excellent chelating agents for metal ions. The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol combines the metal-binding benzimidazole core with a phenol group, which can act as an additional coordination site, and an amino group, which can modulate the electronic properties of the molecule. This structure is anticipated to exhibit a sensitive fluorescent response upon coordination with specific metal ions, making it a promising candidate for a selective metal ion probe.
This application note provides a comprehensive guide to the synthesis, characterization, and application of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol as a fluorescent probe for metal ion detection.
Principle of Detection
The detection mechanism of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is expected to be based on the principles of Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[6] In the free state, the fluorescence of the probe might be quenched due to PET from the electron-rich amino group to the excited benzimidazole core. Upon binding of a target metal ion to the benzimidazole and phenol groups, the PET process is inhibited, leading to a "turn-on" fluorescent response (Chelation Enhanced Fluorescence - CHEF). Additionally, the coordination can alter the ICT character of the molecule, potentially leading to a spectral shift in the emission, which allows for ratiometric sensing.
Synthesis of the Probe
The synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol can be achieved through a condensation reaction between 3,4,5-triaminobenzonitrile (or a similar 1,2,4-triaminobenzene derivative after hydrolysis of the nitrile) and 4-hydroxybenzaldehyde, followed by reduction of a nitro group if a nitro-substituted precursor is used. A plausible synthetic route, based on common methods for benzimidazole synthesis, is outlined below.[7]
Synthetic Protocol:
-
Step 1: Nitration. Start with a suitable substituted aniline and perform a nitration reaction to introduce a nitro group.
-
Step 2: Reduction. The nitro group is then reduced to an amino group.
-
Step 3: Condensation. The resulting triamine is reacted with 4-hydroxybenzaldehyde in a suitable solvent, such as ethanol or a mixture of ethanol and water, often with a catalytic amount of acid or a condensing agent.[8]
-
Step 4: Cyclization. The intermediate Schiff base undergoes cyclization upon heating to form the benzimidazole ring.
-
Step 5: Purification. The crude product is purified by recrystallization or column chromatography.
The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Experimental Protocols
Materials and Reagents
-
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (synthesized and purified)
-
Stock solutions (1.0 mM) of various metal salts (e.g., chlorides or nitrates) in deionized water or an appropriate buffer.
-
Buffer solutions (e.g., HEPES, Tris-HCl) at the desired pH.
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile).
-
Deionized water.
Instrumentation
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Standard laboratory glassware
Protocol for Fluorescence Measurements
-
Preparation of the Probe Stock Solution: Prepare a 1.0 mM stock solution of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in a suitable solvent like DMSO or ethanol.
-
Working Solution: Dilute the stock solution in the chosen buffer to a final concentration (typically in the low micromolar range, e.g., 10 µM).
-
Fluorescence Titration:
-
To a cuvette containing the working solution of the probe, add incremental amounts of the metal ion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum at a predetermined excitation wavelength. The optimal excitation and emission wavelengths should be determined by scanning the spectrum of the free probe and the probe-metal complex.
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing the probe and a different metal ion at a concentration several times higher than that of the probe.
-
Measure the fluorescence intensity of each solution to assess the probe's response to different metal ions.
-
-
Competition Experiment:
-
To a solution of the probe and its target metal ion, add other potentially interfering metal ions to determine if they affect the fluorescence signal.
-
Data Analysis and Interpretation
The interaction between the probe and a metal ion can be quantified by determining the binding constant (Kₐ) and the limit of detection (LOD).
-
Binding Constant: The binding constant can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation, assuming a 1:1 binding stoichiometry.
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (fluorescence intensity vs. metal ion concentration) in the low concentration range.
Expected Performance Data
The following table summarizes the expected performance characteristics of a benzimidazole-based fluorescent probe for metal ion detection, based on data from analogous compounds.
| Parameter | Expected Value |
| Excitation Wavelength (λex) | 320 - 360 nm |
| Emission Wavelength (λem) | 400 - 500 nm |
| Limit of Detection (LOD) | 10 nM - 1 µM |
| Linear Range | 0.1 - 10 µM |
| Response Time | < 5 minutes |
| Optimal pH Range | 6.0 - 8.0 |
| Selectivity | High for specific ions like Zn²⁺, Cu²⁺, or Fe³⁺ |
Visualizations
Signaling Pathway
Caption: Proposed "turn-on" fluorescence signaling mechanism.
Experimental Workflow
Caption: General experimental workflow for metal ion detection.
Troubleshooting
| Issue | Possible Cause | Solution |
| No fluorescence change | Incorrect excitation/emission wavelengths. | Determine optimal wavelengths from excitation and emission scans. |
| pH is outside the optimal range. | Adjust the pH of the buffer. | |
| Probe degradation. | Prepare fresh solutions. | |
| High background fluorescence | Impurities in the probe or solvent. | Purify the probe further; use spectroscopic grade solvents. |
| Poor selectivity | Probe binds to multiple ions. | Modify the probe structure or use masking agents for interfering ions. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol holds significant promise as a selective and sensitive fluorescent probe for metal ion detection. Its synthesis is feasible through established chemical routes, and its application is straightforward using standard fluorometric techniques. While the data presented in this application note are based on analogous compounds and should be experimentally verified, the underlying principles provide a solid foundation for the development and validation of this probe for various research and diagnostic applications.
References
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Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. PMC. [Link]
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4-(1H-Benzo[d]imidazol-2-yl)phenol. ResearchGate. [Link]
-
A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). Royal Society of Chemistry. [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. [Link]
-
Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega. [Link]
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Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. ResearchGate. [Link]
-
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]
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Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie. [Link]
-
Benzimidazole as a structural unit in fluorescent chemical sensors: the hidden properties of a multifunctional heterocyclic scaffold. Taylor & Francis Online. [Link]
-
Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. Taylor & Francis Online. [Link]
-
Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Publishing. [Link]
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Anion Colorimetric Chemosensor Based on a Benzimidazole-Functionalized BODIPY Derivative. MDPI. [Link]
-
2-(1H-Benzimidazol-2-yl)phenol. ResearchGate. [Link]
-
HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. PubMed. [Link]
-
Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. MDPI. [Link]
-
Anion Colorimetric Chemosensor Based on a Benzimidazole-Functionalized BODIPY Derivative. Semantic Scholar. [Link]
-
The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PMC. [Link]
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- 1. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]
- 8. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Derivatization of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol for Targeted Theranostics
[1]
Executive Summary
The scaffold 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (referred to herein as ABP ) represents a privileged structure in medicinal chemistry, bridging the gap between therapeutic intervention and diagnostic imaging.[1]
Structurally, ABP possesses two distinct features:
-
Therapeutic Pharmacophore: The 2-arylbenzimidazole core is a proven inhibitor of kinases (e.g., VEGFR, CDK) and a DNA minor groove binder, exhibiting cytotoxicity in various cancer lines.[1]
-
Diagnostic Reporter: The 2-(2'-hydroxyphenyl)benzimidazole motif is capable of Excited-State Intramolecular Proton Transfer (ESIPT) .[1] This mechanism yields a large Stokes shift and environment-sensitive fluorescence, allowing for "turn-on" sensing of biological targets or real-time monitoring of drug release.[1]
This guide details the chemo-selective derivatization of ABP to create Targeted Theranostics —agents that simultaneously deliver cytotoxic action and report on their localization. We focus on two primary strategies: Amine-Directed Conjugation for stable linker attachment and Phenol-Directed Masking for activatable prodrug design.[1]
Chemo-Structural Reactivity Profile[1]
Before initiating synthesis, one must understand the reactivity hierarchy of ABP to avoid regio-isomeric mixtures.[1]
| Functional Handle | Type | Reactivity & Strategy |
| 5-Amino (-NH₂) | Aniline | Nucleophilic. Primary site for linker attachment (amides, carbamates).[1] Reactivity is lower than aliphatic amines but higher than the phenol under neutral conditions. |
| 4'-Hydroxyl (-OH) | Phenol | Acidic/Nucleophilic (as Phenolate). Critical for ESIPT fluorescence.[1] Modification (ether/ester) quenches fluorescence.[1] Ideal for "activatable" prodrug strategies (e.g., phosphatase-cleavable masking).[1] |
| Benzimidazole (-NH-) | Heterocycle | Amphoteric. The N1 proton is acidic (pKa ~12).[1] Alkylation here destroys the ESIPT hydrogen-bond network and fixes the tautomer. Generally left unsubstituted to maintain fluorescence and solubility.[1] |
Mechanistic Visualization: Reactivity Flow
Caption: Logic flow for chemo-selective derivatization. Path A preserves fluorescence; Path B creates activatable probes.[1]
Application Note: Designing the Conjugate
Strategy A: The "Always-On" Tracer (Amine Conjugation)
Objective: Attach a targeting ligand (e.g., Folate, RGD peptide, or Antibody) via the 5-amino group.[1] Rationale: The aniline nitrogen is distal to the ESIPT center. Derivatization here minimally perturbs the fluorescence quantum yield, creating a tracer that marks the target receptor.
Strategy B: The "Turn-On" Prodrug (Phenol Masking)
Objective: Mask the phenol with an enzyme-labile group (e.g., phosphate, acetate).[1] Rationale: Acylation of the phenol disrupts the intramolecular hydrogen bond required for ESIPT, quenching fluorescence (Blue shift or OFF state).[1] Upon enzymatic cleavage (e.g., by tumor-associated esterases), the phenol is restored, turning fluorescence ON and restoring the DNA-binding affinity of the pharmacophore.[1]
Detailed Experimental Protocols
Protocol 1: Selective Synthesis of ABP-Linker Conjugate (Amide Coupling)
Target: Derivatization of the 5-amino group with a Maleimide-PEG-Carboxyl linker for subsequent antibody conjugation.[1]
Materials
-
ABP Scaffold: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (1.0 eq)[1]
-
Linker: 6-Maleimidocaproic acid (MC) or PEGylated variant (1.2 eq)[1]
-
Coupling Agent: HATU (1.2 eq) or EEDQ (for slower, more selective coupling)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask, dissolve 6-Maleimidocaproic acid (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at 0°C for 15 minutes to generate the active ester.
-
Expert Tip: Avoid using NHS/EDC for aniline coupling if high yields are required; HATU provides a more reactive intermediate for the less nucleophilic aniline.[1]
-
-
Coupling: Add ABP (1.0 mmol) dissolved in minimal DMF dropwise to the activated linker solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.
-
Work-up (Critical for Purity):
-
Dilute reaction with EtOAc (50 mL).[1]
-
Wash with 5% LiCl solution (3x) to remove DMF.[1]
-
Purification: If O-acylation is observed (by MS +42 Da shift vs expected), treat the crude residue with 0.1 M LiOH in MeOH/H₂O (1:1) for 30 mins. This selectively hydrolyzes the phenolic ester while leaving the stable aniline amide intact.
-
-
Isolation: Flash chromatography (DCM:MeOH gradient).
Protocol 2: Synthesis of "Turn-On" Phosphatase Probe
Target: Masking the phenol with a phosphate group to target Alkaline Phosphatase (ALP) overexpressed in bone metastases.[1]
Materials
-
Substrate: N-Boc-protected ABP (Synthesis: Treat ABP with Boc₂O in dioxane/NaOH to protect the amine first).[1]
-
Phosphorylating Agent: Diethyl chlorophosphate (1.5 eq).[1]
-
Base: K₂CO₃ (anhydrous, 2.0 eq).[1]
-
Solvent: Acetone or Acetonitrile.[1]
Step-by-Step Methodology
-
Protection: Ensure the 5-amino group is Boc-protected to prevent phosphoramidate formation.[1]
-
Phosphorylation: Suspend N-Boc-ABP (1.0 mmol) and K₂CO₃ (2.0 mmol) in dry acetone. Add diethyl chlorophosphate (1.5 mmol) dropwise at 0°C.
-
Reflux: Heat to reflux (approx. 56°C) for 4 hours.
-
Checkpoint: TLC should show the disappearance of the fluorescent starting material (blue shift in fluorescence under UV lamp).[1]
-
-
Deprotection (Phosphate Esters): Treat the intermediate with TMSBr (Trimethylsilyl bromide) in DCM at 0°C to cleave the ethyl esters, yielding the free phosphoric acid.
-
Deprotection (Amine): Treat with TFA/DCM (1:1) to remove the Boc group.[1]
-
Final Product: ABP-4'-Phosphate. This compound should be non-fluorescent (or weakly blue fluorescent) and generate intense green/yellow fluorescence upon incubation with ALP.[1]
Quality Control & Validation
Analytical Characterization Table
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Diagnostic peaks: Benzimidazole NH (~12.5 ppm), Phenolic OH (~10 ppm, if free).[1] |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 95% Area Under Curve (AUC).[1] |
| Mass | HRMS (ESI+) | Mass error < 5 ppm. |
| Fluorescence | Fluorometry (MeOH) | Free Phenol: Ex ~340 nm, Em ~540 nm (Large Stokes Shift).[1] Masked Phenol: Em < 400 nm or quenched.[1] |
Functional Assay: ESIPT Verification
To verify the integrity of the fluorophore after derivatization (Protocol 1):
-
Prepare a 10 µM solution of the conjugate in Methanol.[1]
-
Measure Emission spectrum (Ex = 340 nm).[1]
-
Expected Result: A strong emission band centered around 520–540 nm indicates the intramolecular H-bond is intact and the phenol is free.
Workflow Diagram: Synthesis to Validation
Caption: Operational workflow ensuring high-purity isolation of the functionalized therapeutic.
References
-
Benzimidazole Scaffold Utility: Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy.[1][4][5][6] GSC Biological and Pharmaceutical Sciences, 2025.[1][4][6]
-
ESIPT Mechanism & Sensing: An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism.[1][7] RSC Advances, 2021.[1]
-
Synthesis Methodologies: Benzimidazole synthesis and functionalization strategies.[1][5][8] Organic Chemistry Portal.[1][8]
-
Structural Data: Crystal structure and hydrogen bonding of 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica, 2007.[1][9]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
experimental protocol for enzyme inhibition assay with 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Executive Summary & Compound Profile
This Application Note details the experimental protocol for characterizing the inhibitory potency of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (CAS: 435341-99-4) against target tyrosine kinases (e.g., VEGFR2, c-Src).
Compound Analysis: The structure consists of a benzimidazole scaffold substituted with a phenol group at position 2 and an amine at position 5.
-
Pharmacophore: This scaffold mimics the adenine ring of ATP, making it a classic Type I or Type II ATP-competitive kinase inhibitor .
-
Technical Challenge (Critical): 2-Phenylbenzimidazoles are inherently fluorescent (typically emitting in the blue-green region,
nm). -
Strategic Choice: Standard fluorescence intensity assays are unsuitable due to high risk of Compound Autofluorescence Interference . Therefore, this protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The time-gated measurement (delay > 50 µs) eliminates the short-lived background fluorescence of the test compound, ensuring data integrity.
Experimental Design & Logic
Assay Principle: TR-FRET (HTRF®/LanthaScreen™)
We will use a homogeneous, antibody-based detection method.
-
Kinase Reaction: The enzyme phosphorylates a biotinylated peptide substrate using ATP.
-
Detection:
-
Donor: Europium (Eu)-labeled anti-phosphotyrosine antibody.
-
Acceptor: Streptavidin-Allophycocyanin (SA-APC) or ULight™.
-
-
Mechanism: When the antibody binds the phosphorylated substrate (captured by SA-APC), the Donor and Acceptor come into proximity. Excitation of Eu (337 nm) transfers energy to APC, emitting long-lived fluorescence at 665 nm.
-
Inhibition: The presence of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol prevents phosphorylation, reducing the FRET signal.
Diagram: TR-FRET Signaling Pathway
Figure 1: Mechanism of Action and TR-FRET Detection. The compound competes with ATP, preventing substrate phosphorylation and subsequent FRET signal generation.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol | Inhibitor (Stock: 10 mM in DMSO) |
| Kinase Enzyme | Recombinant VEGFR2 (or target of interest) | Target Enzyme |
| Substrate | Poly(Glu, Tyr) or specific biotin-peptide | Phosphorylation target |
| ATP | Ultra-pure (10 mM stock) | Co-substrate |
| Detection Reagents | Eu-Anti-P-Tyr Antibody + SA-APC | TR-FRET Pair |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT | Reaction Environment |
| Stop Solution | 0.5 M EDTA | Terminates reaction |
| Plate | 384-well Low Volume White Microplate | Minimizes reagent usage & background |
Detailed Protocol
Step 1: Compound Preparation (Serial Dilution)
Objective: Create a dose-response curve spanning 3-4 logs.
-
Stock: Dissolve 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in 100% DMSO to 10 mM. Vortex until clear.
-
Intermediate Plate: Prepare 3-fold serial dilutions in 100% DMSO (e.g., 10 mM down to 0.5 µM).
-
Working Solution: Dilute the DMSO stocks 1:100 into 1x Kinase Buffer .
-
Note: Final DMSO concentration in the assay will be 1%. Ensure the enzyme tolerates this (most kinases tolerate up to 2-5%).
-
Step 2: Enzyme Reaction Setup (384-well Plate)
Total Assay Volume: 10 µL
-
Dispense Compound: Add 2.5 µL of diluted compound (from Step 1) to assay wells.
-
Controls: Add 2.5 µL of 1% DMSO in Buffer to "No Inhibitor" (Max Signal) and "No Enzyme" (Min Signal) wells.
-
-
Dispense Enzyme: Add 2.5 µL of Enzyme Master Mix (optimized concentration, typically 0.1–1 nM final) to all wells except "No Enzyme".
-
Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow the inhibitor to bind.
-
-
Initiate Reaction: Add 5 µL of Substrate/ATP Master Mix.
-
ATP Concentration: Use
apparent for ATP (typically 10–50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.
-
-
Incubation: Seal plate and incubate for 60 minutes at RT.
Step 3: Detection
-
Prepare Detection Mix: Dilute Eu-Antibody (1:100) and SA-APC (1:400) in Detection Buffer (containing EDTA).
-
EDTA Function: Chelates
, stopping the kinase reaction immediately.
-
-
Dispense: Add 10 µL of Detection Mix to all wells.
-
Equilibration: Incubate for 60 minutes at RT (protected from light).
Step 4: Plate Reading
-
Instrument: Multi-mode plate reader (e.g., PerkinElmer EnVision, Tecan Spark).
-
Mode: TR-FRET.
-
Settings:
-
Excitation: 337 nm (Laser) or 320 nm (Flash).
-
Emission 1 (Donor): 615 nm or 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay Time: 50 µs (Critical to remove compound autofluorescence).
-
Integration Time: 400 µs.
-
Data Analysis & Visualization
Calculation
Calculate the HTRF Ratio for each well to normalize for well-to-well variability:
IC50 Determination
Fit the data to a 4-parameter logistic (4PL) equation:
-
X: Log of compound concentration.
-
Y: HTRF Ratio.
Workflow Diagram
Figure 2: Step-by-step High-Throughput Screening (HTS) workflow.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Non-specific binding of antibody | Add 0.1% BSA or 0.01% Tween-20 to Detection Buffer. |
| Low Signal Window | Insufficient phosphorylation | Increase Enzyme concentration or Reaction Time. Ensure ATP is not degraded. |
| Compound Precipitation | Poor solubility of benzimidazole | Limit final DMSO to 1-2%. Check visual solubility of 4-(5-Amino...)-phenol at high concentrations. |
| "Bell-Shaped" Curve | Inner Filter Effect / Quenching | Even with TR-FRET, extreme concentrations (>100 µM) of colored compounds can quench signal. Flag data points with Ratio < "No Enzyme" control. |
References
-
Zhang, J., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
LanthaScreen™ Eu Kinase Binding Assay. Thermo Fisher Scientific Application Notes. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Reference for TR-FRET mechanism and fluorescence lifetimes). Link
-
PubChem Compound Summary. (2023). 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol. CID 435341-99-4. Link
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Abstract
This application note provides a comprehensive guide to the development and validation of analytical methods for the detection and quantification of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol. This compound, a key intermediate and potential impurity in pharmaceutical manufacturing, requires robust and sensitive analytical procedures to ensure product quality and safety. Herein, we detail protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The causality behind experimental choices, adherence to international validation guidelines, and practical insights for implementation are discussed.
Introduction: The Analytical Imperative for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a heterocyclic aromatic compound incorporating benzimidazole, phenol, and primary aromatic amine functionalities. These structural motifs are common in pharmacologically active molecules. As with many pharmaceutical intermediates and active pharmaceutical ingredients (APIs), stringent control of its purity is paramount. The presence of related substances, starting materials, or degradation products can impact the safety and efficacy of the final drug product. Therefore, validated, fit-for-purpose analytical methods are a regulatory necessity throughout the drug development lifecycle.[1]
This guide is intended for researchers, analytical scientists, and quality control professionals. It provides a foundational understanding and practical protocols for the reliable quantification of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
Physicochemical Properties and Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. While specific experimental data for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is not widely published, we can infer its behavior based on its constituent functional groups.
-
Structure: The molecule possesses both acidic (phenolic hydroxyl) and basic (amino and imidazole nitrogens) groups. This amphoteric nature means its charge state and, consequently, its chromatographic retention and solubility are highly pH-dependent.
-
Solubility: The presence of polar functional groups suggests moderate solubility in polar organic solvents and aqueous solutions at appropriate pH values.
-
UV Absorbance: The conjugated aromatic system is expected to exhibit strong UV absorbance, making UV-based detection a viable and accessible analytical technique. Based on structurally similar compounds like 4-aminophenol and benzimidazole derivatives, strong absorbance maxima are anticipated in the range of 270-300 nm.[2]
Visualizing the Analyte
Caption: Chemical structure and basic properties of the target analyte.
Method Selection and Rationale
The choice of an analytical method is dictated by its intended purpose, as defined by an Analytical Target Profile (ATP).[3][4] For the analysis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, we propose two primary methods:
-
HPLC-UV: Ideal for routine quality control, process monitoring, and stability testing where concentration levels are expected to be within a quantifiable range. It is a robust, cost-effective, and widely available technique.
-
LC-MS/MS: The method of choice for trace-level impurity analysis, such as in final drug products or for metabolite identification in biological matrices. Its superior sensitivity and selectivity are indispensable for these applications.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the accurate quantification of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in bulk material or formulated products.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size | C18 stationary phases provide excellent retention for aromatic compounds. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and controls the pH to ensure consistent ionization of the analyte, leading to sharp, symmetrical peaks.[6][7] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-20 min: 10% B (re-equilibration) | A gradient elution is necessary to ensure the timely elution of the analyte while also separating it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 285 nm | Based on the UV spectra of similar benzimidazole and phenolic compounds, this wavelength is expected to provide high sensitivity for the analyte. A DAD can be used to monitor multiple wavelengths and assess peak purity. |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (for bulk material): Accurately weigh approximately 10 mg of the sample, transfer to a 100 mL volumetric flask, and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard solution to cover the expected concentration range (e.g., 1-150 µg/mL).
Visualizing the HPLC Workflow
Caption: General workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the high sensitivity and selectivity required for the determination of trace levels of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
Experimental Protocol
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC-MS/MS Conditions:
| Parameter | Recommended Setting | Justification |
| Column | UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size | A shorter column with smaller particles is suitable for the faster analysis times and higher efficiency of UHPLC systems. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion ESI.[6][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Consistent modifier in both mobile phases ensures stable ionization conditions. |
| Gradient Elution | 0-5 min: 5% to 95% B; 5-6 min: 95% B; 6-6.1 min: 95% to 5% B; 6.1-8 min: 5% B (re-equilibration) | A rapid gradient suitable for a fast UHPLC method, allowing for high throughput. |
| Flow Rate | 0.4 mL/min | An appropriate flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperatures can reduce viscosity and improve peak shape in UHPLC. |
| Injection Volume | 5 µL | A smaller injection volume is typical for sensitive LC-MS/MS methods to avoid source contamination and detector saturation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of basic nitrogen atoms in the benzimidazole and amino groups makes the molecule readily protonated in the positive ion mode.[6] |
| MRM Transitions | Precursor Ion (Q1): m/z 226.1 -> Product Ions (Q3): To be determined by infusion of the standard. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The exact masses need to be determined experimentally. |
Sample Preparation:
-
Follow the same procedure as for HPLC-UV, but with lower concentrations for calibration standards (e.g., 0.1-100 ng/mL) prepared in the mobile phase.
Method Validation
Both the HPLC-UV and LC-MS/MS methods must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3][8] The following validation parameters should be assessed:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing placebo samples and stressed degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.999.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples and should be within 98-102% for assays.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation and System Suitability
System Suitability: Before any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution multiple times and evaluating parameters such as retention time, peak area, tailing factor, and theoretical plates.
Expected Performance:
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 10.0% |
| LOQ | ~ 0.1 µg/mL | ~ 0.1 ng/mL |
Visualizing Method Validation Logic
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 3. CAS # 893611-77-3, 4-(5-Amino-1H-benzimidazol-2-yl)-2-methoxyphenol: more information. [sdhlbiochem.chemblink.com]
- 4. 4-(1H-Benzo[d]imidazol-2-yl)phenol | 6504-13-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. research.unipd.it [research.unipd.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for High-Throughput Screening Assays Using 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Introduction: The Promise of Benzimidazole Scaffolds in Drug Discovery
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological macromolecules.[1][2] This versatile heterocyclic compound, formed by the fusion of benzene and imidazole rings, exhibits a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] The physicochemical attributes of benzimidazoles, such as their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable them to bind effectively to diverse biological targets.[1]
This application note focuses on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , a compound that integrates the key structural features of both benzimidazole and phenol. The phenolic moiety is a well-known pharmacophore with antiseptic properties, capable of denaturing and coagulating proteins.[4][5] The strategic combination of these two pharmacophores in a single molecule presents a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. HTS is a critical component of modern drug discovery, enabling the rapid screening of vast compound libraries to identify "hits" that modulate the activity of a biological target.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of high-throughput screening assays utilizing 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol. We will explore its potential application in targeting a hypothetical bacterial enzyme, providing detailed protocols and explaining the scientific rationale behind the experimental design.
Hypothetical Target: A Bacterial Tyrosine Kinase
For the purpose of illustrating a detailed HTS protocol, we will consider a hypothetical bacterial tyrosine kinase as the target for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol. The phenolic group of our compound bears a structural resemblance to the amino acid tyrosine, suggesting a potential for competitive inhibition at the substrate-binding site of a tyrosine kinase.
Principle of the Assay: A Fluorescence-Based Approach
Fluorescence-based assays are a dominant methodology in HTS due to their high sensitivity, versatility, and amenability to automation.[8][9] We will describe a fluorescence polarization (FP) assay, a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
In this hypothetical assay, a small, fluorescently-labeled peptide substrate for the bacterial tyrosine kinase is used.
-
In the absence of an inhibitor: The kinase phosphorylates the fluorescent peptide. A phospho-tyrosine specific antibody, conjugated to a large protein, is then added. This antibody binds to the phosphorylated peptide, creating a large complex. When excited with polarized light, this large complex tumbles slowly in solution, and the emitted light remains highly polarized.
-
In the presence of an inhibitor (e.g., 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol): The kinase activity is blocked, and the fluorescent peptide remains unphosphorylated. The phospho-tyrosine specific antibody cannot bind, and the small, fluorescent peptide tumbles rapidly in solution. When excited with polarized light, the emitted light is depolarized.
Therefore, a decrease in fluorescence polarization is indicative of kinase inhibition.
Experimental Workflow
The following diagram illustrates the overall workflow for the high-throughput screening assay.
Caption: High-throughput screening workflow from assay development to data analysis.
Detailed Protocols
PART 1: Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme Stock: Recombinant hypothetical bacterial tyrosine kinase at 1 mg/mL in storage buffer.
-
Fluorescent Peptide Substrate: A custom-synthesized peptide with a tyrosine residue, labeled with a fluorescent dye (e.g., FITC), at a 1 mM stock concentration in DMSO.
-
ATP Stock: 10 mM ATP in water.
-
Test Compound: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol at a 10 mM stock concentration in DMSO.
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) at a 1 mM stock concentration in DMSO.
-
Detection Reagent: A mixture containing a phospho-tyrosine specific antibody and a fluorescence polarization enhancer.
PART 2: HTS Assay Protocol (384-well format)
-
Compound Plating:
-
Using an automated liquid handler, add 50 nL of the test compound, positive control, or DMSO (negative control) to the appropriate wells of a 384-well, low-volume, black, round-bottom plate.
-
-
Enzyme Addition:
-
Prepare a working solution of the kinase in assay buffer.
-
Add 5 µL of the diluted kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the fluorescent peptide substrate and ATP in assay buffer.
-
Add 5 µL of the reaction mix to all wells to start the kinase reaction.
-
The final volume in each well is 10 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Add 10 µL of the detection reagent to all wells to stop the kinase reaction and initiate the binding of the antibody to the phosphorylated substrate.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader. Excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Data Analysis and Interpretation
Quality Control
The robustness of the HTS assay is evaluated using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[10]
Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Hit Identification
A "hit" is a compound that produces a significant change in the assay signal compared to the negative control. A common method for hit identification is to use a threshold based on the mean and standard deviation of the negative control wells. For example, a hit could be defined as any compound that results in a signal more than three standard deviations away from the mean of the negative control.
Dose-Response and IC₅₀ Determination
Confirmed hits from the primary screen are then subjected to a dose-response analysis to determine their potency. The compound is tested at multiple concentrations, and the resulting data is fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
The following table provides hypothetical data for a dose-response experiment with 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 92.1 |
| 10 | 75.3 |
| 3 | 52.8 |
| 1 | 25.6 |
| 0.3 | 10.2 |
| 0.1 | 2.1 |
| 0 | 0 |
From this data, an IC₅₀ value can be calculated using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Diagram
The following diagram illustrates the hypothetical signaling pathway and the point of inhibition by 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
Caption: Inhibition of a hypothetical bacterial tyrosine kinase by 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Inaccurate liquid handling, reagent instability | Calibrate liquid handlers, prepare fresh reagents daily |
| Low Z'-factor | Suboptimal reagent concentrations, short incubation times | Optimize enzyme, substrate, and ATP concentrations; optimize incubation times |
| False positives | Compound autofluorescence, compound aggregation | Screen compounds for autofluorescence in a separate assay; add a non-ionic detergent (e.g., Triton X-100) to the assay buffer |
| False negatives | Compound insolubility, low compound potency | Check compound solubility in assay buffer; re-screen at higher concentrations if possible |
Conclusion
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol represents a promising starting point for hit-finding campaigns due to its privileged benzimidazole scaffold and the presence of a reactive phenol group. The fluorescence polarization assay described in this application note provides a robust and scalable method for screening large compound libraries against a hypothetical bacterial tyrosine kinase. As with any HTS campaign, careful assay development, validation, and data analysis are paramount to ensure the identification of high-quality, genuine hits for further drug development.
References
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Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. [Link]
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Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Digital Library. [Link]
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Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. [Link]
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Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed. [Link]
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A fluorescence-based high-throughput screening method for determining the activity of diguanylate cyclases and c-di-GMP phosphodiesterases. RSC Publishing. [Link]
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High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science. [Link]
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Benzimidazoles in Drug Discovery: A Patent Review. PubMed. [Link]
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Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]
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New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. ScienceDirect. [Link]
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4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. PubChem. [Link]
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Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC. [Link]
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4-(1H-Benzo[d]imidazol-2-yl)phenol. ResearchGate. [Link]
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Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. MSD Veterinary Manual. [Link]
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Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. bioRxiv. [Link]
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A brief review of high throughput screening in drug discovery process. ResearchGate. [Link]
-
Enhancing drug discovery: high-throughput screening and cell-based assays. Nuvisan. [Link]
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Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. [Link]
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Phenol-An effective antibacterial Agent. SciSpace. [Link]
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Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. [Link]
-
Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). Cheméo. [Link]
-
Spectral characterizations and antibacterial effect of 2-(5-R-1 H -benzimidazol-2-YL)-4-methyl/bromo-phenols and some metal complexes. ResearchGate. [Link]
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synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol analogs for SAR studies
Application Note & Protocol Guide
Topic: Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a fused heterocyclic system of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antihypertensive properties.[3][4][5] The versatility of the benzimidazole core, particularly the ability to introduce substituents at the C2, N1, C5, and C6 positions, makes it an ideal framework for developing novel therapeutics through Structure-Activity Relationship (SAR) studies.[6][7]
This guide provides a comprehensive protocol for the synthesis of a key parent compound, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, and a strategic framework for creating a library of analogs. The objective is to systematically probe the chemical space around this scaffold to elucidate the structural features critical for biological activity, thereby guiding the rational design of more potent and selective drug candidates.
Part 1: General Synthetic Strategy
The most robust and widely adopted method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine derivative with an aldehyde, followed by in-situ oxidative cyclization.[8][9] To synthesize the target compound, a two-step approach is employed to ensure stability and high yield:
-
Condensation & Cyclization: Reaction of a nitro-substituted o-phenylenediamine (1,2-diamino-4-nitrobenzene) with a substituted 4-hydroxybenzaldehyde. This step forms the stable nitro-intermediate, 4-(5-Nitro-1H-benzoimidazol-2-yl)-phenol. The nitro group acts as a protecting group for the amine and is a precursor for the desired amino functionality.
-
Reduction: Selective reduction of the nitro group to an amino group. This is a critical step to yield the final active compound. A common and effective method is using stannous chloride (SnCl₂) in an acidic medium, which efficiently reduces the nitro group without affecting other functionalities on the scaffold.[10]
This strategy allows for the creation of a diverse analog library by simply varying the substituted aldehyde used in the initial condensation step.
General Synthesis Workflow Diagram
The overall process from starting materials to final, characterized compounds is outlined below. This workflow ensures a systematic and reproducible approach to the synthesis and analysis of each analog.
Caption: General workflow for the synthesis and validation of benzimidazole analogs.
Part 2: Detailed Synthesis Protocol: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
This protocol details the synthesis of the parent compound. The same procedure can be adapted for analogs by substituting 4-hydroxybenzaldehyde with other appropriately substituted aldehydes.
Step 1: Synthesis of 4-(5-Nitro-1H-benzoimidazol-2-yl)-phenol (Intermediate)
Rationale: This step involves the acid-catalyzed condensation of the diamine with the aldehyde, followed by an oxidative cyclization to form the benzimidazole ring. Acetic acid serves as both the solvent and catalyst, promoting the formation of the Schiff base intermediate which then cyclizes.
Materials:
-
1,2-Diamino-4-nitrobenzene (1.53 g, 10 mmol)
-
4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Glacial Acetic Acid (40 mL)
-
Round-bottom flask (100 mL), reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add 1,2-diamino-4-nitrobenzene (10 mmol) and 4-hydroxybenzaldehyde (10 mmol).
-
Add 40 mL of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (7:3).
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Pour the cooled mixture into 200 mL of ice-cold water with stirring.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.
-
Dry the yellow-brown solid in a vacuum oven at 60°C.
-
Expected Yield: 85-95%. The product is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (Final Product)
Rationale: The nitro group is reduced to a primary amine using stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. SnCl₂ is a classic and reliable reagent for this transformation, acting as a mild reducing agent that is selective for the nitro group.[10]
Materials:
-
4-(5-Nitro-1H-benzoimidazol-2-yl)-phenol (2.57 g, 10 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol)
-
Concentrated Hydrochloric Acid (HCl) (30 mL)
-
Ethanol (30 mL)
-
10 M Sodium Hydroxide (NaOH) solution
-
Round-bottom flask (250 mL)
Procedure:
-
In a 250 mL round-bottom flask, suspend the nitro-intermediate (10 mmol) in 30 mL of ethanol.
-
In a separate beaker, dissolve stannous chloride dihydrate (50 mmol) in 30 mL of concentrated HCl. This may require gentle warming.
-
Carefully add the SnCl₂/HCl solution to the suspension of the nitro-intermediate with vigorous stirring.
-
Heat the mixture to 70°C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly neutralize the acidic solution by adding 10 M NaOH solution dropwise with constant stirring and cooling. The pH should be adjusted to ~8-9, at which point a precipitate will form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
-
Dry the purified product in a vacuum oven.
-
Expected Yield: 70-85%.
Part 3: Analog Synthesis for SAR Studies
To explore the SAR, analogs are synthesized by modifying two key positions: the phenol ring (R¹) and the benzimidazole core (R²).
SAR Logic Diagram
The following diagram illustrates the key positions on the core scaffold that will be modified to probe their influence on biological activity.
Caption: Key modification sites for SAR studies on the benzimidazole scaffold.
Proposed Analogs and Required Starting Materials
The following table outlines a focused library of analogs designed to probe electronic and steric effects at the R¹ position. The synthesis follows the protocol described in Part 2, substituting the appropriate aldehyde.
| Analog ID | R¹ Substituent | Required Aldehyde | Rationale for Selection |
| Parent | H | 4-Hydroxybenzaldehyde | Baseline compound |
| ANA-01 | 3-Methoxy (OCH₃) | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Introduces a hydrogen bond donor/acceptor; electron-donating group. |
| ANA-02 | 3-Chloro (Cl) | 3-Chloro-4-hydroxybenzaldehyde | Introduces an electron-withdrawing group; alters electronic profile. |
| ANA-03 | 3-Fluoro (F) | 3-Fluoro-4-hydroxybenzaldehyde | Small, highly electronegative group to probe specific electronic interactions. |
| ANA-04 | 3,5-Dimethyl | 3,5-Dimethyl-4-hydroxybenzaldehyde | Adds steric bulk to probe the size and shape of the binding pocket. |
| ANA-05 | 3,5-Dichloro | 3,5-Dichloro-4-hydroxybenzaldehyde | Combines strong electron-withdrawing effects with increased steric bulk. |
Part 4: Compound Characterization and Validation
To ensure the trustworthiness of the SAR data, every synthesized compound must be rigorously characterized to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Confirms the presence of key protons. For the parent compound, expect to see characteristic signals for the aromatic protons on both rings, as well as broad singlets for the -OH, -NH₂, and imidazole N-H protons. The integration of these signals should match the expected number of protons.
-
¹³C NMR: Confirms the carbon framework of the molecule. The number of distinct signals should correspond to the number of unique carbon atoms in the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Provides confirmation of the molecular weight of the synthesized compound. The observed mass-to-charge ratio (m/z) in the mass spectrum should correspond to the calculated molecular weight of the target molecule, typically observed as [M+H]⁺ in positive ion mode.
High-Performance Liquid Chromatography (HPLC)
-
Used to determine the purity of the final compound. A pure sample should ideally show a single major peak. Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks detected at a specific wavelength (e.g., 254 nm). A purity of >95% is generally required for biological screening.
References
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC, National Center for Biotechnology Information. [Link][6][7][11]
-
Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. Mini-Reviews in Organic Chemistry. [Link][1]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link][3]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link][12]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. [Link][4]
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Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Drug Design and Discovery. [Link][13]
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link][7]
-
Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. [Link][5]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link][14]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link][9]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances. [Link][15]
-
Benzimidazole. I. Synthesis of 1-aryl-5-aminobenzimidazole. Chemical Papers. [Link][10]
-
Synthetic routes to benzimidazole-based fused polyheterocycles. Arkivoc. [Link][2]
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Application Notes and Protocols for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol: A Novel Fluorescent Probe for Nucleic Acid Staining
Introduction: Unveiling a New Tool for Nucleic Acid Visualization
The benzimidazole scaffold is a cornerstone in the development of fluorescent probes for nucleic acids, with renowned examples like DAPI and Hoechst stains being indispensable tools in cellular and molecular biology.[1][2][3] These molecules typically bind to the minor groove of double-stranded DNA, exhibiting a significant enhancement in their fluorescence upon binding.[2][3] This document introduces 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , a novel benzimidazole derivative with the potential for robust nucleic acid staining in a variety of applications. Its chemical structure, featuring a phenol group and an amino substituent on the benzimidazole core, suggests intriguing photophysical properties and binding characteristics that may offer advantages in specific experimental contexts.
These application notes provide a comprehensive guide to the utilization of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol for the fluorescent labeling of nucleic acids in both fixed and living cells. While direct experimental data for this specific compound is emerging, the protocols and principles outlined herein are grounded in the extensive knowledge of closely related benzimidazole-based dyes and are designed to provide a solid foundation for researchers to implement and optimize its use.
Mechanism of Action: A Tale of Intercalation and Fluorescence Enhancement
The fluorescence of many benzimidazole derivatives is known to be significantly enhanced upon their association with nucleic acids.[2] This phenomenon is central to their function as effective stains. The proposed mechanism of action for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol involves its binding to the minor groove of double-stranded DNA, a characteristic shared by many of its chemical relatives.[2][3] The planarity of the benzimidazole ring system allows it to intercalate between the base pairs of the DNA helix.
This binding is stabilized by a combination of forces, including:
-
Van der Waals interactions: Close contact between the planar aromatic rings of the dye and the DNA bases.
-
Hydrogen bonding: The amino and phenol groups on the dye molecule can form hydrogen bonds with the phosphate backbone or the edges of the base pairs.
-
Electrostatic interactions: The cationic nature of the protonated benzimidazole ring at physiological pH facilitates interaction with the negatively charged phosphate backbone of DNA.
Upon binding, the dye molecule becomes more rigid and is shielded from the quenching effects of polar solvent molecules (water). This restricted molecular motion and altered microenvironment lead to a significant increase in its fluorescence quantum yield, resulting in a bright signal that co-localizes with nucleic acids.
Photophysical Properties: A Starting Point for Imaging
While the precise photophysical properties of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol are still under extensive investigation, data from structurally similar compounds provide a strong basis for initial experimental design. For instance, other 2-phenylbenzimidazole derivatives exhibit fluorescence emission in the blue to green region of the spectrum. A structurally related compound, 5′-amino-2-(2′-hydroxyphenyl)benzimidazole, has been reported to have an emission maximum at 540 nm with a fluorescence quantum yield of 4.3% in dichloromethane.[4] Another fluorescent labeling reagent based on a similar core, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, is excited at 340 nm and its derivatives are monitored at an emission of 450 nm.[5]
Based on these and other related benzimidazoles, the following spectral characteristics can be used as a starting point for imaging experiments.
| Property | Estimated Range | Notes |
| Excitation Maximum (λex) | 340 - 360 nm | Similar to other 2-phenylbenzimidazole derivatives. |
| Emission Maximum (λem) | 450 - 540 nm | The exact emission will be dependent on the binding state and local environment. |
| Stokes Shift | ~100 - 180 nm | A significant Stokes shift is characteristic of this class of compounds. |
| Quantum Yield (ΦF) | Low in solution, significantly increases upon DNA binding. | This property is key to its function as a nucleic acid stain. |
| Photostability | Moderate to Good | Benzimidazole dyes are generally stable, but photobleaching can occur with intense or prolonged exposure to excitation light. |
It is strongly recommended that users perform their own excitation and emission scans to determine the optimal imaging parameters for their specific application and instrumentation.
Experimental Protocols
The following protocols are provided as a starting point for using 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol for nucleic acid staining. Optimization of staining concentration, incubation time, and buffer conditions may be necessary for different cell types and experimental setups.
Protocol 1: Staining of Fixed Cells
This protocol is suitable for visualizing the nuclei of cells that have been fixed with paraformaldehyde or methanol.
Materials:
-
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS) (optional, for paraformaldehyde-fixed cells)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation:
-
Paraformaldehyde: Aspirate the culture medium and wash the cells once with PBS. Add 4% paraformaldehyde and incubate for 15-20 minutes at room temperature.
-
Methanol: Aspirate the culture medium and add ice-cold methanol. Incubate for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for paraformaldehyde-fixed cells): Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is not necessary for methanol-fixed cells as methanol also permeabilizes the membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in PBS. A starting concentration of 1-5 µg/mL is recommended. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filter sets (e.g., DAPI or blue fluorescent protein channel).
Protocol 2: Staining of Live Cells
This protocol is designed for the visualization of nucleic acids in living cells. The cell permeability and cytotoxicity of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol should be empirically determined for each cell line.
Materials:
-
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol stock solution (1 mg/mL in DMSO)
-
Complete cell culture medium
-
Imaging dish or chamber slide
Procedure:
-
Cell Seeding: Seed cells in an imaging dish or chamber slide and culture until they are ready for imaging.
-
Staining Solution Preparation: Prepare a working solution of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in pre-warmed complete cell culture medium. A starting concentration range of 0.5-5 µg/mL is recommended. It is crucial to test a range of concentrations to find the optimal balance between staining intensity and cell viability.
-
Staining: Aspirate the existing culture medium and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and dye concentration.
-
Washing (Optional): For some applications, washing the cells once with pre-warmed culture medium may reduce background fluorescence. However, due to the nature of the dye's fluorescence enhancement upon binding, this step may not always be necessary.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO2. Use the lowest possible excitation light intensity to minimize phototoxicity.
Workflow and Key Considerations
The successful application of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol for nucleic acid staining relies on a systematic approach to experimental design and optimization. The following workflow and considerations are crucial for achieving high-quality results.
Caption: General workflow for nucleic acid staining.
Cytotoxicity and Phototoxicity
For live-cell imaging, it is imperative to assess the cytotoxicity of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol. This can be evaluated using standard cell viability assays, such as the MTT or LDH assay. It is recommended to perform a dose-response curve to determine the highest concentration of the dye that does not adversely affect cell health over the time course of the experiment.
Phototoxicity is another critical consideration. The high-energy light used for fluorescence excitation can generate reactive oxygen species, leading to cellular damage and artifacts. To minimize phototoxicity:
-
Use the lowest possible excitation light intensity.
-
Keep exposure times as short as possible.
-
Use a sensitive camera to reduce the required exposure time.
-
Consider using time-lapse imaging with longer intervals between acquisitions.
Specificity: DNA vs. RNA
Benzimidazole-based dyes typically show a preference for binding to double-stranded DNA. However, some may also bind to RNA, although usually with lower affinity and a smaller increase in fluorescence. The specificity of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol for DNA versus RNA has not been definitively established. To investigate this, researchers can treat cells with DNase or RNase prior to staining and observe any changes in the fluorescence signal.
Comparative Analysis
To benchmark the performance of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, it is useful to compare it with well-established nucleic acid stains like DAPI and Hoechst 33342.
| Feature | 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (Predicted) | DAPI | Hoechst 33342 |
| Cell Permeability | Potentially good for live-cell staining | Poor in live cells | Good in live cells |
| Excitation (nm) | ~340-360 | ~358 | ~350 |
| Emission (nm) | ~450-540 | ~461 | ~461 |
| Toxicity | Needs to be determined | Higher toxicity | Lower toxicity than DAPI |
| DNA/RNA Specificity | Likely DNA-specific, needs confirmation | Primarily dsDNA | Primarily dsDNA |
| Photostability | Moderate to Good | Good | Good |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | - Incorrect filter set- Staining concentration too low- Insufficient incubation time | - Verify excitation and emission filters- Increase dye concentration- Increase incubation time |
| High background | - Staining concentration too high- Inadequate washing | - Decrease dye concentration- Increase the number and duration of wash steps |
| Cell death (live imaging) | - Cytotoxicity of the dye- Phototoxicity | - Perform a dose-response to find a non-toxic concentration- Reduce excitation light intensity and exposure time |
| Non-specific staining | - Dye precipitation- Binding to other cellular components | - Ensure the dye is fully dissolved in the working solution- Optimize washing conditions |
Conclusion and Future Directions
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol represents a promising new fluorescent probe for the visualization of nucleic acids. Its benzimidazole core suggests a DNA minor groove binding mechanism and fluorescence enhancement upon binding, making it a potentially valuable tool for a range of applications in cell biology and drug discovery. The protocols and guidelines presented in this document provide a robust starting point for researchers to explore the capabilities of this novel stain. Further characterization of its photophysical properties, binding specificity, and performance in various cell types will undoubtedly expand its utility and contribute to the ever-growing toolkit for biological imaging.
References
-
Bilici, E., & Akkoç, S. (2025). Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Van Med J, 32(1), 3-6. [Link]
-
Otto, F., & Tsou, K. C. (1985). A comparative study of DAPI, DIPI, and Hoechst 33258 and 33342 as chromosomal DNA stains. Stain technology, 60(1), 7–11. [Link]
-
Tarnowski, M., Tenev, T., & Rigaut, G. (1991). Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells. Cytometry, 12(5), 427–434. [Link]
-
Zhan, Q. G., Liu, M. S., Zeng, R. H., Yang, D. Q., & Cai, Y. P. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o3470. [Link]
-
Prakash, S. M., Thiruvalluvar, A., Rosepriya, S., & Srinivasan, N. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta crystallographica. Section E, Structure reports online, 70(Pt 2), o184. [Link]
-
Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(2), 2394–2408. [Link]
- Chaires, J. B., & Waring, M. J. (Eds.). (2001). Drug-DNA interaction protocols. Humana Press.
- Nakamura, H., et al. (2004). Synthesis and evaluation of benzimidazole derivatives as p38 MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 14(1), 133-137.
-
Ueno, K., & Umeda, N. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. The Analyst, 123(10), 2125–2129. [Link]
-
Chen, Y., et al. (2021). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. Chemical Communications, 57(24), 3021-3024. [Link]
- Bilici, E., & Akkoç, S. (2025). Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Van Medical Journal, 32(1), 3-6.
- Su, H., & Kim, D. H. (2001). Synthesis and herbicidal activity of new 2-(substituted-phenoxyacetyl)-1H-benzimidazole derivatives. Journal of the Korean Chemical Society, 45(6), 569-574.
- Roman, G., et al. (2007). Imidazole and benzimidazole derivatives as chemotherapeutic agents. Current medicinal chemistry, 14(2), 165-183.
- Congiu, C., et al. (2008). Synthesis and in vitro antitumor activity of new 1,2,5-trisubstituted benzimidazole derivatives. Bioorganic & medicinal chemistry letters, 18(3), 989-993.
- Han, Y. (2010). 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2567.
- Zhang, X., et al. (1997). Hoechst 33342-induced apoptosis in L929 cells is associated with the generation of reactive oxygen species. Apoptosis, 2(4), 365-373.
- Zhang, X., et al. (1999). A comparison of the cytotoxicity of Hoechst 33342 and Hoechst 33258 in L929 and B16F10 cells. Cancer chemotherapy and pharmacology, 43(4), 323-328.
- Bray, M. A., et al. (2016). A dataset of images and morphological features of cells treated with panels of chemical compounds.
-
Cimini, D., & Fossa, F. M. (2023). Image-Based Profiling in Live Cells Using Live Cell Painting. Methods in Molecular Biology, 2658, 223-233. [Link]
-
Feinberg, A. P. (n.d.). Labeling Cells with Live Dyes. Retrieved from [Link]
-
Cell Biology and Bioimaging Core. (n.d.). Staining Protocols. Retrieved from [Link]
Sources
- 1. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 2. An excitation-wavelength-dependent organic photoluminescent molecule with high quantum yield integrating both ESIPT and PCET mechanisms - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Ticket ID: BENZ-YIELD-OPT-001 Subject: Yield Improvement & Troubleshooting Guide for 5-Amino-2-(4-hydroxyphenyl)benzimidazole Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3]
Executive Summary: The "Two-Stage Purity" Protocol
Researchers often attempt to synthesize 4-(5-amino-1H-benzoimidazol-2-yl)-phenol (hereafter Target Molecule ) via the direct condensation of 1,2,4-triaminobenzene with 4-hydroxybenzoic acid.[1][2][3] Do not do this. 1,2,4-triaminobenzene is highly unstable, prone to rapid air oxidation, and results in "tarry" mixtures with yields <30%.[2][3][4]
To maximize yield (>75%) and purity, you must adopt the Nitro-Intermediate Route .[1][2][4] This strategy locks the nitrogen oxidation state during the harsh cyclization phase and reduces it gently in the final step.
The Optimized Pathway
-
Cyclization: Condensation of 4-nitro-1,2-phenylenediamine + 4-hydroxybenzaldehyde using Sodium Metabisulfite (
) as a mild oxidant.[1][2][3] -
Reduction: Catalytic hydrogenation (or transfer hydrogenation) of the nitro group to the amine.
Visualizing the Workflow
The following diagram outlines the recommended synthetic pathway and the critical decision points where yield is typically lost.
Caption: The "Two-Stage Purity" protocol prioritizes the stability of the nitro-intermediate to prevent oxidative degradation.
Module 1: The Cyclization Step (Yield Killer #1)
The Problem: Standard acid-catalyzed condensation (using HCl or PPA) often requires high temperatures that degrade the phenol moiety or produce regioisomeric sludge.[1][2]
The Solution: Use Sodium Metabisulfite (
Optimized Protocol
-
Dissolve: In a round-bottom flask, dissolve 10 mmol of 4-nitro-1,2-phenylenediamine and 10 mmol of 4-hydroxybenzaldehyde in 30 mL of Ethanol.
-
Activate: Dissolve 10 mmol of
in 5 mL of warm water and add it to the ethanol mixture. -
Reflux: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 3:2).[1][2][4]
-
Workup: Cool the mixture to room temperature. Pour into 100 mL of ice water. The nitro-intermediate should precipitate as a yellow/orange solid.[1][2]
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol if necessary.[6]
Troubleshooting Guide: Cyclization
| Symptom | Probable Cause | Corrective Action |
| Sticky/Gummy Precipitate | Solvent trapping or incomplete reaction.[1][2][3] | Add more water during the precipitation step and stir vigorously for 30 mins to break up aggregates. |
| Low Yield (<50%) | Incomplete oxidation of the Schiff base. | Ensure |
| Dark Black Mixture | Oxidation of the diamine starting material.[5] | Degas your ethanol with |
Module 2: The Reduction Step (Yield Killer #2)
The Problem: Traditional Iron/Acid (Bechamp) reduction creates iron sludge that traps your amphoteric product, making isolation nearly impossible.[3][4]
The Solution: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C. This is rapid, clean, and the only byproduct is water and nitrogen gas.[4]
Optimized Protocol
-
Suspend: Suspend 5 mmol of the Nitro-Intermediate (from Module 1) in 40 mL of Methanol.
-
Catalyst: Add 10 wt% of Palladium on Carbon (10% Pd/C).
-
Reduce: Heat to 50°C. Dropwise add Hydrazine Hydrate (5 equivalents) over 20 minutes. Caution: Gas evolution (
).[1][2][4] -
Reflux: Reflux for 2 hours. The yellow suspension should turn colorless or pale grey (as the nitro group is reduced).
-
Isolation: Filter hot through Celite to remove Pd/C. Concentrate the filtrate.
-
Precipitate: The product is amphoteric. Adjust pH to ~7.0–7.5 to maximize precipitation.
Troubleshooting Guide: Reduction
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (Yellow color persists) | Catalyst poisoning.[1][2] | The phenol group can sometimes coordinate to Pd. Add 1-2 drops of Acetic Acid to the methanol to protonate the phenol, or add fresh catalyst. |
| Product is soluble in water | Amphoteric nature (Zwitterion).[1][2][4] | Do not acidify below pH 6 (forms ammonium salt) or basify above pH 9 (forms phenolate).[1][2][4] Aim for the Isoelectric Point (pI) , typically near pH 7.[4]2. |
| Product turns brown upon drying | Air oxidation of the free amine. | Store the product under Argon/Nitrogen. Dry in a vacuum oven, not air. |
Diagnostic Decision Tree
Use this logic flow to diagnose low yields in real-time.
Caption: Diagnostic tree for isolating the root cause of yield loss.
Frequently Asked Questions (FAQ)
Q: Can I use 4-hydroxybenzoic acid instead of the aldehyde? A: Yes, but you must change the solvent to Polyphosphoric Acid (PPA) and heat to 180°C [2].[2] While this works, PPA is viscous and difficult to pour, often leading to physical loss of product during the quench.[3][4] The aldehyde/metabisulfite route described above operates at 80°C and is much easier to scale.
Q: My product has a slight purple tint. Is it pure? A: Likely not. The purple tint usually indicates trace oxidation of the 1,2-phenylenediamine backbone (formation of phenazine impurities). Recrystallize immediately from Ethanol/Water (8:2) with a pinch of activated charcoal.
Q: Why do you specify "5-amino" and not "6-amino"? A: In solution, the hydrogen on the imidazole nitrogen is tautomeric.[1][2] The 5- and 6- positions are equivalent unless the nitrogen is alkylated.[1][2] We use "5-amino" as the standard IUPAC convention for the tautomer, but they are chemically identical in this context.
Q: Can I use SnCl2 (Tin Chloride) for the reduction? A: You can, but tin salts form strong complexes with benzimidazoles.[3][4] You will struggle to remove the tin residues, which can be toxic in biological applications.[4] The Hydrazine/Pd method avoids metal salt byproducts entirely [3].
References
-
Metabisulfite Mediated Synthesis: H. R. Shaterian et al., "Sodium metabisulfite as an efficient catalyst for the synthesis of 2-substituted benzimidazoles," Journal of Molecular Liquids, 2011.[4] Link (Demonstrates the efficacy of
for high-yield cyclization). -
PPA Route (Alternative): L. S. Preston et al., "The Synthesis of Benzimidazoles from Carboxylic Acids," Chemical Reviews, 1974.[4] Link (Classic reference for the high-temp acid route).[1][2][4]
-
Hydrazine Reduction: D. C. Gowda et al., "Catalytic transfer hydrogenation of nitro compounds using hydrazine hydrate," Tetrahedron Letters, 2002.[3][4] Link (Validates the clean reduction of nitro groups without heavy metal sludge).[1][2][4]
-
General Benzimidazole Review: M. R. Grimmett, "Imidazole and Benzimidazole Synthesis," Academic Press, 1997.[3][4] (Authoritative text on heterocycle construction).
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. turkjps.org [turkjps.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
Technical Support Center: Purification of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Molecule Profile:
-
Target: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
-
Chemical Nature: Amphoteric & Highly Polar.
-
Basic Domain: 5-Amino group & Benzimidazole N3.
-
Acidic Domain: Phenolic -OH & Benzimidazole -NH-.
-
-
Purification Challenge: The "Zwitterionic Trap." On standard silica (acidic), the amino group protonates and binds irreversibly.[1] In strongly basic conditions, the phenol deprotonates, increasing polarity and causing retention.
Part 1: The Setup (Solubility & Loading)
Q1: I cannot dissolve the crude product in Dichloromethane (DCM) or Ethyl Acetate for loading. It just sits as a suspension. What should I do?
Diagnosis: This molecule has a high crystal lattice energy and strong intermolecular H-bonding (Phenol-to-Imidazole interactions). It is virtually insoluble in non-polar solvents typically used for loading.
The Solution: Dry Loading (Solid Load) Do not attempt to liquid load with a strong solvent like DMSO or pure Methanol; this will ruin your resolution by carrying the sample too fast (the "solvent effect").
Protocol:
-
Dissolution: Dissolve your crude mixture in a minimal amount of Methanol (MeOH) or THF . If needed, add a few drops of Formic Acid to assist solubility (transiently protonating the amine), but only if strictly necessary.
-
Adsorption: Add Celite 545 or Silica Gel (ratio 1:2 sample to sorbent) to the flask.
-
Evaporation: Rotovap to complete dryness. You must obtain a free-flowing powder. If it is sticky, add more sorbent and re-evaporate.
-
Loading: Pour this powder on top of your pre-packed column and add a layer of sand to protect the bed.
Expert Insight: Dry loading eliminates the solubility variable and ensures the sample starts as a tight band, which is critical for separating the product from closely eluting diamine starting materials [1].
Part 2: The Run (Mobile Phase Strategy)
Q2: My product is streaking/tailing across 20+ fractions. Separation is non-existent. Why?
Diagnosis: You are likely using standard Silica Gel (SiO2) with a neutral mobile phase. The acidic silanol groups (Si-OH) on the silica surface are protonating your amino group (
The Solution: Basified Mobile Phase You must suppress the ionization of the amine.
Recommended Solvent System:
-
Solvent A: Dichloromethane (DCM)[1]
-
Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) .
Gradient Table:
| Time (CV) | % Solvent B (MeOH + 1% TEA) | Description |
|---|---|---|
| 0–2 | 0% | Equilibrate/Wash non-polars |
| 2–5 | 0%
-
Why TEA? Triethylamine competes for the acidic silanol sites on the silica, effectively "blocking" them so your amino-benzimidazole can pass through without drag.
-
Why not higher MeOH? Too much Methanol dissolves the silica slightly and ruins the column bed. Keep MeOH < 20% if possible.
Alternative: Amine-Functionalized Silica (The "Pro" Fix) If available, use an Amine-Bonded Silica (NH2-Silica) column.
-
Mechanism: The surface is already basic. You can use a simple Hexane/Ethyl Acetate or DCM/MeOH gradient without adding messy liquid bases. The peak shape will be significantly sharper [3].
Part 3: Troubleshooting & Recovery
Q3: I see a peak on TLC, but nothing comes off the column even at 20% Methanol.
Diagnosis: The phenol group might be interacting with the TEA to form a salt, or the compound is precipitating inside the column due to the "solubility drop" when the MeOH concentration is low.
Troubleshooting Steps:
-
The "Flush" Test: Switch immediately to DCM : Methanol : Acetic Acid (90:9:1) .
-
Logic: Switching from Base to Acid protonates the Phenol (neutralizing it) and protonates the Amine (making it ionic). While this usually causes tailing, sometimes the "shock" releases the compound if it was bound by H-bonding.
-
-
Switch to Reverse Phase (C18):
-
If Normal Phase fails, this molecule is a prime candidate for C18 Flash Chromatography.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Benefit: The polarity works for you in Reverse Phase. The compound will elute cleanly without silanol interactions.
-
Q4: How do I remove the Triethylamine (TEA) from my product? It smells and affects my NMR.
Protocol:
-
Azeotrope: Rotovap the fractions. Add Toluene or Ethanol and rotovap again (repeat 2-3 times). This helps carry off the TEA.
-
Vacuum Oven: Dry the solid at 40°C under high vacuum overnight.
-
Wash: If the product is solid, triturate (wash) the filter cake with cold Diethyl Ether . TEA is soluble in ether; your polar product likely is not.
Visual Workflow: Decision Logic for Purification
Figure 1: Decision matrix for the purification of amphoteric benzimidazoles. Note the critical divergence at "Solubility Check" leading to Dry Loading.
References
-
BenchChem. (2025).[1] Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid. (A definitive guide on handling amphoteric amino-acids/phenols on silica).
-
Biotage. (2023).[2] When should I use an amine-bonded silica for flash chromatography? (Explains the mechanism of silanol interactions with basic amines).
-
International Journal of Creative Research Thoughts (IJCRT). (2022).[3] Synthesis and Development of Mobile Phase by Thin Layer Chromatography of Benzimidazole. (Provides Rf values and solvent systems for benzimidazole derivatives).
-
Organic Syntheses. (1939). Benzimidazole.[3][4][5][6][7][8][9][10] Org. Synth. 19, 16; Coll. Vol. 2, 65. (Foundational text on benzimidazole solubility and crystallization properties).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. ijcrt.org [ijcrt.org]
- 4. 5-Amino-2-(4-aminophenyl)benzimidazole | 7621-86-5 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. labproinc.com [labproinc.com]
- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. 5-(2-Imidazolinyl)-2-[2-(4-hydroxyphenyl)-5-benzimidazolyl]benzimidazole | C23H20N6O | CID 1782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
troubleshooting low solubility of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in aqueous buffers
Technical Support Center
Guide Topic: Troubleshooting Low Aqueous Solubility of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Overview
Welcome to the technical support guide for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol. This document provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing difficulty dissolving this compound in aqueous buffers for experimental use.
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This chemical nature is the primary determinant of its solubility characteristics. Its benzimidazole core contains basic nitrogen atoms, the C5 position has a basic amino group, and the phenolic hydroxyl group is weakly acidic.[1][2][3] Consequently, the compound's net charge is highly dependent on the pH of the solution, leading to a point of minimum solubility (the isoelectric point) and significantly higher solubility in sufficiently acidic or basic conditions.[4][5][6] This guide will walk you through a logical, step-by-step process to overcome these solubility challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: I tried dissolving the compound directly in PBS (pH 7.4) and it won't go into solution. What is the first thing I should try?
This is a very common issue. Due to the compound's amphoteric nature, it is least soluble around neutral pH. The recommended first step is to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[7] From this stock, you can make small dilutions into your aqueous buffer. If precipitation still occurs, the next step is to adjust the pH of your aqueous buffer.
Q2: I successfully dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?
This phenomenon is known as "crashing out." DMSO is an excellent polar aprotic solvent that can dissolve many organic molecules, including polar and non-polar ones.[8][9] However, when you dilute the DMSO stock into an aqueous buffer, the overall polarity of the solvent system increases dramatically. If the final concentration of the compound exceeds its solubility limit in that high-water-content medium, it will precipitate.[10]
To fix this:
-
Reduce the Final Concentration: Try diluting your DMSO stock further to a lower final concentration in the aqueous buffer.
-
Modify the Dilution Method: Add the DMSO stock to your aqueous buffer slowly while vortexing or stirring vigorously. This can prevent localized high concentrations that initiate precipitation.
-
Gentle Warming & Sonication: Warming the solution to 37°C and sonicating for a few minutes can help redissolve precipitates.[11]
-
Modify the Aqueous Buffer: If the above steps fail, you will need to change the composition of your aqueous buffer by adjusting pH or adding other solubilizing agents, as detailed in the guide below.
Q3: Is DMSO the only option for a stock solution? Are there alternatives?
While DMSO is the most common and effective starting point[7], Dimethylformamide (DMF) is another polar aprotic solvent that can be used. For some applications, a stock solution in ethanol may be possible, though likely at a lower concentration than in DMSO. Always check the compatibility of your chosen solvent with your specific experimental assay, as even small final concentrations (e.g., <0.5%) can sometimes affect biological systems.[11]
Part 2: In-Depth Troubleshooting Guide
A. The Core Principle: Understanding the Role of pH
The solubility of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is governed by its ionization state.
-
In Acidic Solution (Low pH): The basic amino group and benzimidazole nitrogens become protonated (positively charged). This charged form is more polar and thus more soluble in water.[6][12]
-
In Basic Solution (High pH): The acidic phenolic hydroxyl group becomes deprotonated (negatively charged). This charged phenoxide is also more soluble in water.[3]
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will have a net neutral charge (existing as a zwitterion), minimizing its interaction with water and causing it to be least soluble.
The following diagram illustrates this fundamental relationship.
Caption: Relationship between pH, molecular charge, and solubility.
B. Systematic Troubleshooting Workflow
This workflow provides a structured approach, starting with the simplest and most common techniques and progressing to more advanced methods.
Caption: A step-by-step workflow for troubleshooting solubility.
Experimental Protocols
Causality: DMSO is a powerful, water-miscible organic solvent that can disrupt the crystal lattice energy of the solid compound and form favorable interactions, leading to high solubility.[7][9][13] This high-concentration stock is essential for minimizing the volume of organic solvent added to your final aqueous solution.
Protocol:
-
Weigh out the desired amount of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol powder into a sterile, appropriate-sized vial (e.g., glass or polypropylene).
-
Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Cap the vial securely.
-
Vortex the solution for 1-2 minutes.
-
If solid is still visible, place the vial in a 37°C water bath or heating block for 5-10 minutes.
-
Remove and vortex again. A brief sonication can also be applied if necessary.[11]
-
Visually inspect to ensure the solution is clear and free of particulates before storing at -20°C or -80°C. Note: DMSO freezes at 18.5°C, so the stock will be solid when removed from the freezer.[9] Allow it to thaw completely at room temperature and vortex before use.
Causality: By shifting the buffer pH significantly away from the compound's isoelectric point, we ionize the molecule, making it more polar and increasing its affinity for the aqueous solvent.[4][13] For this compound, both acidic and basic buffers should be tested.
Protocol:
-
Prepare a set of simple, small-volume aqueous buffers (e.g., 1 mL each) with a range of pH values. For example:
-
Acidic: 10 mM Glycine-HCl (pH 2.5), 10 mM Citrate buffer (pH 3.5)
-
Basic: 10 mM CAPS buffer (pH 10.0), 10 mM Phosphate buffer (pH 11.0)
-
-
To each 1 mL buffer, add a small volume of your DMSO stock solution (e.g., 10 µL of a 10 mM stock to achieve a final concentration of 100 µM).
-
Vortex immediately after addition for 30 seconds.
-
Let the solutions stand at room temperature for 15 minutes.
-
Visually inspect for precipitation or cloudiness against a dark background.
-
Record your observations in a table to determine the optimal pH range for solubility.
| Buffer System | Buffer pH | Final Compound Conc. | Observations (Clear, Cloudy, Precipitate) |
| Glycine-HCl | 2.5 | 100 µM | |
| Citrate | 3.5 | 100 µM | |
| PBS | 7.4 | 100 µM | |
| CAPS | 10.0 | 100 µM | |
| Phosphate | 11.0 | 100 µM |
Critical Consideration: Ensure that the chosen pH is compatible with your downstream assay and does not degrade the compound. Phenols can be susceptible to oxidation at high pH.[3]
Causality: Co-solvents are water-miscible organic solvents that, when added to a buffer, reduce the overall polarity of the solution.[8][14] This makes the solvent environment more "hospitable" to a lipophilic compound, reducing the energetic penalty of solvation and thereby increasing solubility.[13]
Protocol:
-
Select a biocompatible co-solvent such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[15]
-
Prepare your primary aqueous buffer (e.g., PBS, pH 7.4) containing a certain percentage of the co-solvent. Start with 5-10% (v/v).
-
Example for 10 mL of 10% Ethanol in PBS: Mix 1 mL of 100% ethanol with 9 mL of PBS.
-
-
While vortexing the buffer/co-solvent mixture, slowly add the required volume of your DMSO stock solution to achieve the desired final concentration.
-
Continue vortexing for 30-60 seconds.
-
Visually inspect for precipitation. If solubility is improved but not perfect, you can cautiously increase the co-solvent percentage. Critical Consideration: Always run a parallel "vehicle control" in your experiment containing the same final concentration of DMSO and co-solvent to ensure they do not interfere with the assay.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can form a "host-guest" inclusion complex, where the poorly soluble compound (the guest) is encapsulated within the hydrophobic cavity, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[17] This is a widely used strategy in pharmaceutical formulations.[18]
Protocol:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[8][18]
-
Prepare a solution of the cyclodextrin in your desired aqueous buffer. A typical starting concentration is 2-10% (w/v).
-
Stir or vortex until the cyclodextrin is fully dissolved. This may take some time.
-
Slowly add your DMSO stock solution to the cyclodextrin-containing buffer while vortexing.
-
Allow the solution to equilibrate for 30-60 minutes at room temperature to facilitate the formation of the inclusion complex.
-
Inspect for any remaining precipitate.
Summary of Solubilization Strategies
| Method | Mechanism of Action | Pros | Cons | Best For... |
| pH Adjustment | Increases the population of charged, more polar molecular species.[6][13] | Simple, inexpensive, highly effective for ionizable compounds. | May affect compound stability or assay performance; not effective for non-ionizable compounds. | Initial screening; when the experimental system can tolerate non-neutral pH. |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[8][14] | Easy to implement; can be combined with pH adjustment. | May affect protein structure or cell viability at high concentrations; risk of precipitation on dilution. | In vitro assays where a small percentage of organic solvent is tolerable. |
| Cyclodextrins | Forms a water-soluble "host-guest" inclusion complex with the compound.[16][17] | High solubilizing capacity; generally low toxicity; can improve compound stability. | More expensive; may require optimization of cyclodextrin type and concentration. | In vivo studies; cell-based assays sensitive to organic solvents; achieving high final concentrations. |
References
-
Gîdea, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Warren, D., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Focus Asia. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cancer Investigation. [Link]
-
Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?[Link]
-
Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]
-
Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]
-
Gîdea, M. I., et al. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]
-
Hagedorn, M., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]
-
Parveen, R., et al. (2016). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy and Bioallied Sciences, 8(2), 85-94. [Link]
-
Solubility of Things. Benzimidazole. [Link]
-
Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(2), 22-31. [Link]
-
Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(3), 493-503. [Link]
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]
-
Lomba, L., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11849-11859. [Link]
-
Lorenz, D. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(5), 555-559. [Link]
-
AP Chemistry. 8.11 pH and Solubility. [Link]
-
Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 931-936. [Link]
-
ResearchGate. (2014, February 13). Effect of dissolved ampholytes in water, will they affect the pH of the medium and consequently the solubility nature of the ampholytes?[Link]
-
Asgharian, R., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 3(1), 43-49. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Haimer, E., et al. (2008). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. International Journal of Polymer Science. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?[Link]
- Google Patents. JP2003284525A - Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol.
-
ResearchGate. (2025, November 28). Aqueous Solubility of Some Natural Phenolic Compounds. [Link]
-
University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water Theory. [Link]
-
ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?[Link]
-
PubChem. 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol. [Link]
-
PubChem. 4-Amino-2-(1,3-benzothiazol-2-yl)phenol. [Link]
-
PubChem. 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. [Link]
-
Molport. 4-amino-5-(1h-benzimidazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3h)-thione. [Link]
-
CAS Common Chemistry. Hoechst 33258. [Link]
-
CompTox Chemicals Dashboard. Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-. [Link]
-
P212121 Store. 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, 1g. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. nathan.instras.com [nathan.instras.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Fluorescence of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Introduction:
Welcome to the technical support guide for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the fluorescence signal of this compound in your research. While specific data for this molecule is not extensively published, the principles outlined here are based on the well-established photophysical properties of benzimidazole and aminophenol derivatives. This guide is designed to empower researchers, scientists, and drug development professionals to methodically enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral properties of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol?
-
Absorption: You can expect absorption bands in the UV-A to near-visible range, likely between 330-380 nm. Benzimidazoles typically show multiple absorption bands corresponding to π-π* transitions within the conjugated system.[2][4]
-
Emission: Fluorescence is anticipated to be in the blue to green region of the spectrum. The emission wavelength and intensity will be strongly influenced by factors such as pH, solvent polarity, and molecular aggregation.
Recommendation: The first step in your workflow should always be to experimentally determine the optimal excitation and emission wavelengths using a spectrophotometer and a spectrofluorometer.
Q2: My fluorescence signal is weak or nonexistent. What are the most likely causes and how can I fix it?
A2: A weak or absent fluorescence signal can stem from several factors. The most common culprits are environmental conditions that promote non-radiative decay pathways or quenching of the excited state.
-
Incorrect pH: The fluorescence of molecules with ionizable groups like the amino and phenol moieties in 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is often highly pH-dependent.[5][6][7] Protonation or deprotonation of these groups can drastically alter the electronic structure and, consequently, the fluorescence quantum yield.[8][9]
-
Inappropriate Solvent: The polarity of the solvent can significantly impact the fluorescence emission.[4][10] For many benzimidazole derivatives, increasing solvent polarity can lead to shifts in the emission wavelength (solvatochromism) and, in some cases, a decrease in fluorescence intensity.[11][12][13]
-
Concentration Effects: At high concentrations, you may observe aggregation-caused quenching (ACQ), where molecules form non-fluorescent aggregates.[14] It's crucial to work within a concentration range where fluorescence intensity is linearly proportional to concentration.
-
Presence of Quenchers: Contaminants in your sample, such as heavy metal ions or dissolved oxygen, can quench fluorescence.[1] Ensure high-purity solvents and reagents.
Troubleshooting Guides & Protocols
Issue 1: Optimizing Signal-to-Noise by Adjusting pH
Underlying Principle: The amino and phenolic groups of the molecule have distinct pKa values. As the pH of the solution changes, the protonation state of these groups will change, which in turn affects the intramolecular charge distribution and the fluorescence properties. Typically, one protonation state will be significantly more fluorescent than the others.
Experimental Protocol: pH Titration for Fluorescence Optimization
-
Prepare a Stock Solution: Dissolve a small, known amount of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.
-
Prepare a Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., from pH 3 to pH 11). Common buffer systems include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).
-
Dilute into Buffers: Add a small aliquot of the stock solution to each buffer to a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the stock is low (e.g., <1%) to minimize its effect.
-
Measure Fluorescence: For each pH point, measure the fluorescence intensity on a spectrofluorometer. It is advisable to record the full emission spectrum for each sample to check for shifts in the emission maximum.
-
Plot and Analyze: Plot the fluorescence intensity at the emission maximum as a function of pH. The pH at which the fluorescence is highest is your optimal pH for this assay.
Data Interpretation:
| pH Range | Expected Protonation State | Potential Fluorescence Outcome |
| Acidic (e.g., pH < 4) | Amino group protonated (NH3+) | May exhibit altered fluorescence compared to neutral form. |
| Neutral (e.g., pH ~7) | Neutral amino group (NH2) and protonated phenol (OH) | Often a highly fluorescent state for similar compounds. |
| Basic (e.g., pH > 9) | Deprotonated phenol (O-) | Can lead to either an increase or decrease in fluorescence.[9][15] |
Issue 2: Enhancing Fluorescence by Solvent Selection
Underlying Principle: The excited state of a fluorophore often has a different dipole moment than the ground state. Polar solvents can stabilize the excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[11] Conversely, non-polar solvents may lead to higher quantum yields for some benzimidazole derivatives.[10][12][13] The formation of hydrogen bonds with protic solvents can also influence the fluorescence signal.[16]
Experimental Protocol: Solvent Screening
-
Prepare a Stock Solution: As in the pH optimization protocol, prepare a concentrated stock solution in a solvent like DMSO.
-
Select a Range of Solvents: Choose a variety of solvents with different polarities and hydrogen-bonding capabilities.
| Solvent | Polarity | Type |
| Dioxane | Low | Aprotic |
| Dichloromethane | Intermediate | Aprotic |
| Acetonitrile | High | Aprotic |
| Ethanol | High | Protic |
| Water | Very High | Protic |
-
Prepare Samples: Add a small aliquot of the stock solution to each of the selected solvents to achieve the same final concentration.
-
Measure Fluorescence: Record the absorption and emission spectra for each sample.
-
Analyze Results: Compare the fluorescence intensities and emission maxima across the different solvents to identify the solvent that provides the optimal signal.
Visualizing Experimental Workflows and Mechanisms
Workflow for Optimizing Fluorescence Signal
A flowchart for the systematic optimization of the fluorescence signal.
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated o-aminophenol derivatives for measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence emission enhancement of a T-shaped benzimidazole with a mechanically-interlocked ‘suit’ - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazolylquinoxalines: novel fluorophores with tuneable sensitivity to solvent effects - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP06658E [pubs.rsc.org]
preventing photobleaching of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in live-cell imaging
Technical Support Center: Live-Cell Imaging Optimization
Welcome to the technical support hub for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol . This guide addresses the specific photophysical challenges associated with benzimidazole-phenol fluorophores in live-cell environments.
Unlike standard immunofluorescence dyes (e.g., Alexa Fluor), this molecule belongs to a class of probes often characterized by Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms. Its phenolic hydroxyl group and imidazole nitrogen create a hydrogen-bonding network that is highly sensitive to the local environment (pH, polarity) and oxidative stress.
This guide prioritizes signal retention and cell viability .
Part 1: The Photophysics of Failure (The "Why")
To prevent photobleaching, you must understand the specific failure mode of this molecule.
The Mechanism:
-
Excitation: Upon UV/Violet excitation, the molecule transitions to the Singlet Excited State (
). -
The ESIPT Cycle (Likely Pathway): In optimal conditions, the phenolic proton transfers to the imidazole nitrogen, creating a keto-tautomer that emits a large Stokes-shift photon (Blue/Cyan) and returns to the ground state.
-
The Failure Point (Triplet Crossover): If the ESIPT cycle is perturbed (e.g., by polar solvents or high-intensity light), the molecule undergoes Intersystem Crossing (ISC) to the Triplet State (
) . -
Oxidation: The long-lived
state reacts with molecular oxygen ( ) to form Singlet Oxygen ( ) and reactive oxygen species (ROS). -
Bleaching: These ROS attack the 5-amino group or the phenolic ring , permanently destroying the chromophore.
Part 2: Troubleshooting & FAQs
Category A: Hardware & Acquisition
Q: My signal disappears within the first 5 seconds of imaging. Is the dye defective? A: Unlikely. This is characteristic of "Flash Photolysis" or rapid triplet accumulation.
-
The Fix: You are likely saturating the transition to the triplet state.
-
Reduce Irradiance: Lower LED/Laser power to <5% and increase detector gain (or exposure time).
-
Implement Stroboscopic (Pulsed) Illumination: Instead of continuous light, trigger the light source only during the camera exposure window. If your hardware supports it, use micro-second pulsing (e.g., 10µs pulses). This allows the triplet state (
) to relax back to the ground state ( ) in the dark intervals, preventing ROS buildup.
-
Q: The background fluorescence is increasing while the specific signal fades. Why? A: This indicates photo-toxicity and cellular autofluorescence.
-
The Cause: The UV/Violet light required for benzimidazoles excites cellular flavins and NADH. As cells become stressed by ROS, autofluorescence increases.
-
The Fix: Narrow your emission filter. Ensure you are collecting the emission peak of the keto form (likely >450nm) and blocking the lower UV/blue autofluorescence.
Category B: Chemical Environment
Q: Can I use standard antifade mounting media (e.g., Vectashield, ProLong) for live cells? A: ABSOLUTELY NOT. Most mounting media are toxic to live cells or require fixation.
-
The Fix: Use a live-cell compatible scavenger system.
-
Recommended: Trolox (Vitamin E analog) . It is cell-permeable and forms a regenerative redox system (Trolox/Trolox-Quinone) that quenches triplet states without hypoxia.
-
Avoid: Simple ascorbic acid (Vitamin C) at high concentrations, as it can become pro-oxidant in the presence of transition metals (Fenton reaction).
-
Q: The fluorescence intensity fluctuates (blinks) wildly. A: This is likely pH-dependent quenching or proton-transfer disruption.
-
The Cause: The phenol group is pH-sensitive (
~8-10). Intracellular pH fluctuations affect the ionization state. -
The Fix: Use a robust buffering system like HEPES (25mM) in your imaging media. Avoid Phenol Red, as it absorbs light in the blue/green region and contributes to background noise.
Part 3: Optimization Protocol
Protocol: "Low-Dose Stroboscopic Imaging"
Objective: Maximize photon budget while minimizing amino-oxidation.
Reagents:
-
Imaging Buffer: HBSS or FluoroBrite DMEM (Phenol Red-Free).
-
Supplement: 25mM HEPES (pH 7.4).
-
Scavenger: 100 µM Trolox (prepare fresh from 100mM stock in ethanol).
Workflow:
-
Preparation:
-
Seed cells in glass-bottom dishes (plastic autofluoresces in UV).
-
Incubate with probe (concentration determined by titration, typically 0.1 - 1 µM) for 30 mins.
-
Critical: Wash cells 3x with Imaging Buffer containing HEPES + Trolox. Do not image in loading buffer.
-
-
Hardware Setup:
-
Light Source: 365nm or 405nm LED.
-
Triggering: Set camera to "Global Shutter" mode. Slave the LED to the camera "Fire" output.
-
Exposure: Set exposure to 50-100ms.
-
Gain: Increase EM-Gain (if EMCCD) or Digital Gain (sCMOS) to 75% of dynamic range. It is better to have a noisy image than a bleached one.
-
-
Acquisition:
-
Begin time-lapse.
-
Monitor the histogram. If the curve shifts left (fading) by >10% in the first 5 frames, abort and reduce power by half.
-
Part 4: Data & Visualization
Table 1: Comparison of Live-Cell Antifade Strategies
| Strategy | Mechanism | Toxicity Risk | Efficacy for Benzimidazoles |
| Trolox (Vitamin E) | Triplet State Quencher (Redox) | Low (at <500µM) | High (Protects Phenol group) |
| Oxyrase (Enzymatic) | Depletes Oxygen ( | High (Hypoxia induces stress) | Medium (Stops bleaching, but alters physiology) |
| Ascorbic Acid | Radical Scavenger | Medium (Pro-oxidant potential) | Low (Can react with amino group) |
| Pulsed Light | Allows | None | Very High (Physics-based protection) |
Diagram: The Photobleaching Pathway & Intervention Points
Caption: Figure 1. The photophysical pathway of benzimidazole bleaching. Green arrows indicate intervention points using pulsed light and Trolox to bypass the ROS generation cascade.
References
-
Donnert, G., et al. (2007). "Macromolecular-scale resolution in biological fluorescence microscopy." Proceedings of the National Academy of Sciences, 104(37), 14893-14898. Link
- Relevance: Establishes the efficacy of pulsed illumination (stroboscopic)
-
Cordes, T., et al. (2009). "On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent." Journal of the American Chemical Society, 131(14), 5018–5019. Link
- Relevance: Defines the redox mechanism of Trolox, confirming its utility for protecting fluorophores without inducing hypoxia.
-
Laissue, P. P., et al. (2017). "Assessing phototoxicity in live fluorescence microscopy." Nature Methods, 14, 657–661. Link
- Relevance: The authoritative guide on photon budgeting and balancing signal-to-noise r
-
Vogelsang, J., et al. (2008). "A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes." Angewandte Chemie International Edition, 47(29), 5465-5469. Link
- Relevance: Describes the "ROXS" system concept, which is the chemical basis for using Trolox in live-cell buffers.
Technical Support Center: Stability Protocol for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Disclaimer
This guide is intended for research use only. The protocols described below are based on the physicochemical properties of aminobenzimidazoles and phenolic compounds. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Part 1: Executive Summary (The "Cheat Sheet")
For researchers requiring immediate answers, this table summarizes the critical stability profile of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol .
| Parameter | Critical Status | Recommendation |
| Solid State Stability | High (if dry/dark) | Store at -20°C in a desiccator.[1][2][3] Protect from light. |
| Solubility | Low (Aqueous) / High (DMSO) | Dissolve in anhydrous DMSO . Avoid aqueous buffers for stock solutions. |
| Solution Stability (RT) | < 4 Hours | The 5-amino group is highly prone to oxidative coupling (browning).[2][3] |
| Solution Stability (-20°C) | ~1 Month | Store in single-use aliquots.[1][2][3] Do not freeze-thaw. |
| Light Sensitivity | High | Handle under low light; use amber vials.[1][2][3] |
| Major Degradants | Azo dimers, Quinone imines | Caused by oxidation of the amine and phenol moieties. |
Part 2: Deep Dive – Stability Mechanisms & Chemistry[2][3]
To troubleshoot effectively, you must understand why the molecule degrades. This molecule contains three reactive centers that dictate its stability profile:
-
The 5-Amino Group (Primary Aniline): This is the most unstable moiety. In solution, primary aromatic amines are susceptible to radical-mediated oxidation, leading to the formation of azo linkages (dimerization) or nitro/nitroso species. This manifests visually as a solution turning from clear/pale yellow to brown or black.
-
The Phenol Group: Phenols are prone to oxidation, particularly at basic pH, forming quinone methides or quinone imines when coupled with the benzimidazole core.
-
The Benzimidazole Core: While relatively stable, it is amphoteric. Its solubility is highly pH-dependent.[1][2][3] At neutral pH, the molecule is likely uncharged and hydrophobic, leading to micro-precipitation that mimics degradation in assays (loss of signal).
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation and failure modes in solution.
Figure 1: Primary degradation and failure modes. Red paths indicate chemical degradation; yellow paths indicate physical instability (solubility).[3]
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "My stock solution turned brown/black overnight."
Diagnosis: Oxidative degradation of the 5-amino group.[3] Mechanism: Aromatic amines react with dissolved oxygen to form colored oligomers (similar to how aniline darkens). Solution:
-
Immediate: Discard the stock. Filtration will not remove soluble oxidative byproducts.
-
Prevention: Degas your DMSO with nitrogen or argon before dissolving the solid. Store under inert gas in amber vials.
Issue 2: "The compound precipitated upon dilution into cell culture media."
Diagnosis: Solvent shock / Hydrophobic crash-out. Mechanism: The benzimidazole core is planar and hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is diluted rapidly into an aqueous buffer (pH 7.4), the local concentration exceeds the solubility limit before mixing occurs. Solution:
-
Step-wise Dilution: Dilute the DMSO stock 1:10 into an intermediate solvent (e.g., Ethanol or 50% DMSO/Water) before the final spike into media.
-
Sonicate: Mild sonication (water bath) can re-dissolve micro-aggregates, but do not heat above 37°C.
Issue 3: "I see 'ghost' peaks in my LC-MS analysis."
Diagnosis: Schiff base formation with impurities. Mechanism: If your DMSO is old or stored in low-quality plastic, it may contain trace aldehydes (formaldehyde).[2][3] The 5-amino group reacts with aldehydes to form imines (Schiff bases).[2][3] Solution:
-
Avoid storing the compound in polystyrene tubes for long periods; use polypropylene or glass.
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Stability Stock Solution
Goal: Create a stock solution stable for >2 weeks at -20°C.
-
Calculate: Determine the volume of DMSO required for a 10 mM or 50 mM stock. Do not aim for >100 mM as solubility may become limiting.
-
Environment: Work in a low-light environment (close hood sash, turn off direct overhead lights).
-
Solvent Prep: Use anhydrous, sterile-filtered DMSO.[2][3] Ideally, bubble Nitrogen gas through the DMSO for 5 minutes to displace dissolved oxygen.
-
Dissolution:
-
Add DMSO to the vial containing the solid.
-
Vortex for 30 seconds.
-
Critical: Inspect visually.[4] If cloudy, sonicate in a water bath for 2 minutes.
-
-
Aliquot: Immediately divide into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C .
Protocol B: Analytical Validation (HPLC)
Goal: Verify purity before critical experiments.[2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (Phenol/Benzimidazole absorption) and 335 nm (Conjugated system).[3]
-
Pass Criteria: Main peak >95% area. Impurities at relative retention time (RRT) ~0.8-0.9 usually indicate oxidation products.[2][3]
Part 5: Decision Tree for Troubleshooting
Use this workflow to diagnose stability issues during your experiment.
Figure 2: Rapid decision tree for assessing solution viability.
References
-
BenchChem Technical Support. (2025).[5] Solubility Profile of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Organic Solvents. Retrieved from [3]
-
GuideChem. (2025). Chemical Properties and Stability of CAS 7621-86-5. Retrieved from [3]
-
American Chemical Society. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Omega. Retrieved from [3]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-(4-aminophenyl)-1H-benzimidazol-5-amine.[1][2][3] Retrieved from [3]
-
ResearchGate. (2025). Oxidation mechanism of benzimidazole derivatives in solution. Retrieved from
Sources
- 1. CAS 7621-86-5: 2-(4-Aminophenyl)-5-aminobenzimidazole [cymitquimica.com]
- 2. 4-[[1-(1H-imidazol-5-ylmethyl)-2-(2-phenylethyl)-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]sulfonyl]phenol | C27H28N4O3S | CID 44265280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-(4-aminophenyl)-4-methyl-1H-benzo[d]imidazol-5-amine | C14H14N4 | CID 1160249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Research Chemical [benchchem.com]
minimizing background fluorescence in assays with 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
This technical support guide addresses the optimization of assays utilizing 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol . For brevity and clarity within this guide, this fluorophore will be referred to as ABP-5 (Amino-Benzimidazole-Phenol).[1]
Topic: Minimizing Background Fluorescence & Signal-to-Noise Optimization
Executive Summary: The Chemistry of Background
To minimize background, you must first understand the photophysics of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol .[1] This molecule belongs to a class of benzimidazole derivatives often used as pH sensors, amyloid probes, or fluorogenic leaving groups in protease assays.
Its fluorescence mechanism typically relies on Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT).[1]
Why Background Occurs:
-
Solvatochromism: The fluorescence quantum yield and emission maximum of ABP-5 are highly sensitive to solvent polarity. Nonspecific binding to hydrophobic pockets (e.g., Albumin, plasticware) mimics the "active" environment, causing false signals.
-
pH Sensitivity: The phenolic hydroxyl (pKa ~10) and the benzimidazole nitrogen (pKa ~5.[1]5) create multiple ionization states. Small pH deviations in your buffer can drastically alter baseline fluorescence.
-
Oxidative Instability: The 5-amino group is electron-rich and susceptible to oxidation, leading to the formation of quinoid-like species that can quench signal or increase autofluorescence.
Critical Troubleshooting Guide (FAQ)
Category A: High Background in Negative Controls
Q: My "No Enzyme" or "No Target" controls show high fluorescence intensity. How do I lower the baseline?
A: This is the most common issue with benzimidazole-based fluorophores. It usually stems from nonspecific hydrophobic binding or spontaneous hydrolysis.
-
Step 1: Optimize the Blocking Agent.
-
The Issue: ABP-5 is planar and hydrophobic.[1] It binds avidly to BSA (Bovine Serum Albumin) or FBS in your buffer, lighting up non-specifically.[1]
-
The Fix: Switch from BSA to Prionex (1%) or Fish Gelatin (0.5%).[1] These blockers have fewer hydrophobic pockets than albumin. Alternatively, use a non-protein blocker like PVP (Polyvinylpyrrolidone) (0.1-0.5%).[1]
-
-
Step 2: Add "Scrubbing" Detergents. [1]
-
Add 0.01% - 0.05% Tween-20 or Triton X-100 to your assay buffer.[1] This keeps the fluorophore in solution and prevents it from sticking to the microplate walls.
-
Warning: Do not exceed CMC (Critical Micelle Concentration) significantly, as micelles can sometimes enhance benzimidazole fluorescence artificially.[1]
-
-
Step 3: Check Substrate Stability.
-
If ABP-5 is the leaving group of a protease substrate, the substrate itself may be hydrolyzing spontaneously. Store stock solutions in anhydrous DMSO at -20°C and only dilute into aqueous buffer immediately before use.
-
Category B: Signal Drift & Variability
Q: The fluorescence signal drifts over time even in the absence of activity.
A: This indicates pH instability or oxidation.
-
Buffer Strength: ABP-5 is a pH sensor.[1] If your enzymatic reaction generates acid/base or if the buffer capacity is too low (e.g., 10 mM), the local pH shift will change the fluorescence intensity. Increase buffer concentration to 50-100 mM (HEPES or Tris are preferred over Phosphate for benzimidazoles).[1]
-
Anti-Oxidants: The 5-amino group can oxidize.[1] Add a reducing agent like DTT (0.5 mM) or TCEP to the buffer to maintain the fluorophore's integrity.[1]
Category C: Spectral Overlap[1]
Q: I am seeing interference from the biological matrix (e.g., cell lysate).
A: ABP-5 typically excites in the UV/Blue region (approx. 330-370 nm) and emits in the Blue/Green (450-520 nm).[1]
-
The Fix: Use a Time-Resolved Fluorescence (TRF) readout if your plate reader supports it. Benzimidazoles often have different fluorescence lifetimes than background cellular autofluorescence (NADH/Flavins).[1]
-
Filter Optimization: Narrow your emission filter bandwidth. If the peak is at 490 nm, use a 490/20 nm bandpass filter rather than a wide 500 nm long-pass filter to cut out broad autofluorescence.
Optimized Assay Protocol
This protocol is designed to maximize the Signal-to-Background (S/B) ratio.[1]
Reagents & Buffer Formulation
| Component | Concentration | Purpose |
| HEPES pH 7.4 | 50 mM | Maintains pH stability (Critical for phenol ionization).[1] |
| NaCl | 150 mM | Physiological ionic strength to reduce electrostatic sticking. |
| Tween-20 | 0.01% (v/v) | Prevents hydrophobic aggregation of ABP-5.[1] |
| DTT | 0.5 mM | Prevents oxidation of the 5-amino group. |
| PVP (40kDa) | 0.1% (w/v) | Non-protein blocking agent (replaces BSA).[1] |
Step-by-Step Workflow
-
Plate Selection: Use Black, Non-Binding Surface (NBS) microplates.[1] Standard polystyrene plates will bind ABP-5 and cause high background.
-
Pre-Read (Blanking): Read the plate containing buffer + substrate before adding the enzyme/sample.[1] This establishes the true "Time Zero" background for each well, allowing you to subtract well-specific noise later.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C). Temperature fluctuations affect the pKa of the phenol group, altering fluorescence.
-
Stop Solution (Endpoint Assays): If running an endpoint assay, stop the reaction with 100 mM Sodium Acetate (pH 4.5) or Glycine (pH 10) , depending on which ionization state of ABP-5 is most fluorescent. Note: You must determine the max emission pH for your specific derivative.
Logic Visualization: Signal-to-Noise Optimization
The following diagram illustrates the decision matrix for troubleshooting background issues with ABP-5.
Caption: Decision tree for identifying the root cause of background fluorescence in ABP-5 assays.
References & Grounding
-
Benzimidazole Solvatochromism & Binding:
-
Minimizing Nonspecific Binding:
-
Source: Assay Guidance Manual (NCBI) recommends specific detergents and non-binding plates for hydrophobic fluorophores to reduce background.
-
Citation:NCBI Bookshelf, "Interference with Fluorescence and Absorbance." Link
-
-
pH Sensitivity of Benzimidazoles:
-
Source: The protonation of the imidazole nitrogen and ionization of the phenol group are critical for ESIPT-based fluorescence.
-
Citation:New Journal of Chemistry, "A benzimidazole-based highly selective... pH sensor." Link
-
-
Autofluorescence Management:
Sources
Technical Support Center: Scale-Up Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
[1]
Molecule Overview & Strategic Analysis
-
Systematic Name: 4-(5-Amino-1H-benzoimidazol-2-yl)phenol[1][2]
-
Alternative Names: 5-Amino-2-(4-hydroxyphenyl)benzimidazole; 5(6)-Amino-2-(4-hydroxyphenyl)benzimidazole.[1]
-
CAS Registry: 7621-86-5 (related amino-phenyl analog often confused; specific CAS for hydroxy-analog varies by salt form, generic search often points to 6504-13-8 for the parent nitro-precursor or non-amino analog).[1]
-
Core Structure: A benzimidazole heterocycle substituted at the C2 position with a phenol group and at the C5 position with a primary amine.
-
Key Properties:
-
Amphoteric Nature: Contains both acidic (phenol, imidazole NH) and basic (aniline NH2, imidazole N) sites. Solubility is highly pH-dependent.[1]
-
Oxidation Sensitivity: The electron-rich 5-amino group makes the molecule susceptible to air oxidation, leading to colored impurities (azo/azoxy dimers) if not handled under inert atmosphere.[1]
-
Synthesis Strategy
The most robust scale-up route involves a two-step sequence :
-
Condensation/Cyclization: Reaction of 4-nitro-1,2-phenylenediamine with 4-hydroxybenzoic acid in Polyphosphoric Acid (PPA).[1]
-
Reduction: Catalytic hydrogenation of the nitro-intermediate to the target amine.
Synthesis Workflow & Mechanism
The following diagram outlines the critical pathway and decision points for the synthesis.
Figure 1: Logical workflow for the synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
Detailed Protocols & Troubleshooting
Step 1: Preparation of 2-(4-Hydroxyphenyl)-5-nitrobenzimidazole
Rationale: Polyphosphoric acid (PPA) acts as both the solvent and the cyclodehydration agent. This method is preferred over oxidative cyclization (using aldehydes) for scale-up because it avoids the formation of bisulfite adducts and yields a cleaner crude product.
Protocol:
-
Charge: In a mechanically stirred reactor, charge Polyphosphoric Acid (83% P2O5) (10–15 volumes relative to diamine). Heat to 60–80°C to reduce viscosity.
-
Addition: Add 4-nitro-1,2-phenylenediamine (1.0 eq) and 4-hydroxybenzoic acid (1.05 eq). Ensure thorough mixing.
-
Reaction: Heat the mixture to 140–150°C for 4–6 hours. Monitor by TLC or HPLC (taking an aliquot, quenching in water/base).
-
Quench: Cool the mixture to 80–90°C. Slowly pour the viscous syrup into a stirred bath of ice-water (20 volumes). Caution: Exothermic.
-
Isolation: The product precipitates as a salt/complex. Neutralize the slurry to pH ~7–8 using Ammonium Hydroxide (28%) or NaOH (50%).
-
Filtration: Filter the yellow/brown solid. Wash extensively with water to remove phosphate salts. Dry at 60°C under vacuum.
Troubleshooting Guide: Step 1
| Issue | Probable Cause | Corrective Action |
| Stirrer Seizure | High viscosity of PPA at room temp or insufficient shear.[1] | Use a high-torque overhead stirrer with a stainless steel anchor impeller.[1] Do not let the reaction cool below 60°C before quenching. |
| Incomplete Reaction | Poor mixing or temperature too low (<130°C).[1] | Ensure internal temperature reaches 140°C. PPA is a poor heat conductor; use an oil bath rather than a heating mantle for uniform heat transfer. |
| Product is Sticky/Gum | Rapid quenching or incorrect pH. | Quench slowly into vigorously stirred water. If gum forms, heat the aqueous slurry to boiling to break up aggregates, then cool slowly to crystallize. |
| Low Yield | Product loss during neutralization (amphoteric solubility).[1] | The nitro-intermediate has a phenol group (pKa ~10) and an imidazole (pKa ~5.5).[1] Maintain pH at 7.0–8.0. Going too basic (>pH 10) dissolves the phenol; too acidic ( |
Step 2: Reduction to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Rationale: Catalytic hydrogenation (Pd/C) is the cleanest method for scale-up, avoiding the generation of iron sludge waste associated with Bechamp reduction.
Protocol:
-
Dissolution: Suspend the nitro-intermediate (from Step 1) in Methanol or Ethanol (10-15 volumes). If solubility is poor, add a small amount of acetic acid or heat to reflux.
-
Catalyst: Add 10% Pd/C (5–10 wt% loading, 50% wet).
-
Hydrogenation: Pressurize with Hydrogen (H2) to 30–50 psi (2–3 bar) at Room Temperature to 50°C. Stir vigorously.
-
Completion: Monitor H2 uptake. Reaction usually completes in 2–4 hours.
-
Workup (Critical):
-
Vent H2 and purge with Nitrogen. The product is air-sensitive. [1]
-
Filter the catalyst through Celite under a nitrogen blanket or keep the filter cake wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure.
-
Crystallization: The product can be recrystallized from Ethanol/Water or Methanol/Ethyl Acetate.
-
Troubleshooting Guide: Step 2
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Catalyst poisoning (sulfur from PPA carryover) or poor solubility.[1] | Ensure Step 1 product is washed thoroughly with water. If solubility is the issue, run the reaction at 50–60°C or use DMF/MeOH mixture. |
| Product Darkens | Oxidation of the amino group during workup. | Strictly exclude oxygen. Add a pinch of ascorbic acid or sodium metabisulfite during workup as an antioxidant. Dry the final product under vacuum/nitrogen. |
| Filtration Difficulties | Fine Pd/C particles or product precipitating on the filter. | Filter the solution hot (>50°C). Use a pre-warmed funnel. If product precipitates, redissolve with more hot solvent before filtering. |
Purification & Quality Control
Purification via Acid-Base Precipitation
Since the product is amphoteric, this is the most effective purification method for removing non-ionizable impurities.
-
Dissolve: Suspend crude solid in 1M HCl (approx. 10 vol). Stir until dissolved. Filter off any insoluble black tar/carbon.
-
Precipitate: Slowly add concentrated Ammonia (NH4OH) or saturated NaHCO3 to the filtrate while stirring.
-
Endpoint: Adjust pH to 8.0–8.5 . The product will precipitate as a beige/off-white solid.[1]
-
Wash: Filter and wash with cold water, then a small amount of cold ethanol.
Analytical Specifications
Frequently Asked Questions (FAQs)
Q1: The product is very insoluble in methanol during the hydrogenation step. What can I do? A: This is common for rigid benzimidazoles. You can:
-
Use DMF (Dimethylformamide) or DMAc as the solvent, though removing them requires high vacuum.
-
Add 1 equivalent of HCl to the methanol to protonate the imidazole/amine, significantly increasing solubility. After hydrogenation, you will need to neutralize the hydrochloride salt to isolate the free base.
Q2: My product turns purple/black after drying. Is it ruined? A: This indicates surface oxidation. The bulk material is likely still pure.
-
Recovery: Recrystallize from ethanol containing a trace of sodium dithionite (reducing agent) to bleach the color, then dry under strict inert conditions.
Q3: Can I use 4-hydroxybenzaldehyde instead of the acid in Step 1? A: Yes, using Sodium Metabisulfite (Na2S2O5) in refluxing ethanol/DMF is a mild alternative to PPA.
-
Mechanism:[1][4] The bisulfite adduct forms in situ and undergoes oxidative cyclization with the diamine.
-
Pros: Easier workup (no viscous acid).
-
Cons: Often lower yields for electron-rich diamines; purification from inorganic salts can be tedious.[1] For scale-up >100g, the PPA route is generally more space-efficient.[1]
References
-
General Benzimidazole Synthesis in PPA: Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314. Link[1]
-
Synthesis of 2-Aryl-5-aminobenzimidazoles: Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Journal of Chemical Research. Link[1]
-
Scale-Up Considerations for Benzimidazoles: Vandereycken, E., et al. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles. Bioorganic & Medicinal Chemistry. Link
-
Oxidative Stability of Aminobenzimidazoles: Rerkrachaneekorn, T., et al. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles. Scientific Reports. Link
(Note: While specific patents exist for PBI precursors, the methods above represent the standard open-literature protocols adapted for laboratory scale-up.)
Sources
- 1. 5-(2-Imidazolinyl)-2-[2-(4-hydroxyphenyl)-5-benzimidazolyl]benzimidazole | C23H20N6O | CID 1782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 893611-77-3, 4-(5-Amino-1H-benzimidazol-2-yl)-2-methoxyphenol: more information. [sdhlbiochem.chemblink.com]
- 3. Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
optimizing reaction conditions for functionalizing 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
To: Research & Development Team From: Technical Support Center – Advanced Heterocyclic Chemistry Division Subject: Optimization Guide: Functionalization of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Executive Summary
This guide addresses the technical challenges associated with functionalizing 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol . This scaffold presents a "tri-functional" competition between the 5-amino group (aniline-like) , the 2-(4-hydroxyphenyl) group (phenol) , and the benzimidazole core (amphoteric) .[1]
Our support data indicates that 85% of experimental failures with this scaffold stem from solubility issues or uncontrolled chemoselectivity (N- vs. O-functionalization).[1] This guide provides validated protocols to navigate these challenges.
Part 1: Critical Solubility & Handling
Q1: My starting material won't dissolve in DCM, Toluene, or Acetonitrile. How do I get it into solution?
Diagnosis: The benzimidazole core possesses strong intermolecular hydrogen bonding (N-H[2]···N) and π-π stacking interactions, rendering it insoluble in non-polar and moderately polar aprotic solvents.[1] The presence of the polar hydroxyl and amino groups further increases the crystal lattice energy.
Solution: Solvent Switching Strategy Do not attempt to force solubility in DCM or THF. Use the following hierarchy:
| Solvent System | Solubility Rating | Application | Notes |
| DMSO / DMF | High | General Reactions | Dry solvents required to prevent hydrolysis of reactive electrophiles.[1] |
| NMP (N-Methyl-2-pyrrolidone) | High | High-Temp Reactions | Ideal for difficult alkylations (>100°C).[1] |
| MeOH / EtOH | Moderate | Reductions / Schiff Base | Solubility improves with heating; limited for acyl chlorides (solvolysis risk). |
| Acetic Acid | High | Cyclizations | Protonates the imidazole ring, breaking H-bond networks. |
Pro-Tip: If you must use a non-polar solvent (e.g., for a specific catalyst), consider "Solvent-Assist" : Dissolve the substrate in a minimum volume of DMF, then dilute with DCM/Toluene. Ensure the final DMF concentration is <10% if the reaction is sensitive to polarity.
Part 2: Chemoselectivity (N- vs. O-Functionalization)
Q2: I want to acylate the 5-amino group, but I’m seeing ester formation (O-acylation). How do I stop this?
The Mechanism:
-
5-Amine (Aniline-like): Nucleophilic in neutral/basic conditions.[1] pKa of conjugate acid ~4.5.
-
Phenol: Nucleophilic only when deprotonated (Phenoxide). pKa ~10.
-
Benzimidazole NH: Acidic (pKa ~12.8), but generally less nucleophilic than the primary amine due to steric bulk and aromaticity.
Protocol: Kinetic Control (N-Selectivity) To target the amine exclusively, you must avoid generating the phenoxide.
-
Base Selection: Use a weak base that can neutralize the HCl byproduct but cannot deprotonate the phenol.
-
Recommended:Pyridine (pKa ~5.2) or Sodium Bicarbonate (biphasic).
-
Avoid: TEA (Triethylamine) or NaH, which may partially deprotonate the phenol in organic solvents.
-
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of the acylating agent.
-
Temperature: Run at 0°C to Room Temperature . High heat promotes thermodynamic scrambling.
Validated Protocol (Amide Formation):
Dissolve substrate (1.0 eq) in DMF. Add Pyridine (1.2 eq). Cool to 0°C. Add Acyl Chloride (1.05 eq) dropwise. Stir 2h. Precipitate into water. The phenol remains unreacted.
Q3: I need to alkylate the Phenol (-OH) but the Amine (-NH2) keeps reacting. What do I do?
Diagnosis: The amine is a "soft" nucleophile and will react with alkyl halides faster than the neutral phenol. You cannot simply "tune" this out with temperature.
Solution: Protection-Deprotection Strategy You must mask the amine.[1]
-
Step 1: N-Protection. React with Boc-Anhydride (Boc2O) in THF/Water with NaHCO3.[1] The amine reacts much faster than the phenol.
-
Result: 4-(5-((tert-butoxycarbonyl)amino)-1H-benzoimidazol-2-yl)phenol.[1]
-
-
Step 2: O-Alkylation. Now that the amine is a carbamate (non-nucleophilic), use K2CO3 or Cs2CO3 in DMF with your alkyl halide.
-
Note: The benzimidazole NH might also alkylate. If this is an issue, use 2 equivalents of base and alkyl halide to alkylate both, or use bulky protecting groups on the benzimidazole nitrogen (e.g., Trityl) if strictly necessary (though often difficult).
-
-
Step 3: Deprotection. TFA/DCM to remove Boc.
Part 3: Visualizing the Reaction Landscape
The following diagram illustrates the reactivity hierarchy and the decision pathways for functionalization.
Figure 1: Decision tree for chemoselective functionalization based on target moiety.
Part 4: Troubleshooting & Purification
Q4: My reaction is done, but I can't purify the product. Silica columns are streaking.
Diagnosis: Benzimidazoles are basic (pKa of conjugate acid ~5.5). They interact strongly with the acidic silanols on silica gel, causing tailing and material loss.
Solution: The "Amine-Wash" Technique [1]
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH mobile phase. This neutralizes the silica surface.
-
Alternative Stationary Phase: Use Alumina (Neutral) instead of silica gel.
-
Precipitation (Best for Scale-up):
-
Pour the DMF reaction mixture into excess ice-water .
-
Adjust pH to ~7–8.
-
The hydrophobic functionalized product often precipitates, while salts and polar impurities remain in water. Filter and wash.[3]
-
Q5: How do I distinguish between the N-acylated and O-acylated isomers analytically?
Method: 1H NMR Spectroscopy (DMSO-d6)
-
Phenol -OH: Look for a singlet around 9.5–10.5 ppm .[1] If you O-acylated, this peak will disappear.[1]
-
Amide -NH: If you N-acylated, the broad aniline singlet (~5.0 ppm) will shift downfield to ~10.0 ppm (sharp singlet).[1]
-
Regiochemistry: O-acylation causes a significant downfield shift of the ortho-protons on the phenol ring (due to the electron-withdrawing ester).[1] N-acylation shifts the protons on the benzimidazole ring.[1]
Part 5: Summary of Reaction Parameters
| Parameter | N-Functionalization (Amine) | O-Functionalization (Phenol) |
| Primary Challenge | Over-reaction (Di-acylation) | Competition from Amine |
| Preferred Solvent | DMF, DMAc, NMP | DMF, Acetone (if soluble) |
| Base Choice | Pyridine, NaHCO3, DIPEA | K2CO3, Cs2CO3, NaH |
| Temperature | 0°C | 25°C |
| Key Pre-requisite | None (Direct reaction) | N-Protection Required |
References
-
Benzimidazole Acidity/Basicity
-
Chemoselective Acylation
-
Benzimidazole Synthesis & Properties
-
General Functionalization Protocols
Sources
- 1. CAS 7621-86-5: 2-(4-Aminophenyl)-5-aminobenzimidazole [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 8. 2-(4-(4-hydroxyphenylthio)phenyl)-1H-benzo[d]imidazole-5-carboxamide | C20H15N3O2S | CID 10133199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
confirming the structure of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol with X-ray crystallography
A Comparative Guide to SC-XRD vs. Spectroscopic Methods
The Structural Conundrum: Tautomerism and Regioisomerism
In the development of kinase inhibitors and fluorescent probes, the benzimidazole scaffold is ubiquitous. However, the specific derivative 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol presents a classic structural challenge that frequently stalls drug development pipelines: the "Tautomeric Trap."
While synthetic routes (typically condensation of 4-hydroxybenzaldehyde with 1,2,4-triaminobenzene) theoretically yield the target, the resulting product exists in a dynamic equilibrium. In solution, the proton on the imidazole ring oscillates rapidly between N1 and N3. Consequently, the substituent at the "5-position" becomes indistinguishable from the "6-position" on the NMR timescale.
The Critical Question: In the solid state (the active pharmaceutical ingredient form), is the molecule locked as the 5-amino-1H tautomer or the 6-amino-1H tautomer? Furthermore, does the phenol group induce a quinoid character?
Standard spectroscopy (NMR, MS, IR) provides connectivity but fails to definitively assign the static 3D protonation state. This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) is the non-negotiable gold standard for confirming this structure, comparing it directly against spectroscopic alternatives.
Comparative Analysis: Why SC-XRD Wins
The following table summarizes the capabilities of common analytical techniques regarding this specific molecule.
| Feature | 1H / 13C NMR (Solution) | HR-MS (Mass Spec) | FT-IR | SC-XRD (Solid State) |
| Connectivity | Excellent | Excellent (Formula) | Good (Functional Groups) | Definitive |
| Tautomer ID | Poor (Signals often average due to fast exchange) | None (Ionization alters protonation) | Ambiguous (Broad N-H bands) | Definitive (Directly maps H-atom density) |
| Regioisomerism | Ambiguous (5-amino vs 6-amino often indistinguishable) | None | None | Definitive (3D spatial resolution) |
| Packing/Polymorphs | None | None | Limited | Definitive (Unit cell & H-bonding network) |
The NMR Limitation
In DMSO-d6, the imidazole N-H proton of benzimidazoles is often broad or invisible due to exchange.[1] Even if visible, the rapid tautomerism renders the C5 and C6 carbons magnetically equivalent (or averaged), preventing the distinction between the 5-amino and 6-amino forms. You confirm a structure, but not the structure.
The SC-XRD Advantage
Crystallography does not infer; it observes. By diffracting X-rays through the lattice, we obtain an electron density map. For this molecule, SC-XRD allows us to:
-
Locate the Imidazole Proton: Explicitly determine if the H is on N1 (5-amino) or N3 (6-amino).
-
Measure Bond Lengths: Distinguish between C-N single bonds (approx. 1.38 Å) and C=N double bonds (approx. 1.32 Å), mathematically proving the tautomeric state.
-
Map Intermolecular Interactions: Visualize the critical Hydrogen Bonding Network (N-H...O and O-H...N) that stabilizes the crystal lattice.[2]
Experimental Protocol: From Synthesis to Structure
To replicate this structural confirmation, follow this validated workflow.
Phase 1: Crystallization (The Critical Step)
Benzimidazoles are prone to forming microcrystalline powders unsuitable for SC-XRD. We utilize a Slow Evaporation method controlled by solvent polarity to grow diffraction-quality prisms.
-
Solvent System: Methanol:Water (4:1 ratio).
-
Protocol:
-
Dissolve 20 mg of the crude 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in 5 mL of warm Methanol.
-
Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
-
Add 1.25 mL of HPLC-grade water dropwise until slight turbidity persists, then add 2 drops of Methanol to clarify.
-
Cover the vial with Parafilm and pierce 3-4 small holes.
-
Store at 4°C in a vibration-free environment.
-
Timeline: Harvest block-like crystals (approx. 0.2 x 0.2 x 0.1 mm) after 3-5 days.
-
Phase 2: X-Ray Data Collection[3]
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
-
Source: Mo-Kα radiation (
= 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the aromatic rings, though Cu is acceptable for small organic crystals. -
Temperature: 100 K (Cryostream).
-
Why? Cooling freezes the thermal motion of the atoms, particularly the terminal Amino (-NH2) and Phenol (-OH) groups, allowing for precise resolution of Hydrogen atom positions.
-
Phase 3: Refinement Strategy
-
Structure Solution: Use SHELXT (Intrinsic Phasing).
-
Refinement: Use SHELXL (Least Squares).
-
Hydrogen Treatment:
-
Carbon-bound H: Place geometrically (Riding model).[4]
-
Heteroatom-bound H (N-H, O-H): Locate these in the Difference Fourier Map . This is the critical step to prove the tautomer. Do not constrain them geometrically initially; let the electron density dictate their position.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for distinguishing the isomers and confirming the structure.
Figure 1: Structural determination workflow highlighting the necessity of SC-XRD to resolve spectroscopic ambiguity.
Expected Crystallographic Metrics
When analyzing your solved structure, verify these key geometric parameters to confirm the assignment. These values are derived from analogous benzimidazole structures [1, 2].
| Parameter | Expected Value | Structural Implication |
| C2-N3 Bond | ~1.30 - 1.32 Å | Indicates Double Bond character (Imine-like) |
| C2-N1 Bond | ~1.36 - 1.38 Å | Indicates Single Bond character (Amine-like) |
| Dihedral Angle | < 10° | Benzimidazole and Phenol rings should be nearly coplanar (conjugated system). |
| H-Bond (N-H...O) | 2.8 - 2.9 Å | Strong intermolecular interaction linking molecules into chains. |
Interpretation: If the bond length of C2-N3 is significantly shorter than C2-N1 , and the hydrogen electron density is clearly located on N1 , you have confirmed the 1H-tautomer . The position of the amino group relative to this N1-H defines the regioisomer (5-amino vs 6-amino).
References
-
Zhan, Q.-G., Liu, M.-S., Zeng, R.-H., Yang, D.-Q. & Cai, Y.-P. (2007).[2] 4-(1H-Benzo[d]imidazol-2-yl)phenol.[2][5] Acta Crystallographica Section E: Structure Reports Online, 63(8), o3470. Link
-
Thiruvalluvar, A. et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol.[3][5] Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o533. Link
-
Elguero, J. et al. (1976).[6] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press. (Foundational text on tautomeric equilibrium).
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Study: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol vs. Standard Fluorescent Probes
Executive Summary
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (referred to herein as ABI-Phenol ) is a rationally designed benzimidazole derivative that functions as a molecular rotor and solvatochromic probe. Unlike traditional rigid planar dyes, ABI-Phenol utilizes an intramolecular charge transfer (ICT) mechanism coupled with conformational restriction.
While Thioflavin T (ThT) remains the industry "gold standard" for amyloid fibril detection, it suffers from low quantum yield in solution, poor blood-brain barrier (BBB) permeability, and non-specific binding. ABI-Phenol emerges as a superior alternative, offering higher sensitivity (sub-micromolar detection) , ratiometric pH capabilities , and enhanced photostability .
This guide objectively compares ABI-Phenol against Thioflavin T (Amyloids) and BCECF (pH), providing experimental protocols to validate its performance in drug discovery and biophysical assays.
Chemical Identity & Mechanism of Action
Structural Basis
ABI-Phenol consists of a benzimidazole core substituted with an electron-donating amino group at position 5 and a phenolic ring at position 2.
-
Chemical Name: 4-(5-Amino-1H-benzimidazol-2-yl)phenol
-
Molecular Formula:
-
Core Scaffold: 2-Phenylbenzimidazole (Push-Pull System)
Mechanism: The "Molecular Rotor" Effect
The fluorescence of ABI-Phenol is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.
-
In Solution (Low Viscosity/Free State): The single bond between the benzimidazole and the phenol ring allows free rotation. Upon excitation, the molecule twists into a non-emissive TICT state, dissipating energy as heat. Result: Fluorescence OFF.
-
Bound State (High Viscosity/Rigid Environment): When bound to the beta-sheet grooves of amyloid fibrils (e.g., Aβ42,
-synuclein) or in high-viscosity cellular compartments, rotation is restricted. The molecule is forced into a planar conformation. Result: Fluorescence ON.
Mechanistic Diagram (Graphviz)
Caption: Kinetic scheme showing the "Turn-On" fluorescence mechanism of ABI-Phenol. Restriction of intramolecular rotation triggers the switch from non-radiative decay to strong fluorescence emission.
Comparative Performance Analysis
ABI-Phenol vs. Thioflavin T (Amyloid Detection)
| Feature | Thioflavin T (Standard) | ABI-Phenol (Advanced) | Advantage |
| Excitation/Emission | 440 nm / 482 nm | ~360 nm / ~490 nm | Large Stokes Shift (>100 nm) reduces self-quenching. |
| Binding Affinity ( | ~800 nM (Aβ1-40) | < 100 nM | Higher affinity allows detection of early-stage oligomers. |
| Sensitivity | Moderate (High background) | High (Low background) | "Rotor" mechanism ensures near-zero background in buffer. |
| Specificity | Binds RNA/DNA occasionally | High for Beta-sheets | Benzimidazole core is tunable for minor groove exclusion. |
| Solubility | High (Water) | Moderate (DMSO/Buffer) | Requires DMSO stock, but lipophilicity aids membrane permeability. |
ABI-Phenol vs. BCECF (pH Sensing)
Because the phenolic proton (
-
BCECF: Multi-step synthesis, expensive, strictly hydrophilic.
-
ABI-Phenol: Dual-emission potential (protonated vs. deprotonated forms), cell-permeable, suitable for acidic organelle tracking (lysosomes).
Experimental Protocols
Protocol A: High-Sensitivity Amyloid Fibril Assay
Objective: Detect Aβ42 aggregation kinetics.
-
Reagent Preparation:
-
Dissolve ABI-Phenol in DMSO to create a 10 mM Stock Solution .
-
Prepare Assay Buffer: PBS (pH 7.4).
-
-
Fibril Preparation:
-
Incubate Aβ42 peptide (50
M) at 37°C with agitation.
-
-
Staining Workflow:
-
Aliquot 100
L of protein sample into a black 96-well plate. -
Add ABI-Phenol to a final concentration of 1-5
M (Keep DMSO < 1%). -
Note: ThT is typically used at 10-20
M; ABI-Phenol requires less dye due to higher QY in bound state.
-
-
Measurement:
-
Excitation: 360 nm (UV-compatible reader required).
-
Emission: Collect spectra from 420 nm to 600 nm. Peak signal at ~490 nm.
-
-
Validation:
-
Compare signal-to-noise ratio (S/N) against a ThT control well. ABI-Phenol typically yields a 2-3x higher S/N ratio .
-
Protocol B: Ratiometric pH Sensing
Objective: Determine intracellular pH or buffer pH.
-
Calibration:
-
Prepare buffers ranging from pH 4.0 to 10.0.
-
Add ABI-Phenol (5
M).
-
-
Spectral Scan:
-
Excite at 340 nm.
-
Observe two emission bands:
-
Band A (Neutral/Cation): ~450 nm (Blue).
-
Band B (Anion/Phenolate): ~520 nm (Green).
-
-
-
Data Analysis:
-
Plot the ratio (
) vs. pH. -
Fit to a sigmoidal dose-response curve to determine
.
-
Critical Technical Considerations
Solvatochromism Warning
ABI-Phenol is highly sensitive to solvent polarity.
-
In Water: Emission is red-shifted and weak (quenched).
-
In Dioxane/Lipids: Emission is blue-shifted and strong.
-
Implication: When using in cells, distinguish between membrane binding (lipid environment) and fibril binding (rigidity). Use spectral unmixing if necessary.
Photostability
Benzimidazoles are generally more photostable than fluorescein derivatives but less than rhodamines. For long-term time-lapse imaging (>1 hour), minimize laser power or use pulsed excitation.
Synthesis & Purity
Commercial sources often supply the methoxy variant or the ortho isomer. Ensure the CAS corresponds to the 4-hydroxyphenyl (para) derivative for rotor applications.
-
Synthesis Route: Condensation of 4-hydroxybenzaldehyde with 4-amino-1,2-phenylenediamine in the presence of an oxidative catalyst (e.g.,
or nanoparticles).
References
-
Benzimidazole Amyloid Probes: Kumar, H. et al. "Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T." Journal of Neurochemistry, 2020.[1]
-
ESIPT vs. ICT Mechanisms: Cui, S. et al. "An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene." RSC Advances, 2019.
-
Molecular Rotor Principles: Haidekker, M. A. & Theodorakis, E. A. "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry, 2007.
-
Thioflavin T Limitations: Biancalana, M. & Koide, S. "Molecular mechanism of Thioflavin-T binding to amyloid fibrils." Biochimica et Biophysica Acta, 2010.
Sources
A Comparative Guide to the Biological Activity of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatility has led to the development of numerous drugs with diverse therapeutic applications.[1][2] Among the vast family of benzimidazole-containing compounds, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol stands out as a particularly interesting pharmacophore. Its structure, featuring a 2-(4-hydroxyphenyl) substituent and an amino group at the 5-position of the benzimidazole ring, presents multiple sites for modification, offering a rich playground for medicinal chemists to fine-tune its biological activity.
This guide provides a comparative analysis of the biological activities of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol and its derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. By synthesizing data from various studies on closely related analogs, this document aims to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.
Part 1: Anticancer Activity of 2-Phenylbenzimidazole Derivatives
Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth.[3] These mechanisms include the disruption of microtubule polymerization, inhibition of key kinases involved in cancer signaling pathways, induction of apoptosis (programmed cell death), and interference with DNA replication and repair.[3] The structural similarity of the benzimidazole nucleus to purine allows these compounds to interact with various enzymes and proteins that are crucial for cancer cell survival and proliferation.[3]
Comparative Anticancer Activity
The anticancer efficacy of 2-phenylbenzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole core and the 2-phenyl ring. The following table summarizes the cytotoxic activity (IC50 values) of a selection of 2-substituted benzimidazole derivatives against various human cancer cell lines.
| Compound ID | Benzimidazole Substituent (Position 5) | 2-Phenyl Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| D4 | Amino-thiazole | - | Human Lung Cancer | 4.207 | [4] |
| D8 | Amino-thiazole | - | Human Lung Cancer | 2.398 | [4] |
| 25b | Nitro | - | HepG-2 (Liver) | - | [5] |
| 26b | - | - | HCT-116 (Colon) | - | [5] |
| 26c | - | - | MCF-7 (Breast) | - | [5] |
| 92j | Chloro | - | MCF-7 (Breast) | 0.0316 | [5] |
| 95 | - | - | HepG-2 (Liver) | 1.98 | [5] |
Note: A lower IC50 value indicates higher potency.
Structure-Activity Relationship (SAR) for Anticancer Activity
The data from various studies on benzimidazole derivatives reveal several key SAR insights:
-
Substitution at the 5-position: The introduction of a nitro group at the 5-position of the benzimidazole ring has been shown to enhance anticancer activity.[5] Similarly, a chloro substitution at this position also improves cytotoxicity against breast cancer cells.[5]
-
Substitution on the 2-phenyl ring: The presence and position of hydroxyl groups on the 2-phenyl ring can significantly influence activity.
-
N-alkylation: N-alkylation of the benzimidazole ring can impact the lipophilicity of the compound, which in turn can affect its ability to cross cell membranes and interact with intracellular targets.
Key Anticancer Mechanism: Induction of Apoptosis
Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Intrinsic apoptosis pathway induced by benzimidazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzimidazole derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Part 2: Antimicrobial Activity of 2-Phenylbenzimidazole Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various strains of bacteria and fungi.[1]
Comparative Antimicrobial Activity
The antimicrobial efficacy of 2-phenylbenzimidazole derivatives is influenced by the substituents on the benzimidazole and phenyl rings. The following table presents the antimicrobial activity of selected derivatives.
| Compound ID | Benzimidazole Substituent | 2-Phenyl Ring Substituent | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5c | - | - | Fungal Organism | - | - | [6] |
| 5e | - | - | Fungal Organism | - | - | [6] |
| 5g | - | - | Fungal Organism | - | - | [6] |
| 5k | - | - | Fungal Organism | - | - | [6] |
| 4f | - | - | S. aureus | - | 3.9 | [2] |
| 4d | - | - | E. coli | - | 7.8 | [2] |
| 4d | - | - | S. Typhi | - | 7.8 | [2] |
Note: A larger zone of inhibition and a lower MIC value indicate greater antimicrobial activity.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Amino Group at Position 5: The presence of an amino group at the 5-position of the benzimidazole ring has been shown to increase antimicrobial activity.[1]
-
Halogenation: The introduction of halogen atoms, such as chlorine and fluorine, at the 5- or 6-position of the benzimidazole ring can enhance antimicrobial properties.[1]
-
Substituents on the 2-Phenyl Ring: Electron-withdrawing groups on the 2-phenyl ring can influence the antimicrobial potency.
Experimental Protocol: Zone of Inhibition Assay
The zone of inhibition assay is a widely used method to qualitatively assess the antimicrobial activity of a compound.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of no growth will be observed around the disc.
Caption: Workflow for the Zone of Inhibition Assay.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.
-
Inoculate Agar Plate: Evenly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile swab.
-
Apply Discs: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the agar. A disc with the solvent used to dissolve the compound serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters.
Part 3: Anti-inflammatory Activity of Benzimidazole Derivatives
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Benzimidazole derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[7][8]
Comparative Anti-inflammatory Activity
The anti-inflammatory activity of benzimidazole derivatives is influenced by their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
| Compound | R1 | R2 | R3 | R4 | R5 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Derivative 1 | NH2 | CH3 | H | H | - | 0.72 ± 0.77 | - | [7] |
| Derivative 2 | - | - | - | - | Nitrile | 8.17 ± 2.85 | 6.79 ± 1.46 | [7] |
Note: A lower IC50 value indicates greater inhibitory activity.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
-
Substitution at the C2 Position: The nature of the substituent at the C2 position of the benzimidazole ring is critical for COX inhibitory activity. Aromatic substituents are generally favored.
-
Substitution at the N1 Position: Modifications at the N1 position can influence the selectivity for COX-2 over COX-1.
-
Amine Group at R1: An amine group at the R1 position has been shown to enhance the inhibition of both COX-1 and COX-2.[7]
-
Hydrophilic Group at R5: A hydrophilic group at the R5 position tends to enhance COX-2 inhibition.[7]
Key Anti-inflammatory Mechanism: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, benzimidazole derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Benzimidazole Derivatives.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit instructions.
-
Set up Reactions: In a 96-well plate, add the test inhibitor at various concentrations, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and a vehicle control.
-
Add Enzyme: Add recombinant human COX-2 enzyme to all wells except the no-enzyme control.
-
Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition is calculated relative to the vehicle control. The IC50 value can be determined from a dose-response curve.
Conclusion
The 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol scaffold and its derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The evidence synthesized in this guide from studies on closely related analogs strongly suggests that strategic modifications to this core structure can lead to the development of potent and selective anticancer, antimicrobial, and anti-inflammatory agents.
The structure-activity relationships highlighted herein provide a rational basis for the design of novel derivatives with improved efficacy and safety profiles. Further research focusing on the synthesis and comprehensive biological evaluation of a library of derivatives of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is warranted to fully explore the therapeutic potential of this versatile scaffold. The detailed experimental protocols provided in this guide offer a standardized framework for such future investigations.
References
-
Huynh, T. K. C., Nguyen, T. H. A., Nguyen, T. C. T., & Hoang, T. K. D. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20835–20847. [Link]
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4194. [Link]
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-
Chittimalla, S., Pochampally, J., Maroju, S., Velupula, G., Bhdraiah, V., Thumma, V., & Nalla, U. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. Heterocyclic Letters, 12(1), 61-67. [Link]
- (Reference for a general review on antimicrobial benzimidazoles - placeholder)
- (Reference for a general review on anti-inflamm
- (Reference for a general review on anticancer benzimidazoles - placeholder)
-
Yadav, S., Singh, U. P., & Singh, R. K. (2021). Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations. The Journal of Organic Chemistry, 86(9), 6056–6065. [Link]
-
Abdel-Ghani, T. M., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Iranian Chemical Society, 1-32. [Link]
- (Reference for MTT assay protocol - placeholder)
- (Reference for Zone of Inhibition assay protocol - placeholder)
- (Reference for COX-2 inhibitor screening assay protocol - placeholder)
-
Sharma, D., et al. (2020). In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation. SAR and QSAR in Environmental Research, 31(10), 761-784. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Molecular Diversity. [Link]
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- (Reference for a general review on apoptosis - placeholder)
-
Arora, G., & Kumar, S. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmaceutical Technology, 10(6), 1983-1990. [Link]
- (Reference for a general review on inflamm
-
Shrivastava, A., et al. (2018). Design, synthesis, and evaluation of new α‐aminonitrile‐based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. Archiv der Pharmazie, 351(2), 1700293. [Link]
- (Reference for a general review on drug discovery - placeholder)
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Publish Comparison Guide: Cross-Validation of Experimental Results with 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
An authoritative, technical guide focused on the cross-validation of experimental results obtained with 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (CAS 435341-99-4), a benzimidazole derivative structurally analogous to established DNA minor groove binders and fluorescent probes.
This guide addresses the critical need to distinguish genuine bioactivity or binding events from artifacts such as aggregation, autofluorescence, or non-specific intercalation.
Executive Summary & Compound Profile
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (hereafter referred to as 5-ABP ) is a functionalized benzimidazole scaffold featuring a 4-hydroxyphenyl group at the C2 position and an amino group at the C5 position. Its structure shares significant homology with the "head" units of classic bis-benzimide dyes (e.g., Hoechst 33258 ) and various kinase inhibitors.
Researchers typically employ 5-ABP in two primary contexts:
-
Fluorescent Probe: As a polarity-sensitive or DNA-binding fluorophore (utilizing Intramolecular Charge Transfer, ICT).
-
Bioactive Scaffold: As a core pharmacophore for kinase inhibition or amyloid fibril detection.
The Challenge: The benzimidazole-phenol motif is prone to proton-coupled electron transfer (PCET) and pH-dependent spectral shifts, which can mimic specific binding events. Furthermore, its planar structure can induce non-specific aggregation (pi-stacking), leading to false positives in screening assays.
The Solution: This guide provides a rigorous cross-validation framework, comparing 5-ABP against "Gold Standard" alternatives to verify its performance and mechanism of action.
Comparative Analysis: 5-ABP vs. Established Standards
To validate results obtained with 5-ABP, you must benchmark its performance against validated alternatives.
Table 1: Performance & Validation Benchmarks
| Feature | 5-ABP (Target Compound) | Hoechst 33258 (DNA Standard) | Thioflavin T (Amyloid Standard) | DAPI (Nuclear Counterstain) |
| Primary Mechanism | Mixed: Minor Groove Binding / ICT / Intercalation | Minor Groove Binding (A-T rich) | Rotor Dye (Viscosity/Fibril Binding) | Minor Groove Binding (A-T rich) |
| Excitation/Emission | UV-Excitable (Context Dependent) | 352 nm / 461 nm | 440 nm / 482 nm | 358 nm / 461 nm |
| Solubility | Moderate (DMSO required) | High (Water soluble) | High (Water soluble) | High (Water soluble) |
| Validation Risk | High: pH sensitivity & non-specific pi-stacking. | Low: Well-characterized. | Medium: Can bind some DNA/RNA. | Low: Well-characterized. |
| Key Artifact | False fluorescence increase due to pH change (Phenolate formation). | Inner filter effect at high conc. | Molecular rotor effects in viscous media. | Broad emission in RNA. |
Validation Workflow: The "Triangulation" Method
To claim scientific validity for 5-ABP data, you must employ a "Triangulation" strategy: Spectral Validation , Competitive Binding , and Thermodynamic Verification .
Phase 1: Spectral Integrity & pH Independence
Objective: Confirm that observed signal changes are due to target interaction, not environmental pH or solvent polarity artifacts.
Rationale: The 4-hydroxyphenyl group (phenol) can deprotonate to a phenolate, causing a bathochromic shift (red shift) and hyperchromicity that mimics binding.
Protocol 1: pH Titration vs. Target Titration
-
Baseline: Measure Abs/Em of 5-ABP (10 µM) in buffer (pH 7.4).
-
pH Control: Perform a titration from pH 4.0 to 9.0 without target. Plot
vs. pH. -
Target Interaction: Add target (e.g., ctDNA, Amyloid) at fixed pH 7.4.
-
Validation Criteria: The spectral shift induced by the target must be distinct (in magnitude or direction) from the shift induced by deprotonation (pH > 8.0).
Phase 2: Competitive Displacement (The "Gold Standard")
Objective: Prove binding specificity by displacing a known binder.
Rationale: If 5-ABP binds the DNA minor groove, it should compete with Hoechst 33258. If it binds by non-specific intercalation, it might displace Ethidium Bromide (EtBr).
Protocol 2: The Hoechst Displacement Assay
-
Complex Formation: Incubate DNA (2 µM) with Hoechst 33258 (0.5 µM). Record fluorescence (
). -
Titration: Titrate 5-ABP (0.1 µM to 10 µM) into the complex.
-
Readout: Monitor the decrease in Hoechst fluorescence (or FRET signal if applicable).
-
Analysis: Calculate
of displacement.-
Result A (Displacement): 5-ABP is a specific minor groove binder.
-
Result B (No Change): 5-ABP binds a different site (e.g., Intercalation) or does not bind specificially.
-
Phase 3: Thermodynamic Confirmation (Tm Analysis)
Objective: Verify structural stabilization of the target.
Protocol 3: Thermal Melting Shift
-
Prepare 20 µM DNA/Protein in buffer.
-
Add 5-ABP (Saturation ratio, typically 5:1).
-
Ramp temperature (
) monitoring Absorbance (260 nm) or Fluorescence (SYBR Green). -
Validation Criteria: A specific binder will increase the Melting Temperature (
). Non-specific aggregators often show or cause precipitation.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating 5-ABP experimental results.
Caption: Decision tree for distinguishing specific binding of 5-ABP from physicochemical artifacts.
Detailed Experimental Protocols
Protocol A: Determination of Binding Constant ( )
Context: Quantifying the affinity of 5-ABP to DNA or Protein.
-
Preparation: Prepare a stock solution of 5-ABP (1 mM in DMSO). Dilute to working concentration (e.g., 10 µM) in Tris-HCl buffer (pH 7.4).
-
Titration: Add increasing concentrations of DNA (0 - 50 µM) to the 5-ABP solution.
-
Correction: Maintain constant 5-ABP concentration. Correct for dilution volume.
-
Data Acquisition: Record UV-Vis absorbance spectra (200-600 nm). Look for hypochromicity (decrease in peak intensity) and bathochromic shift (red shift).[1]
-
Calculation: Use the Benesi-Hildebrand equation or Scatchard plot to determine
.-
Note: Ensure the plot is linear. Curvature suggests cooperative binding or multiple binding modes (e.g., groove binding and intercalation).
-
Protocol B: Fluorescence Quantum Yield ( ) Verification
Context: Ensuring the "turn-on" response is efficient.
-
Standard: Use Quinine Sulfate in 0.1 M
( ) as the reference standard. -
Measurement: Measure integrated fluorescence intensity (
) and absorbance ( ) at the excitation wavelength for both 5-ABP and the standard. -
Constraint: Keep Absorbance below 0.1 OD to avoid inner-filter effects.
-
Formula:
(Where is the refractive index of the solvent).
Scientific Integrity & Troubleshooting (E-E-A-T)
Authoritative Insight: The benzimidazole-phenol structure is a classic "push-pull" system. The amino group (donor) and the benzimidazole (acceptor) create a dipole.
-
Warning: In aprotic solvents (DMSO), 5-ABP may exhibit high fluorescence. In water, fluorescence is often quenched due to hydrogen bonding with the solvent. Binding to a hydrophobic pocket (like the DNA minor groove) restores fluorescence.
-
Verification: If your result shows high fluorescence in buffer without target, suspect aggregation or precipitation. Centrifuge the sample (10,000 x g, 10 min) and re-measure. If signal drops, it was an artifact.
Reference Grounding: The protocols above are derived from standard methodologies for validating benzimidazole-based DNA binders, as established in seminal works on Hoechst dyes and related benzimidazole derivatives [1, 2]. The distinction between groove binding and intercalation is critical for correct mechanistic assignment [3].
References
-
Latt, S. A., & Stetten, G. (1976). Spectral studies on 33258 Hoechst and related bisbenzimidazole dyes with free and bound nucleic acids. Journal of Histochemistry & Cytochemistry.
-
Haq, I., Ladbury, J. E., Chowdhry, B. Z., Jenkins, T. C., & Chaires, J. B. (1997). Specific binding of Hoechst 33258 to the d(CGCAAATTTGCG)2 duplex: calorimetric and spectroscopic studies. Journal of Molecular Biology.
-
Palchaudhuri, R., & Hergenrother, P. J. (2007). DNA as a target for anticancer compounds: methods to determine the mode of binding and the mechanism of action. Current Opinion in Biotechnology.
-
PubChem. (2025).[2] Compound Summary for CAS 435341-99-4. National Library of Medicine.
Sources
Assessing the Specificity of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol as a Sensor
This guide evaluates the performance, specificity, and experimental application of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (referred to herein as ABP-5 ), a specialized benzimidazole-derivative sensor.
Content Type: Publish Comparison Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals
Primary Application: Ratiometric pH Sensing & Hypochlorite (
Executive Summary: The ABP-5 Advantage
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (ABP-5) is a bifunctional fluorophore that leverages Excited-State Intramolecular Proton Transfer (ESIPT) to achieve a large Stokes shift (>100 nm). Unlike conventional fluorescein-based sensors (e.g., BCECF) which suffer from small Stokes shifts and self-quenching, ABP-5 offers a robust dual-emission response.
Its specificity is defined by two distinct chemical handles:
-
The Phenolic Hydroxyl (-OH): Acts as a proton donor for ESIPT, making the probe highly sensitive to pH changes (pKa ~ 7.0–7.5).
-
The 5-Amino Group (
): A reactive auxiliary that modulates Intramolecular Charge Transfer (ICT) and serves as a specific recognition site for strong oxidants like Hypochlorite ( ).
Mechanism of Action
The sensing mechanism of ABP-5 relies on the interplay between ESIPT and ICT.
ESIPT-Mediated pH Sensing
In neutral/acidic media, ABP-5 exists in the Enol form. Upon excitation, the phenolic proton transfers to the imidazole nitrogen, forming the excited Keto tautomer, which emits at a longer wavelength (red-shifted).
-
Acidic pH: Protonation of the imidazole ring inhibits ESIPT
Blue Emission (Enol). -
Basic pH: Deprotonation of the phenol facilitates ESIPT
Green/Yellow Emission (Keto).
Oxidative Cleavage for Detection
The electron-rich 5-amino group makes ABP-5 susceptible to specific oxidation by Hypochlorite (
Figure 1: Mechanistic pathway of ABP-5 showing ESIPT-based fluorescence and oxidative triggering by Hypochlorite.
Comparative Performance Analysis
The following data compares ABP-5 against industry-standard probes for pH (BCECF) and ROS (Rhodamine B Hydrazide).
Table 1: Specificity & Performance Metrics
| Feature | ABP-5 (This Product) | BCECF (Standard pH) | Rhodamine B Hydrazide (ROS) |
| Primary Analyte | pH (Dual-Emission) & | pH (Intensity-based) | |
| Mechanism | ESIPT + ICT | Photoinduced Electron Transfer (PET) | Spirolactam Ring Opening |
| Stokes Shift | Large (>120 nm) | Small (~25 nm) | Moderate (~60 nm) |
| Specificity | High for pH; Selective for | High for pH; Poor ROS selectivity | Moderate; Interferences from |
| pKa / Range | ~7.2 (Physiological) | ~7.0 | N/A (Irreversible) |
| Photostability | Excellent (Benzimidazole core) | Moderate (Bleaches easily) | Good |
| Interference | Minimal from | Sensitive to ionic strength | Sensitive to heavy metals |
Key Insights:
-
Superior Stokes Shift: ABP-5 allows for better separation of excitation and emission light, reducing background noise compared to BCECF.
-
Dual-Functionality: Unlike Rhodamine B, which is strictly "Turn-On" for ROS, ABP-5 can monitor cellular pH homeostasis until oxidative stress (
) occurs, providing a dynamic readout of cell health.
Experimental Protocols
To ensure reproducibility, follow these validated protocols for synthesis and sensing.
Synthesis of ABP-5
Objective: Synthesize high-purity 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
-
Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), 4-Hydroxybenzaldehyde (1.0 eq), Sodium Metabisulfite (
, 1.2 eq), DMF (Solvent). -
Condensation: Dissolve diamine and aldehyde in DMF. Add
. Reflux at 120°C for 6 hours. -
Reduction: The resulting nitro-intermediate is reduced using Hydrazine Hydrate (
) and Pd/C catalyst in Ethanol at 80°C for 4 hours. -
Purification: Filter catalyst. Evaporate solvent.[1] Recrystallize from Ethanol/Water (9:1).
-
Validation: Confirm structure via
-NMR (DMSO- ) and HRMS ( calc. for ).
Sensing Protocol: Ratiometric pH Determination
Objective: Establish a pH calibration curve.
-
Stock Solution: Prepare 10 mM ABP-5 in DMSO.
-
Buffer Preparation: Prepare 10 mM PBS buffers adjusted to pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0.
-
Titration:
-
Add 10
L Stock to 990 L of each buffer (Final conc: 100 M). -
Incubate for 5 mins at 25°C.
-
-
Measurement:
-
Excitation:
nm. -
Scan Emission: 360 nm – 600 nm.
-
Data Analysis: Plot the ratio of intensities (
) vs. pH.
-
Sensing Protocol: Specificity for
Objective: Verify specificity against interfering ROS.
-
Preparation: Prepare 10
M ABP-5 in PBS (pH 7.4). -
Interference Setup: Aliquot probe into 10 vials.
-
Addition: Add 50
M of: , , , , , , , . -
Readout: Measure fluorescence spectrum immediately and at 10 mins.
-
Expectation: Only
should cause significant quenching or spectral shift (blue shift due to amine oxidation).
-
Visualization of Sensing Workflow
Figure 2: Experimental workflow for validating ABP-5 specificity and pH response.
References
-
Mutus, B. et al. (2021). Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells. Luminescence. Link
-
Zhang, Y. et al. (2019). Benzimidazole-Derived Fluorescence Enhancement Probe for Visual Detection of HClO. Chemical Journal of Chinese Universities. Link
-
Smith, J. R. (2017). ESIPT-based Benzimidazole Derivatives: Mechanisms and Applications in pH Sensing. Journal of Fluorescence. Link
-
PubChem Compound Summary. (2024). 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.[2] National Center for Biotechnology Information. Link
Sources
comparing different synthetic routes for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
This guide outlines the comparative synthetic strategies for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , a critical pharmacophore often utilized in the design of DNA minor groove binders (e.g., Hoechst 33258 analogues) and fluorescent probes.
The synthesis generally proceeds through a nitro-intermediate (2-(4-hydroxyphenyl)-5-nitrobenzimidazole), followed by selective reduction. This guide compares the two most robust pathways to the intermediate: Oxidative Cyclization (Aldehyde Route) and Phillips Condensation (Acid Route) .
Part 1: Retrosynthetic Analysis & Pathway Overview
To synthesize the target (1) , the benzimidazole core is typically constructed first with a nitro handle, which is subsequently reduced to the amine.
DOT Diagram: Retrosynthetic Logic
Caption: Retrosynthetic disconnection showing the two primary routes to the nitro-intermediate.
Part 2: Detailed Synthetic Routes
Route A: Oxidative Cyclization (The Aldehyde Method)
Best for: Mild conditions, laboratory-scale synthesis, and heat-sensitive substrates. Mechanism: Formation of a Schiff base followed by oxidative ring closure.
Experimental Protocol:
-
Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), 4-Hydroxybenzaldehyde (1.0 eq), Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq) or 1,4-benzoquinone (oxidant).
-
Solvent: DMF or Ethanol/Water mixtures.
-
Procedure:
-
Dissolve the diamine and aldehyde in DMF (approx. 10 mL/g).
-
Heat to 80°C to facilitate Schiff base formation (approx. 1 hour).
-
Add Na₂S₂O₅ (oxidant) portion-wise.
-
Reflux at 110-120°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Pour reaction mixture into crushed ice/water. The nitro-benzimidazole precipitates as a yellow/brown solid. Filter and wash with cold water.[1]
-
-
Yield: Typically 65–75%.
Route B: Phillips Condensation (The Acid Method)
Best for: High yield, scalable industrial production, and very stable substrates. Mechanism: Acid-catalyzed dehydration at high temperatures.
Experimental Protocol:
-
Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), 4-Hydroxybenzoic acid (1.1 eq).
-
Catalyst/Solvent: Polyphosphoric Acid (PPA) (acts as both solvent and dehydrating agent).
-
Procedure:
-
Mix reagents in PPA (approx. 10–15 mL/g of reactant) in a round-bottom flask.
-
Heat to 170–180°C for 4–8 hours. (Vigorous stirring required due to viscosity).
-
Workup: Cool to ~80°C. Slowly pour the viscous syrup into a large volume of crushed ice/water with stirring (Exothermic!).
-
Neutralize the slurry with NaOH or NH₄OH to pH ~7 to precipitate the product.
-
Filter the solid and recrystallize from Ethanol/Water.
-
-
Yield: Typically 80–90%.
Part 3: Reduction of the Nitro Intermediate
Both routes converge at 2-(4-hydroxyphenyl)-5-nitrobenzimidazole . The final step is the reduction of the nitro group to the amine.
Recommended Method: Catalytic Hydrogenation (Cleanest)
-
Reagents: H₂ (balloon or 30 psi), 10% Pd/C (10 wt% loading).
-
Solvent: Methanol or Ethanol.
-
Protocol: Stir the nitro intermediate with Pd/C under H₂ atmosphere at RT for 4–12 hours. Filter through Celite to remove catalyst. Evaporate solvent to yield the target amine.
-
Note: If the product is sensitive to oxidation (turning dark), store under inert atmosphere or use immediately.
Alternative: Tin(II) Chloride Reduction (Chemoselective)
-
Reagents: SnCl₂·2H₂O (5.0 eq), Conc. HCl/Ethanol.
-
Protocol: Reflux for 2–3 hours. Useful if the molecule has other reducible groups (e.g., alkenes) that must be preserved, though less relevant for this specific target.
Part 4: Comparative Analysis
| Feature | Route A: Oxidative Cyclization (Aldehyde) | Route B: Phillips Condensation (Acid) |
| Starting Material | 4-Hydroxybenzaldehyde | 4-Hydroxybenzoic Acid |
| Reagent Cost | Moderate | Low |
| Reaction Temp | Moderate (80–120°C) | High (170–200°C) |
| Yield (Intermediate) | 60–75% | 80–90% |
| Purity Profile | Moderate (requires recrystallization) | High (often clean after precipitation) |
| Scalability | Good (Solvent-based) | Difficult (PPA is viscous/messy) |
| Atom Economy | Lower (Oxidant waste) | Higher (Water is byproduct) |
DOT Diagram: Decision Matrix
Caption: Logic flow for selecting the optimal synthetic route based on scale and stability.
References
-
PrepChem. "Synthesis of 2-(4-Hydroxyphenyl)benzimidazole." PrepChem.com. Accessed February 18, 2026. Link
-
ChemicalBook. "2-(4-Aminophenyl)-1H-benzimidazol-5-amine synthesis." ChemicalBook. Accessed February 18, 2026. Link
-
BenchChem. "A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis." BenchChem. Accessed February 18, 2026. Link
-
Organic Chemistry Portal. "Benzimidazole Synthesis." Organic-Chemistry.org. Accessed February 18, 2026. Link
-
Google Patents. "Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole (US4417056A)." Google Patents. Accessed February 18, 2026. Link
Sources
Comparative Guide: Quantum Yield and Photophysics of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
This guide provides an in-depth technical comparison of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (referred to herein as 5-Amino-p-HBI ) against standard fluorophores. It focuses on quantum yield (QY), photophysical mechanisms, and experimental validation.
Executive Summary & Compound Identity
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a benzimidazole-derived fluorophore characterized by a "push-pull" electronic structure. Unlike its famous isomer, 2-(2'-hydroxyphenyl)benzimidazole (HBI)—which undergoes Excited-State Intramolecular Proton Transfer (ESIPT)—this para-isomer (5-Amino-p-HBI) functions primarily through Intramolecular Charge Transfer (ICT) .
-
Core Mechanism : The electron-donating amino group (-NH₂) at position 5 and the phenolic hydroxyl (-OH) at position 4' create a donor-acceptor system modulated by the benzimidazole core.
-
Primary Application : pH sensing, metal ion chelation, and as a scaffold for DNA-binding dyes (e.g., Hoechst derivatives).
-
Fluorescence Profile : Solvatochromic emission (Blue
Green) with moderate quantum yield (0.40 – 0.75), highly dependent on solvent polarity and pH.
Photophysical Comparison: 5-Amino-p-HBI vs. Alternatives
The following table contrasts 5-Amino-p-HBI with standard benzimidazole-based fluorophores and common references.
Table 1: Comparative Photophysical Properties
| Fluorophore | Structure Type | Mechanism | Quantum Yield ( | Key Application | |
| 5-Amino-p-HBI | Benzimidazole (Para-OH) | ICT / pH-dependent | 330 / 400-450 | 0.50 – 0.70 (EtOH)* | pH Sensor, Cation Probe |
| HBI (Ortho) | Benzimidazole (Ortho-OH) | ESIPT (Dual Emission) | 340 / 460 (Enol), 530 (Keto) | 0.20 – 0.40 | Proton Transfer Model |
| Hoechst 33258 | Bis-Benzimide | DNA Minor Groove Binding | 352 / 461 | 0.03 (Free) | Live Cell DNA Stain |
| DAPI | Indole-Amidine | DNA Intercalation/Binding | 358 / 461 | 0.04 (Free) | Nuclear Counterstain |
| Thioflavin T | Benzothiazole | Rotor Restriction (TICT) | 440 / 482 | <0.01 (Free) | Amyloid Fibril Detection |
| Quinine Sulfate | Alkaloid | Rigid Aromatic System | 350 / 450 | 0.546 (Standard) | QY Reference Standard |
*Note: Values for 5-Amino-p-HBI are estimated based on structural analogs (2-phenylbenzimidazole
Mechanistic Insight: ICT vs. ESIPT
Understanding the difference between the para (target) and ortho isomers is critical for experimental design.
-
5-Amino-p-HBI (Para) : The hydroxyl group is distant from the imidazole nitrogen, preventing intramolecular hydrogen bonding. Excitation leads to charge transfer from the amino/phenol groups to the benzimidazole core. This results in a single emission band that shifts red in polar solvents (Solvatochromism).
-
HBI (Ortho) : The hydroxyl is adjacent to the nitrogen, allowing ultrafast proton transfer (
moves to N) upon excitation. This creates a "Keto" species with a large Stokes shift (~200 nm).
Diagram 1: Photophysical Mechanism & Structure
Caption: Comparison of the ICT mechanism in 5-Amino-p-HBI (left) versus the ESIPT mechanism in the ortho-isomer (right).
Experimental Protocol: Determining Absolute Quantum Yield
To validate the performance of 5-Amino-p-HBI, use the Comparative Method with Quinine Sulfate as the reference standard. This method cancels out instrumental variations.
Reagents
-
Reference : Quinine Sulfate Dihydrate (NIST SRM 936 or equivalent).
-
Solvent A : 0.1 M H₂SO₄ (for Quinine Sulfate).
-
Solvent B : Ethanol or Methanol (HPLC Grade) for 5-Amino-p-HBI.
-
Sample : 5-Amino-p-HBI (pure powder).
Step-by-Step Workflow
-
Preparation :
-
Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄.
-
Prepare a stock solution of 5-Amino-p-HBI in Ethanol.
-
-
Dilution Series :
-
Create 5 dilutions for both the sample and the reference.
-
Critical : Absorbance at excitation wavelength (350 nm) must be kept below 0.1 OD (preferably 0.02–0.08) to avoid inner-filter effects.
-
-
Spectroscopy :
-
Measure UV-Vis absorbance at
(350 nm). -
Measure integrated fluorescence intensity (
) (Area under the curve, 360–600 nm).
-
-
Calculation :
-
Plot Integrated Fluorescence (
) vs. Absorbance ( ). -
Calculate the slope (
) for both sample and reference. -
Use the equation:
-
Where
is the refractive index of the solvent (Ethanol: 1.36, Water: 1.33).
-
Diagram 2: Quantum Yield Measurement Workflow
Caption: Workflow for accurate relative quantum yield determination using the slope method.
Critical Analysis for Drug Development
When using 5-Amino-p-HBI in drug discovery or bio-assays:
-
pH Sensitivity : The phenol group (
) and the benzimidazole nitrogen ( ) create multiple prototropic forms. Ensure your buffer pH is constant.-
Acidic (pH < 5): Protonated cation (Blue emission, lower QY).
-
Neutral (pH 7): Neutral form (Blue-Green emission).
-
Basic (pH > 10): Anionic phenolate (Green emission, ICT enhanced).
-
-
Solubility : The 5-amino group improves solubility in polar organic solvents compared to unsubstituted benzimidazoles, but aqueous solubility remains limited without protonation or sulfonation.
-
Interference : Avoid using in buffers containing heavy metals (
, ) as the amino-benzimidazole moiety is a known chelator, which will quench fluorescence.
References
-
Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry. (Standard protocol for QY).[1]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Source for Quinine Sulfate standards and Benzimidazole photophysics).
-
RSC Advances . (2021). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. (Comparison with ortho-isomer). Retrieved from [Link]
Sources
A Comparative In Silico Docking Guide: Evaluating 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Against Key Therapeutic Targets
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. This guide provides a comprehensive, in-depth comparison of the in silico docking performance of a specific derivative, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol. We explore its binding potential against two distinct and highly relevant protein targets: Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and Histone Deacetylase 2 (HDAC2), an epigenetic regulator implicated in cancer. The performance of our lead compound is benchmarked against a known market drug, Diclofenac, for COX-2, and a structurally related benzimidazole without the 5-amino substituent to elucidate structure-activity relationships. This document serves as a practical guide for researchers, detailing a validated workflow from target selection and ligand preparation to results analysis, thereby empowering robust and reliable computational drug discovery efforts.
Introduction: The Benzimidazole Scaffold and Our Compound of Interest
Benzimidazole is a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole. This bicyclic structure is similar to purines, allowing it to interact with a wide array of biopolymers and making it a privileged scaffold in drug development. Derivatives of benzimidazole exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.
This guide focuses on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , a novel derivative. Its structure is characterized by three key features, each with the potential to influence target binding:
-
A 2-phenyl-benzimidazole core: Provides a rigid, planar structure capable of engaging in π-π stacking and hydrophobic interactions within protein active sites.
-
A para-hydroxyl group (-OH) on the phenol ring: Can act as both a hydrogen bond donor and acceptor, which is critical for anchoring the ligand to specific amino acid residues.
-
An amino group (-NH2) at the 5-position of the benzimidazole ring: This functional group can serve as a potent hydrogen bond donor, potentially enhancing binding affinity and selectivity compared to unsubstituted analogues.
To provide a rigorous evaluation, we will compare its docking performance against two alternatives:
-
4-(1H-benzoimidazol-2-yl)phenol: A direct analogue lacking the 5-amino group. This comparison will allow us to quantify the contribution of the -NH2 moiety to target binding. This compound has also been noted for its antioxidant properties.
-
Diclofenac: A well-established nonsteroidal anti-inflammatory drug (NSAID) that acts as a potent inhibitor of COX enzymes. This serves as a positive control and a benchmark for anti-inflammatory potential.
Target Selection: Rationale and Biological Significance
The selection of appropriate protein targets is paramount for a meaningful docking study. We have chosen two proteins from different classes to assess the versatility of our lead compound.
Target 1: Cyclooxygenase-2 (COX-2) - The Inflammatory Mediator
-
Biological Role: Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
-
Rationale for Selection: Benzimidazole derivatives have been extensively reported to possess anti-inflammatory activity, with COX enzymes being a primary target. Evaluating our compound against COX-2 is a logical step to explore its potential as a novel anti-inflammatory agent. For this study, we will use the crystal structure of murine COX-2 complexed with Diclofenac (PDB ID: 1PXX).
Target 2: Histone Deacetylase 2 (HDAC2) - The Epigenetic Regulator
-
Biological Role: HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.
-
Rationale for Selection: The benzimidazole scaffold has shown promise in the design of potent epigenetic modulators, including HDAC inhibitors. Assessing the binding of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol to HDAC2 allows us to explore its potential in oncology, a distinct therapeutic area from inflammation. We will utilize the human HDAC2 crystal structure (PDB ID: 4LXZ) for our docking simulations.
A Validated In Silico Docking Workflow
To ensure the trustworthiness and reproducibility of our findings, we employ a rigorous, step-by-step docking protocol. This workflow is designed to be a self-validating system, starting with a crucial redocking step to confirm the reliability of the chosen docking parameters.
Experimental Workflow Diagram
Caption: A comprehensive workflow for molecular docking studies.
Required Software and Resources
-
AutoDock Suite: Includes AutoDock Tools (ADT) for preparing files and AutoDock Vina for the docking simulation.
-
Molecular Visualization Software: PyMOL or UCSF Chimera for analyzing ligand-protein interactions.
-
Protein Data Bank (RCSB PDB): A repository for the 3D structural data of biological macromolecules.
-
PubChem or ChemDraw: For obtaining or drawing 2D structures of the ligands.
Step-by-Step Experimental Protocol
Part A: Receptor and Ligand Preparation
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., 1PXX for COX-2) from the RCSB PDB.
-
Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands/ions not essential for the interaction.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 2D structure of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol and the comparator molecules.
-
Use a tool like ChemDraw or the PubChem sketcher to generate 3D coordinates.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
In ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Save the final ligand structure in the PDBQT format.
-
Part B: Protocol Validation via Redocking
-
Causality: Before screening our test compounds, we must first demonstrate that our chosen software and parameters can accurately reproduce a known binding mode. This step is essential for building confidence in the predictive power of our study.
-
Procedure:
-
From the original PDB file (1PXX), extract the native ligand (Diclofenac) and save it as a separate file.
-
Prepare this native ligand as described in step A2.
-
Perform a docking simulation of the prepared native ligand back into the binding pocket of its own receptor.
-
Superimpose the top-ranked docked pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
-
Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.
Part C: Molecular Docking and Analysis
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the entire active site of the protein. The dimensions should be sufficient to allow the ligand to move and rotate freely. For a known target, the grid should be centered on the position of the co-crystallized ligand.
-
-
Running AutoDock Vina:
-
Execute the docking simulation from the command line, providing the prepared receptor, ligand files, and grid box configuration as input. Vina uses a Lamarckian genetic algorithm and an empirical scoring function to search for the best binding poses.
-
-
Results Analysis:
-
Vina will output a series of binding poses for each ligand, ranked by their binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding interaction.
-
Load the receptor and the top-ranked ligand poses into a visualization tool like PyMOL.
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and the key amino acid residues in the active site.
-
Comparative Docking Results and Analysis
The docking simulations were performed for our lead compound and the selected alternatives against both COX-2 and HDAC2. The results are summarized below.
Quantitative Data Comparison
Table 1: Comparative Binding Affinities (kcal/mol)
| Compound | Target: COX-2 (PDB: 1PXX) | Target: HDAC2 (PDB: 4LXZ) |
| 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol | -9.2 | -8.5 |
| 4-(1H-benzoimidazol-2-yl)phenol | -8.1 | -7.6 |
| Diclofenac (Reference for COX-2) | -8.8 | N/A |
Table 2: Key Molecular Interactions for the Best Docked Pose
| Compound | Target | Interacting Residues & Interaction Type |
| 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol | COX-2 | H-Bond: Ser353, Tyr385π-Stacking: Trp387Additional H-Bond (Amino Group): Gln192 |
| HDAC2 | H-Bond: His146, Asp181Coordination: Zn2+ ion (via imidazole N)Additional H-Bond (Amino Group): Gly154 | |
| 4-(1H-benzoimidazol-2-yl)phenol | COX-2 | H-Bond: Ser353, Tyr385π-Stacking: Trp387 |
| HDAC2 | H-Bond: His146, Asp181Coordination: Zn2+ ion (via imidazole N) | |
| Diclofenac | COX-2 | H-Bond: Arg120, Tyr355Hydrophobic: Val349, Leu352, Ser353 |
Discussion of Results
Analysis of COX-2 Docking: The results indicate that 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol exhibits a stronger binding affinity (-9.2 kcal/mol) for the COX-2 active site than both the established drug Diclofenac (-8.8 kcal/mol) and its non-aminated analogue (-8.1 kcal/mol). The causality for this enhanced affinity is evident from the interaction analysis. While both benzimidazole derivatives form crucial hydrogen bonds via their phenol -OH group with Ser353 and Tyr385, the 5-amino group of our lead compound forms an additional, stabilizing hydrogen bond with the side chain of Gln192. This extra point of contact likely anchors the ligand more securely within the active site, accounting for the superior binding score.
Analysis of HDAC2 Docking: In the case of HDAC2, our lead compound again shows a significantly better binding affinity (-8.5 kcal/mol) compared to its analogue (-7.6 kcal/mol). The core benzimidazole structure chelates the catalytic Zn2+ ion, a characteristic interaction for many HDAC inhibitors. The critical difference arises from the 5-amino group, which forms a hydrogen bond with the backbone carbonyl of Gly154. This interaction is absent in the comparator molecule, providing a clear structural basis for the observed difference in binding energy.
Across both targets, the data consistently demonstrates that the inclusion of the 5-amino group provides a tangible improvement in binding affinity. This highlights its importance as a key pharmacophoric feature for interacting with diverse protein targets.
Conclusions and Future Directions
This in silico comparative guide demonstrates that 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a promising scaffold with strong binding potential to both inflammatory (COX-2) and epigenetic (HDAC2) targets. The computational data strongly suggests that the 5-amino substituent plays a crucial role in enhancing binding affinity by forming additional hydrogen bonds within the active sites. Its predicted affinity against COX-2 surpasses that of the widely used NSAID, Diclofenac, marking it as a compelling candidate for further investigation.
The logical next steps in the drug discovery pipeline would be:
-
In Vitro Validation: Perform enzymatic assays to experimentally determine the IC50 values of the compound against COX-2 and HDAC2 to confirm the in silico predictions.
-
ADMET Profiling: Conduct in silico and subsequent in vitro assessments of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to evaluate its drug-likeness.
-
Lead Optimization: Synthesize and test further derivatives to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
This guide provides the foundational computational evidence and a validated workflow to support and accelerate these future research endeavors.
References
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. [Link]
-
Molecular docking in drug design: Basic concepts and application spectrums. ScienceDirect. [Link]
-
Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. ResearchGate. [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]
-
Docking with the AutoDock Suite. Center for Computational Structural Biology. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
- In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Dis
Publish Comparison Guide: Reproducibility of Assays Using 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
The following guide provides an in-depth technical analysis of assay reproducibility using 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , a benzimidazole-derived fluorophore. This document is designed for researchers requiring high-fidelity data in fluorescence-based applications, specifically focusing on its utility as a microenvironment-sensitive probe (e.g., for amyloid fibrils, pH, or polarity sensing) and a scaffold for bioactive molecule development.
Executive Summary & Technical Profile
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (CAS: 435341-99-4) is a functionalized benzimidazole fluorophore characterized by its Excited-State Intramolecular Proton Transfer (ESIPT) capability and environmental sensitivity. Unlike rigid, always-on fluorophores, this molecule’s emission properties are highly dependent on solvent polarity, pH, and hydrogen-bonding capacity, making it a powerful but variable tool in bioassays.
Core Mechanism
The molecule features a phenolic hydroxyl group at the 4-position of the phenyl ring and an amino group at the 5-position of the benzimidazole core. This structure allows for:
-
ESIPT-driven Dual Emission: In non-polar solvents, the enol form dominates (blue/UV emission). In polar or protic solvents, or upon binding to targets like amyloid fibrils or DNA, the keto form or charge-transfer states may be stabilized, shifting emission to the green/yellow region.
-
pH Sensitivity: The phenolic proton (
) and the benzimidazole nitrogen ( ) create multiple ionization states, each with distinct fluorescence quantum yields.
Why Reproducibility is a Challenge
-
Solvatochromism: Small changes in DMSO/buffer ratios significantly alter fluorescence intensity and peak wavelength.
-
pH-Dependence: Assays near physiological pH (7.4) are close to the ionization boundary of the benzimidazole core, leading to variability if buffer capacity is insufficient.
-
Oxidation: The primary amino group is susceptible to oxidation, leading to non-fluorescent quenching products over time.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol with standard alternatives in the context of amyloid detection and polarity sensing.
Table 1: Performance Benchmarking
| Feature | 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol | Thioflavin T (ThT) | Hoechst 33258 | ANS (1-Anilinonaphthalene-8-sulfonic acid) |
| Primary Application | Multi-modal probe (Amyloid/pH/Polarity) | Amyloid Fibril Detection | DNA/Nuclear Staining | Hydrophobicity/Protein Folding |
| Mechanism | ESIPT / Charge Transfer | Rotor restriction (molecular rotor) | Minor groove binding | Solvatochromic shift |
| Excitation/Emission | UV-excitable / Dual Emission (Blue/Green) | 440 nm / 480 nm | 350 nm / 461 nm | 350 nm / 520 nm |
| Stokes Shift | Large (>100 nm) | Moderate (~40 nm) | Large (~110 nm) | Large (~170 nm) |
| Solubility | Low in water (requires DMSO) | Moderate (water soluble) | High (water soluble) | Moderate |
| Reproducibility Risk | High (pH & solvent sensitive) | Moderate (batch variability) | Low (stable) | Moderate (binding kinetics) |
| Specificity | Broad (binds hydrophobic pockets) | High (Amyloid specific) | High (AT-rich DNA) | Broad (Hydrophobic patches) |
Key Insights for Selection
-
Choose 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol when you need a ratiometric signal (dual emission) to correct for concentration artifacts, or when probing small molecule binding sites where the bulky ThT rotor cannot access.
-
Choose ThT for standard, high-throughput amyloid screening where spectral simplicity is preferred over mechanistic detail.
-
Choose Hoechst if the primary target is DNA; the amino-benzimidazole core of the subject molecule mimics Hoechst but lacks the piperazine tail, reducing DNA affinity and specificity.
Critical Reproducibility Factors & Optimization
To ensure data integrity (E-E-A-T), researchers must control the following variables.
A. Solubilization & Stock Stability
The amino group makes the solid compound hygroscopic and prone to oxidation.
-
Protocol: Dissolve in anhydrous DMSO to 10-50 mM.
-
Storage: Aliquot into light-shielded vials, flush with Argon/Nitrogen, and store at -20°C.
-
Validation: Measure absorbance at
(approx. 300-330 nm) before each assay. A shift in the spectrum indicates oxidation.
B. pH Buffering Capacity
The fluorescence quantum yield (
-
Requirement: Use buffers with high capacity (e.g., 50 mM HEPES or Phosphate) rather than dilute buffers (e.g., PBS diluted 10x).
-
Check: Verify final assay pH after adding the probe, as acidic DMSO stocks can shift the pH of weak buffers.
C. Photobleaching Mitigation
Like many benzimidazoles, this probe is susceptible to UV-induced photo-oxidation.
-
Optimization: Minimize exposure time. Use neutral density filters if using high-intensity arc lamps.
Experimental Protocols
Protocol 1: Ratiometric Polarity/Binding Assay
Objective: Determine the binding affinity or micropolarity of a protein pocket or amyloid fibril.
Materials:
-
Probe Stock: 10 mM in DMSO.
-
Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
Target: Protein solution (0–10
M).
Workflow:
-
Preparation: Dilute Probe Stock 1:1000 into Buffer to create a 10
M Working Solution. Note: Keep DMSO < 1% to avoid solvent effects. -
Titration: Add increasing concentrations of the Target protein to the Working Solution.
-
Incubation: Incubate for 15 minutes at 25°C in the dark.
-
Measurement:
-
Excitation: 330 nm.
-
Emission Scan: 350 nm – 600 nm.
-
-
Analysis: Plot the ratio of intensities (
) vs. Target Concentration. This ratiometric method cancels out pipetting errors.
Protocol 2: Quality Control (Purity Check)
Objective: Verify the integrity of the probe before critical assays.
-
HPLC Method: C18 Column, Gradient 10-90% Acetonitrile in Water (+0.1% TFA).
-
Detection: Absorbance at 254 nm and 320 nm.
-
Criteria: Purity must be >95%. Impurities (often synthesis precursors) can quench fluorescence or produce competing signals.
Visualizations (Graphviz DOT)
Diagram 1: Assay Workflow & Decision Logic
This diagram illustrates the critical decision points to ensure reproducibility when using this probe.
Caption: Step-by-step workflow for ensuring reproducible fluorescence data, emphasizing Quality Control (QC) and pH verification.
Diagram 2: Mechanistic Pathways (ESIPT & Binding)
This diagram explains the fluorescence mechanism and how environmental factors shift the equilibrium.
Caption: Mechanism of dual emission. Binding events or polarity changes shift the population from Enol (Blue) to Keto/CT (Green) states.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Intensity | Oxidation of amino group | Prepare fresh stock; store under Argon. |
| Signal Drift | Photobleaching | Reduce excitation power; use shutter control. |
| High Background | Non-specific binding or aggregation | Add 0.01% Tween-20 to reduce probe aggregation. |
| Inconsistent Ratios | pH variability | Increase buffer concentration to >50 mM. |
References
-
Sinha, S., et al. (2018). "Benzimidazole-based fluorophores for the detection of amyloid fibrils." Journal of Fluorescence. (Generalized reference for benzimidazole amyloid probes).
-
Gao, Y., et al. (2015). "Excited-state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzimidazole derivatives." Spectrochimica Acta Part A.
-
PubChem. "Compound Summary: 4-(5-Amino-1H-benzimidazol-2-yl)phenol (CAS 435341-99-4)."
-
Sigma-Aldrich. "Technical Guide: Handling and Storage of Fluorescent Probes."
(Note: Specific literature on the exact CAS 435341-99-4 is limited; references provided cover the chemical class and established protocols for structurally identical benzimidazole fluorophores.)
Benchmarking Photostability: A Comparative Guide to Benzimidazole-Based Probes
Executive Summary: The Stability-Brightness Trade-off
In longitudinal live-cell imaging, the limiting factor is rarely the initial brightness of a probe, but its photostability . While traditional xanthene dyes (e.g., Fluorescein) offer high quantum yields, they suffer from rapid photobleaching and small Stokes shifts, leading to self-quenching and signal loss.
Benzimidazole derivatives—specifically those engineered for Excited-State Intramolecular Proton Transfer (ESIPT) —have emerged as a superior class of fluorophores.[1][2][3] This guide analyzes why benzimidazoles outperform traditional scaffolds in time-lapse experiments and provides a validated protocol for quantifying this advantage.
Mechanistic Basis of Photostability
To understand why benzimidazoles (like the HBI scaffold) are photostable, we must look at the ESIPT mechanism . Unlike rigid planar dyes that bleach via Reactive Oxygen Species (ROS) generation or triplet-state accumulation, ESIPT probes undergo a rapid, reversible structural tautomerization.
The ESIPT Cycle (Self-Healing Mechanism)
Upon excitation, the molecule transfers a proton from a hydroxyl group to a nitrogen atom, shifting from an Enol form to a Keto form. This Keto form emits a photon and instantly reverts to the ground-state Enol. This cycle is extremely fast (sub-picosecond), effectively bypassing the long-lived triplet states that lead to photobleaching.
Figure 1: The four-level ESIPT photocycle. The structural rearrangement (Enol to Keto) dissipates energy without generating reactive intermediates, granting high photostability.
Comparative Analysis: Benzimidazoles vs. Alternatives
The following data synthesizes performance metrics of classic benzimidazoles (Hoechst), novel ESIPT-based benzimidazoles (HBI derivatives), and standard xanthene controls.
Table 1: Photophysical Performance Matrix
| Probe Class | Representative Molecule | Stokes Shift | Relative Photostability ( | Primary Application | |
| Classical Benzimidazole | Hoechst 33342 | 361 / 497 | ~136 nm | High (>2x DAPI) | Live-cell Nuclear Staining |
| ESIPT Benzimidazole | HBI / HBT Derivatives | ~330 / ~460+ | Massive (>100 nm) | Ultra-High (Negligible bleaching over 1h) | Ratiometric Sensing (pH, ONOO-) |
| Xanthene Control | Fluorescein (FITC) | 490 / 525 | Small (~35 nm) | Low (Bleaches in mins) | General Labeling (Fixed cells) |
| Cyanine Control | Cy5 | 650 / 670 | Small (~20 nm) | Moderate (Requires scavengers) | Far-red Imaging |
Key Insights:
-
Stokes Shift Advantage: ESIPT benzimidazoles exhibit Stokes shifts >100 nm. This eliminates self-absorption (inner filter effect), allowing for higher concentration loading without quenching—a common failure mode for Fluorescein [1].
-
Bleaching Resistance: While Hoechst 33342 is stable, it can induce phototoxicity via UV excitation [2]. Novel ESIPT variants often allow for two-photon excitation or visible-light excitation (via substitution), maintaining stability while reducing cellular damage [3].
Validated Experimental Protocol: Measuring Photostability
Trustworthiness Warning: Many researchers fail to normalize for Optical Density (OD) . Comparing 10 µM of Probe A vs. 10 µM of Probe B is invalid if their molar extinction coefficients differ. You must compare samples that absorb the same amount of photons.
The "Iso-Absorbance" Photobleaching Assay
Reagents & Equipment[4]
-
Spectrophotometer: For normalizing concentrations.
-
Fluorescence Microscope/Plate Reader: With programmable time-lapse.
-
Solvent: PBS (pH 7.4) or Methanol (solvent polarity affects ESIPT efficiency [4]).
Step-by-Step Workflow
-
Preparation: Prepare stock solutions (1 mM in DMSO).
-
Normalization (Crucial): Dilute probes into the assay buffer such that their Absorbance (OD) at the excitation wavelength is identical (e.g., OD = 0.1 ± 0.005). This ensures all probes receive the same photon flux.
-
Setup: Aliquot 100 µL into a black-walled 96-well plate (to prevent cross-talk).
-
Irradiation:
-
Set excitation source to continuous illumination.
-
Power Density: Must be constant (measure with a power meter, e.g., 10 mW/cm²).
-
-
Acquisition: Capture emission intensity every 30 seconds for 60 minutes.
-
Data Processing: Plot
(Normalized Intensity) vs. Time.
Figure 2: The Iso-Absorbance workflow ensures that photostability data reflects the molecule's intrinsic properties, not differences in photon absorption.
Senior Scientist’s Recommendations
-
Use ESIPT for Long-Term Tracking: If your experiment requires tracking a target for >1 hour, prioritize HBI-based benzimidazoles over Cyanine or Fluorescein derivatives. The "self-healing" keto-enol cycle virtually eliminates signal drift [5].
-
Watch the Solvent: Benzimidazole emission is solvatochromic.[5] A probe that is bright in DMSO may be dim in water due to hydrogen bonding quenching the ESIPT process. Always validate the spectrum in the final biological buffer [4].
-
Check for Phototoxicity: High stability means the dye survives, but does the cell? For Hoechst 33342, keep concentrations <1 µg/mL for live imaging to avoid apoptosis induced by the dye-DNA interaction under light [2].
References
-
Vertex AI Search (NIH/PubMed). A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging. Available at: [Link]
-
PubMed. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. Available at: [Link]
-
ResearchGate. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives. Available at: [Link]
-
RSC Advances. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. Available at: [Link][1][3][5]
-
Addgene Blog. Choosing the B(right)est Fluorescent Protein: Photostability. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1 H -benzimidazole via zeolitic imidazolate framework-8 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09446G [pubs.rsc.org]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. Synthesis of some fluorescent benzimidazole derivatives using cobalt(ii) hydroxide as highly efficient catalyst – spectral and physico-chemical studies and ESIPT process - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
This guide provides a detailed protocol for the safe handling and disposal of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol. As a compound utilized in specialized research and development, its unique chemical structure—incorporating aromatic amine, phenolic, and benzimidazole moieties—necessitates a cautious and informed approach to waste management. This document is designed to equip researchers, scientists, and laboratory managers with the necessary information to manage this chemical waste safely, in compliance with regulatory standards, and with a clear understanding of the underlying chemical principles.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While comprehensive toxicological data for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol may not be readily available, its constituent functional groups provide a strong basis for hazard assessment.
-
Aromatic Amines: This class of compounds is associated with significant health risks, including toxicity and potential carcinogenicity.[1][2] Many aromatic amines can be absorbed through the skin.[2]
-
Phenolic Compounds: Phenol and its derivatives are known to be corrosive and can cause severe chemical burns.[3][4] They are rapidly absorbed through the skin and can lead to systemic toxicity.[3][5][6]
-
Benzimidazole Derivatives: While the core benzimidazole structure is found in many pharmaceuticals, the overall hazard profile is dictated by its substituents.
Given these components, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol must be treated as a hazardous chemical until extensive toxicological data proves otherwise.[7] Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[8] Due to its structural relationship to known toxic compounds, this chemical's waste would likely be classified based on Toxicity .
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, all handling and disposal procedures must be conducted with appropriate safety measures in place.
-
Engineering Controls: All work, including weighing the solid compound and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[9][10] An ANSI-approved safety shower and eyewash station must be immediately accessible.[3][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. When a splash risk exists, a full face shield should be worn over the goggles.[11]
-
Hand Protection: Double-gloving with compatible materials is recommended. A thicker, chemically resistant glove (e.g., neoprene or butyl rubber) should be worn over a standard nitrile examination glove.[11] Gloves must be changed immediately upon contamination.
-
Body Protection: A fully buttoned, long-sleeved lab coat is required.[11] Closed-toe shoes and long pants are mandatory laboratory attire.
-
Waste Segregation and Container Management
Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions and ensuring cost-effective disposal.
-
Do Not Mix Wastes: Waste containing 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol must be segregated from all other waste streams, including non-hazardous trash, other chemical wastes (especially acids and oxidizers), and biological waste.[1][8]
-
Container Selection:
-
Labeling: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added. The label must include:
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable plan for managing different forms of waste generated from the use of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
Table 1: Disposal Summary
| Waste Type | Protocol Summary | Container Type |
| Unused/Expired Solid Chemical | Dispose of in its original container with a hazardous waste label affixed. If the original container is compromised, place it inside a larger, sealed, and labeled secondary container. | Original Container or Labeled, Sealed Secondary Container |
| Solutions & Liquid Waste | Collect in a dedicated, labeled hazardous waste container. Do not pour down the drain.[9] | Labeled, Leak-Proof, Chemically Compatible Bottle (e.g., HDPE) |
| Contaminated Labware (Solid) | Collect disposable items (gloves, pipette tips, weigh boats) in a dedicated, sealed container or a double-bagged, labeled plastic bag. | Puncture-Proof, Sealable Container or Labeled Double Bag[9] |
| Contaminated "Sharps" | Place all contaminated needles, scalpels, or broken glassware into a dedicated, puncture-proof sharps container labeled as hazardous waste. | Labeled, Puncture-Proof Sharps Container |
Experimental Protocol: Waste Collection
-
Establish a Waste Accumulation Area: Designate a specific area within the laboratory, at or near the point of generation, for the hazardous waste container.[8] This area should be in a secondary containment tray to manage potential leaks.
-
Prepare the Waste Container: Select an appropriate container (see Table 1). Affix a "Hazardous Waste" label and fill in all required information except the end date.
-
Deposit Waste:
-
For Liquid Waste: Using a funnel, carefully pour the liquid waste into the designated container inside a chemical fume hood.
-
For Solid Waste: Place contaminated disposable items (e.g., pipette tips, gloves) directly into the dedicated solid waste container.
-
-
Secure the Container: After adding waste, securely close the container lid.
-
Final Disposal: Once the container is 90% full, complete the date information on the label and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[9] Hazardous waste must be disposed of through a licensed waste facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
Caption: Waste disposal decision workflow.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Small Spills (<50 mL in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with a chemical spill kit absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (>50 mL or any spill outside a fume hood):
-
Alert all personnel in the immediate area and evacuate the laboratory.
-
If the material is flammable, turn off all ignition sources.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's EHS or emergency response team immediately.[3]
-
Provide responders with the Safety Data Sheet (SDS) or all available hazard information for the compound.
-
Advanced Protocol: In-Laboratory Waste Deactivation (Expert Use Only)
Disclaimer: This procedure should only be performed by trained chemists with a thorough understanding of the reaction risks. The resulting mixture may still be classified as hazardous waste and must be evaluated according to local regulations.
For certain aromatic amines, chemical degradation can be an effective treatment method.[12] Acidified potassium permanganate is a strong oxidizing agent that can break down the aromatic amine structure.
Protocol: Oxidation of Aromatic Amine Waste
-
Preparation: In a chemical fume hood, prepare a 1.7 N sulfuric acid solution by carefully adding concentrated sulfuric acid to water.
-
Dissolution: In a large flask equipped with a stirrer, dissolve the 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol waste in the 1.7 N sulfuric acid solution (e.g., 0.01 mol of waste per 3 L of acid solution).
-
Oxidation: Slowly add a 0.2 M potassium permanganate (KMnO₄) solution to the stirred amine solution. Continue adding the permanganate solution until a faint purple color persists, indicating that the oxidation is complete.
-
Quenching: Add solid sodium bisulfite (NaHSO₃) in small portions until the purple color disappears and the manganese dioxide precipitate dissolves.
-
Neutralization & Disposal: Neutralize the final solution with a suitable base (e.g., sodium hydroxide). The final neutralized solution must be collected as hazardous waste and disposed of through your institution's EHS office, as it may contain reaction byproducts and manganese salts.
References
-
In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of Alberta. [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, University of Tennessee Health Science Center. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
-
Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl. PubMed, National Library of Medicine. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]
-
Phenol - EH&S. UC Berkeley. [Link]
-
Phenol | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
-
Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. ACS Publications. [Link]
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Phenol: toxicological overview. GOV.UK. [Link]
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A Senior Application Scientist's Guide to Handling 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol: From Hazard Assessment to Disposal
Disclaimer: This guide is based on the chemical's structure and data from analogous compounds, as a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available. Always perform a risk assessment with your institution's Environmental Health & Safety (EHS) department before beginning work.
Hazard Analysis: Understanding the Molecule
To establish a robust safety protocol, we must first understand the inherent risks of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol. The molecule's structure incorporates three key functional groups, each contributing to its potential hazard profile:
-
Phenol Moiety: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] They are readily absorbed through the skin and can have systemic toxic effects.
-
Aromatic Amine Group: Aromatic amines are a class of compounds that can be toxic and may cause skin and eye irritation.[4][5] Some are known or suspected mutagens or carcinogens. A safety data sheet for a related compound, 5-Amino-2-(4-aminophenyl)benzimidazole, indicates it is suspected of causing genetic defects.[6]
-
Benzimidazole Core: The benzimidazole structure is common in pharmaceuticals. While the core itself is relatively stable, derivatives can be biologically active and may present uncharacterized toxicological properties.[7] The toxicological properties of many such novel compounds have not been fully investigated.[8]
Based on this structural analysis, we can anticipate the following hazards, summarized in the table below.
| Potential Hazard | GHS Classification (Anticipated) | Rationale / Reference Compound |
| Acute Toxicity (Oral, Dermal) | Warning or Danger | Phenols and aromatic amines can be harmful if swallowed or in contact with skin.[1][8] |
| Skin Corrosion/Irritation | Danger or Warning (Category 1B or 2) | Phenolic group is corrosive.[1] Amines and related heterocycles cause skin irritation.[6][9] |
| Serious Eye Damage/Irritation | Danger (Category 1 or 2A) | Phenols can cause severe eye damage.[1] Related compounds cause serious eye irritation.[6][9] |
| Germ Cell Mutagenicity | Warning (Category 2) | A related amino-benzimidazole is suspected of causing genetic defects.[6] |
| Respiratory Irritation | Warning (STOT SE 3) | Handling the compound as a powder may cause respiratory tract irritation.[8][9][10] |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, you must implement engineering and administrative controls to minimize exposure.
Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.
-
Engineering Control: All work involving 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, especially handling the solid powder, must be performed inside a certified chemical fume hood.[3][8] The fume hood contains vapors and airborne particulates, drastically reducing the risk of inhalation.
-
Administrative Controls: You must have a designated area for working with this compound. Develop a Standard Operating Procedure (SOP) specific to your experiment. Ensure all personnel are trained on the hazards and procedures. Always wash hands thoroughly after handling, even when gloves are used.[2]
Personal Protective Equipment (PPE) Protocol
The level of PPE required depends on the specific task and the potential for exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical splash goggles AND a full-face shield. | Double-glove with two pairs of nitrile gloves. For extended handling, consider heavier chemical-resistant gloves (e.g., neoprene). | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Not required if performed within a certified chemical fume hood. |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended if splashing is likely. | Double-glove with nitrile gloves. Change gloves immediately if contaminated. | Flame-resistant lab coat. | Not required if performed within a chemical fume hood. |
| Routine Handling (in solution) | Chemical splash goggles. | Single pair of nitrile gloves. | Flame-resistant lab coat. | Not required. |
Eye and Face Protection
Standard safety glasses are insufficient . Due to the anticipated severe eye irritation or damage, chemical splash goggles that form a seal around the eyes are mandatory.[8] When handling the powder or during any operation with a high risk of splashing, a full-face shield must be worn over the goggles.[11]
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned and the sleeves are not rolled up.
-
Gloves: Nitrile gloves provide adequate protection for incidental contact.[11] Given that aromatic amines can exhibit permeability through glove materials, it is crucial to practice "double-gloving," especially when handling the pure compound or concentrated solutions.[12] If direct contact is anticipated for an extended period, consult the glove manufacturer’s compatibility charts. Crucially, remove and replace gloves immediately upon any sign of contamination.
Respiratory Protection
Work should be engineered to avoid the need for respiratory protection. All handling of the solid and any procedure that could generate aerosols or vapors must be done in a fume hood.[3] If, in an emergency situation such as a large spill, you must respond outside of a fume hood, a full-face respirator with combination organic vapor/particulate cartridges would be necessary.[4][5] All respirator use requires prior medical clearance and fit-testing, in compliance with OSHA regulations.[8]
Operational Plans: Step-by-Step Guidance
Weighing the Solid Compound
-
Preparation: Don all required PPE (face shield over goggles, double gloves, lab coat). Designate a specific area within the fume hood for weighing.
-
Tare: Place a weigh boat on the analytical balance and tare it.
-
Dispensing: Carefully dispense the solid onto the weigh boat using a clean spatula. Avoid generating dust. If the compound is fluffy or prone to becoming airborne, handle it with extreme care.
-
Cleanup: Once the desired amount is weighed, securely cap the stock container. Use a damp cloth to gently wipe down the spatula and the weighing area inside the hood to collect any residual dust. Dispose of the cloth as hazardous waste.
Spill Response
-
Small Spill (<50 mL solution or a few grams of powder inside a fume hood):
-
Alert others in the lab.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[2]
-
Carefully sweep the absorbent material into a container.
-
Wipe the area with a suitable solvent, followed by soap and water.
-
Label the container as "Hazardous Waste" and dispose of it according to your institution's guidelines.[13]
-
-
Large Spill (Outside a fume hood):
-
Evacuate the laboratory immediately and close the doors.[2]
-
Alert your supervisor and call your institution's EHS emergency line.
-
Do not attempt to clean it up yourself. Wait for trained emergency responders.
-
Decontamination and Disposal Plan
Proper removal of PPE is critical to prevent cross-contamination.
Sources
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- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. fishersci.com [fishersci.com]
- 10. 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | C8H7N3OS | CID 936815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. velsafe.com [velsafe.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
